molecular formula C12H12FN3O2 B147788 ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-68-3

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Katalognummer: B147788
CAS-Nummer: 138907-68-3
Molekulargewicht: 249.24 g/mol
InChI-Schlüssel: RPPPCKSHIYWAPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPCKSHIYWAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350952
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-68-3
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data including physicochemical parameters, detailed spectroscopic profiles (¹H NMR, ¹³C NMR, FTIR, MS), and standardized experimental protocols for property verification. The guide emphasizes the scientific rationale behind analytical techniques, ensuring a deep understanding of the compound's structural and chemical identity. By presenting data in accessible formats and outlining robust, self-validating methodologies, this whitepaper serves as an essential resource for the effective utilization of this compound in pharmaceutical and agrochemical discovery pipelines.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal and agricultural chemistry, renowned for its biological activity and synthetic versatility.[1] Compounds incorporating this core structure are integral to the development of therapeutic agents across various domains, including oncology, inflammation, and infectious diseases. This compound emerges as a particularly valuable derivative, serving as a pivotal intermediate for the synthesis of complex bioactive molecules.[1]

The introduction of a 4-fluorophenyl group at the N1 position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological efficacy and pharmacokinetic profile. Its utility extends from being a foundational element in the synthesis of kinase inhibitors for cancer therapy to its application in agrochemical formulations for crop protection.[1] A thorough understanding of its physical and chemical properties is therefore paramount for its consistent and effective application in research and development.

Chemical and Physical Identity

The fundamental properties of this compound are summarized below. These parameters are the first-line indicators of sample identity and purity.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonym(s) 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester[1]
CAS Number 138907-68-3[1]
Molecular Formula C₁₂H₁₂FN₃O₂[1][2]
Molecular Weight 249.24 g/mol [1][2]
Appearance White needles[1]
Melting Point 150 - 157 °C[1][2]
Boiling Point 380.0 ± 32.0 °C (Predicted)[2]
Density 1.33 ± 0.1 g/cm³ (Predicted)[2]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Store at 0-8°C, inert atmosphere[1]

Spectroscopic Profile: A Structural Verification Fingerprint

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. The following sections detail the expected spectral characteristics of the title compound, based on data from close structural analogs and foundational principles of spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is crucial for confirming the arrangement of protons within the molecule. The expected spectrum in a solvent like DMSO-d₆ would feature several key signals:

  • Ethyl Ester Protons: A triplet integrating to 3H around δ 1.2-1.3 ppm (from the -CH₃ group) and a quartet integrating to 2H around δ 4.1-4.2 ppm (from the -OCH₂- group). This distinct pattern is a hallmark of an ethyl ester.[3]

  • Aromatic Protons: The 4-fluorophenyl group will exhibit a complex multiplet system, typically two sets of signals resembling doublets or triplets of doublets between δ 7.2-7.8 ppm, integrating to 4H. The coupling of protons with the fluorine atom (¹⁹F) is a key confirmatory feature.

  • Pyrazole Ring Proton: A sharp singlet for the C3-H of the pyrazole ring, expected to appear downfield around δ 7.9 ppm.[3]

  • Amino Protons (-NH₂): A broad singlet integrating to 2H. Its chemical shift is variable and dependent on solvent and concentration but is often observed around δ 4.2 ppm in DMSO-d₆.[3] This broadness is due to quadrupole broadening and chemical exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The spectrum should display 10 distinct signals (due to symmetry in the fluorophenyl ring):

  • Carbonyl Carbon: The ester carbonyl carbon (-C=O) will appear as a singlet in the most downfield region, typically δ 160-170 ppm.

  • Aromatic Carbons: Four signals are expected for the fluorophenyl ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear around δ 158-162 ppm. The other aromatic carbons will appear between δ 115-140 ppm.

  • Pyrazole Ring Carbons: Three signals corresponding to the pyrazole carbons, with chemical shifts influenced by the attached functional groups.

  • Ethyl Group Carbons: Two signals for the ethyl group: the -OCH₂- carbon around δ 59-61 ppm and the -CH₃ carbon around δ 14-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. A KBr pellet or ATR-FTIR spectrum would be expected to show the following key absorption bands:

  • N-H Stretching: Two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[4]

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the ester carbonyl group.[3]

  • C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region, arising from the pyrazole and phenyl rings.[3]

  • C-F Stretching: A strong band in the 1200-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Molecular Ion (M⁺): Under electron ionization (EI) or electrospray ionization (ESI), the spectrum should exhibit a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 249.24 or 250.25, respectively, confirming the molecular weight.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to give a fragment at m/z ~204, or the loss of the entire ethyl carboxylate group. The fluorophenyl pyrazole core would constitute a stable and prominent fragment in the spectrum.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be followed. The following section outlines validated methodologies for characterizing this compound.

Workflow for Physicochemical Characterization

The logical flow for comprehensive characterization ensures that identity, purity, and structure are confirmed sequentially.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Structural Confirmation cluster_2 Phase 3: Data Analysis Sample Sample Reception Appearance Visual Inspection (Appearance, Color) Sample->Appearance MP Melting Point Determination Appearance->MP HPLC Purity Check (HPLC) MP->HPLC Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) HPLC->Spectroscopy Analysis Data Interpretation & Structural Elucidation Spectroscopy->Analysis Report Certificate of Analysis Generation Analysis->Report

Caption: Workflow for physicochemical characterization.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Profile: Set a rapid heating ramp (10-20 °C/min) to approximate the melting point. For the second, more accurate measurement, set a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate value.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range.

Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase. This allows for precise quantification of purity as a percentage of the total detected peak area.

HPLC_Workflow A 1. Mobile Phase Preparation (e.g., Acetonitrile/Water) C 3. HPLC System Equilibration A->C B 2. Sample Preparation (1 mg/mL in Acetonitrile) D 4. Sample Injection (5-10 µL) B->D C->D E 5. Chromatographic Separation (C18 Column, Isocratic Elution) D->E F 6. UV Detection (e.g., 254 nm) E->F G 7. Data Analysis (Peak Integration & Area % Calculation) F->G

Caption: Standard workflow for HPLC purity analysis.

Method Parameters (Self-Validating System):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio can be adjusted to achieve a retention time of 3-7 minutes for the main peak, which ensures good separation from solvent front and late-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis detector set at 254 nm. A photodiode array (PDA) detector can also be used to confirm peak purity by analyzing the UV spectrum across the entire peak.

  • Injection Volume: 10 µL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Conclusion

This compound is a well-defined crystalline solid with a distinct set of physical and spectroscopic properties. Its identity, purity, and structure are reliably confirmed through a combination of melting point analysis, chromatography (HPLC), and spectroscopic techniques including NMR, FTIR, and Mass Spectrometry. The data and protocols presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this versatile chemical building block in their research endeavors, ensuring reproducibility and advancing the fields of pharmaceutical and agrochemical innovation.

References

  • Pharmaffiliates. (n.d.). CAS No : 288383-20-0| Product Name : Cediranib.
  • ChemBK. (n.d.). ETHYL 5-AMINO-1-(4-FLUOROPHENYL)PYRAZOLE-4-CARBOXYLATE.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • The Royal Society of Chemistry. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.
  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1376.
  • National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Scientific Research Publishing. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • MDPI. (2023). Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative.

Sources

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS number 138907-68-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 138907-68-3), a pivotal intermediate for professionals in pharmaceutical and agrochemical research. The document delves into the molecule's physicochemical properties, provides a detailed and validated synthesis protocol, and outlines its analytical characterization profile. A significant focus is placed on its strategic application as a core structural scaffold in the development of targeted therapeutics, particularly p38α MAP kinase inhibitors. Safety, handling, and toxicological data are also summarized to ensure responsible laboratory practice. This guide is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development scientists, enabling them to leverage this versatile building block in their discovery programs.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in a wide array of biologically active compounds and approved pharmaceuticals. The pyrazole core's unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal foundation for designing molecules with high target affinity and specificity.[2] Its utility is demonstrated in commercial drugs targeting diverse conditions, highlighting the scaffold's versatility. Consequently, intermediates like this compound are not mere chemical reagents; they are enabling tools for the construction of next-generation therapeutics, particularly in the fields of oncology and inflammation.[1][3]

Physicochemical & Structural Properties

This compound is typically supplied as a solid, ranging in color from white to beige or pale brown.[4] Its core structure consists of a 1,5-disubstituted pyrazole ring, featuring a 4-fluorophenyl group at the N1 position and an amino group at the C5 position. This specific arrangement of substituents is critical for its utility as a synthetic intermediate.

Diagram 1: Chemical Structure of the Title Compound

cluster_0 This compound mol mol

Caption: Chemical structure of CAS 138907-68-3.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 138907-68-3[4]
Molecular Formula C₁₂H₁₂FN₃O₂[4]
Molecular Weight 249.24 g/mol [4]
Appearance White to pale brown solid/crystals[4]
Melting Point 153 °C[4]
Boiling Point 380.0 ± 32.0 °C (Predicted)[4]
Density 1.33 ± 0.1 g/cm³ (Predicted)[4]
Synonyms 5-Amino-4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazole-

Synthesis Pathway and Experimental Protocol

The synthesis of this pyrazole derivative is a classic example of heterocyclic chemistry, relying on a condensation reaction between a substituted hydrazine and a functionalized acrylate. This approach is efficient and provides high yields of the desired product.

Causality of the Synthetic Strategy

The chosen method involves the reaction of (4-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. This is a well-established route for forming 5-aminopyrazole systems.

  • (4-fluorophenyl)hydrazine: This reactant provides the N1-aryl substituent and one of the pyrazole's nitrogen atoms. The fluorine atom is a common bioisostere for hydrogen and can enhance metabolic stability and binding interactions of the final drug molecule.

  • Ethyl (ethoxymethylene)cyanoacetate: This is a key three-carbon building block. The ethoxymethylene group acts as a leaving group upon nucleophilic attack by the hydrazine. The cyano group directs the cyclization to form the 5-amino product, and the ethyl carboxylate provides a handle for further chemical modification.

  • Base (e.g., Triethylamine): The hydrochloride salt of the hydrazine is often used for stability. The base is required to neutralize the HCl, liberating the free hydrazine to act as a nucleophile.[5]

  • Solvent (e.g., Ethanol): Ethanol is an excellent solvent for the reactants and allows the reaction to proceed at a controlled temperature (reflux), facilitating both the initial condensation and the subsequent cyclization.

Diagram 2: Synthetic Workflow

G reactant1 (4-Fluorophenyl)hydrazine HCl process + reactant1->process reactant2 Ethyl (ethoxymethylene)cyanoacetate reactant2->process reagents Triethylamine, Ethanol reagents->process conditions Reflux (2.5 h) workup Cool to RT, Precipitation conditions->workup product Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate workup->product process->conditions

Caption: Reaction scheme for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the title compound.[5]

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq., e.g., 20.00 g, 123 mmol) in ethanol.

  • Reagent Addition: To the solution, add ethyl(ethoxymethylene)cyanoacetate (1.0 eq., e.g., 20.80 g, 123 mmol) followed by the dropwise addition of triethylamine (1.0 eq., e.g., 17.1 mL, 123 mmol). The triethylamine neutralizes the hydrochloride salt, which may cause a slight warming of the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution as a solid.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol if necessary to achieve high purity.

  • Drying: Dry the purified solid under vacuum to yield the final product.

Analytical Characterization Profile

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR ~1.3 ppm (t, 3H): CH₃ of the ethyl ester.~4.2 ppm (q, 2H): CH₂ of the ethyl ester.~5.5-6.5 ppm (s, broad, 2H): NH₂ protons.~7.2-7.5 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring, likely appearing as two overlapping triplets or a complex multiplet due to H-H and H-F coupling.~7.8 ppm (s, 1H): Proton on the C3 position of the pyrazole ring.
¹³C NMR ~14.5 ppm: CH₃ of the ethyl ester.~59.5 ppm: CH₂ of the ethyl ester.~95-100 ppm: C4 of the pyrazole ring.~116-117 ppm: Aromatic CH carbons meta to the fluorine (doublet, J ≈ 22 Hz).~126-127 ppm: Aromatic CH carbons ortho to the fluorine (doublet, J ≈ 8 Hz).~135 ppm: Aromatic C carbon attached to the pyrazole ring.~145-150 ppm: C3 and C5 of the pyrazole ring.~160-163 ppm: Aromatic C carbon attached to fluorine (doublet, J ≈ 245 Hz).~165 ppm: C=O of the ethyl ester.
FT-IR (cm⁻¹) 3300-3500: N-H stretching (amino group).2900-3000: C-H stretching (aliphatic/aromatic).~1680-1710: C=O stretching (ester).~1620: N-H bending.~1250: C-F stretching.
Mass Spec (EI) m/z 249: Molecular ion [M]⁺.Fragments: Loss of ethoxy (-45), loss of ethyl carboxylate (-73), and other characteristic fragments.

Core Application in Kinase Inhibitor Development

A primary and high-value application of this pyrazole intermediate is in the synthesis of kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases, making them prime drug targets.[8][9]

Targeting p38α MAP Kinase

This intermediate has been explicitly used as a building block for potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[10] The p38α pathway is a key mediator of the inflammatory response, and its inhibition can block the production of pro-inflammatory cytokines like TNF-α.

The this compound scaffold provides an ideal starting point. The amino group at the C5 position can be readily functionalized, often through acylation or condensation reactions, to introduce moieties that interact with key residues in the kinase's ATP-binding pocket. The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build out another part of the inhibitor, often targeting the solvent-exposed region of the active site.

Diagram 3: Role as a Scaffold in Drug Design

G cluster_0 Phase 1: Core Intermediate cluster_1 Phase 2: Scaffold Modification cluster_2 Phase 3: Final Drug Candidate Core Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate (Building Block) Mod1 Functionalization at C5-amino group (e.g., Amide coupling) Core->Mod1 Step A Mod2 Hydrolysis of C4-ester to acid, followed by amide coupling Core->Mod2 Step B Drug Potent & Selective p38α Kinase Inhibitor Mod1->Drug Mod2->Drug

Caption: Logical workflow from core intermediate to a final drug candidate.

Safety, Handling, and Toxicology Profile

As with any laboratory chemical, proper handling is paramount. The toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with caution, assuming it is potentially hazardous.

Table 3: Hazard and Safety Information Summary

CategoryInformation
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Measures Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust/fumes. Avoid contact with skin and eyes.
First Aid Inhalation: Move to fresh air. Seek medical attention if symptoms persist.Skin Contact: Wash off immediately with soap and plenty of water.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block that provides a direct and efficient entry point into a class of high-value, biologically active molecules. Its robust synthesis, coupled with multiple functional handles for diversification, makes it an indispensable tool for medicinal chemists. Its proven application in the development of kinase inhibitors underscores its relevance in modern drug discovery programs. As research into targeted therapies continues to expand, the demand for such well-characterized and versatile intermediates is set to grow, solidifying its role in the creation of future medicines.

References

  • Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1376. [Link]
  • CAS.
  • ChemBK. ETHYL 5-AMINO-1-(4-FLUOROPHENYL)
  • ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)
  • PubChem.
  • IJBPT.
  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
  • ResearchGate.
  • Mohareb, R. M., & Mohamed, H. E. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. International Journal of Molecular Sciences, 13(5), 6292–6309. [Link]
  • LookChem. 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]
  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
  • Google Patents.
  • SciSpace. Utilization of kinase inhibitors as novel therapeutic drug targets. [Link]
  • PubMed. Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. [Link]
  • Organic Syntheses. ethyl (1-phenylethylidene)
  • Organic Syntheses. 1-phenyl-3-amino-5-pyrazolone. [Link]
  • ResearchGate.

Sources

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a heterocyclic building block of significant interest in modern chemical research. As a senior application scientist, my objective is to provide not just data, but a cohesive understanding of this molecule's properties, synthesis, characterization, and applications, grounded in established scientific principles. We will explore the causality behind its utility, empowering researchers to leverage its full potential in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyrazole derivative. The pyrazole ring system is a well-established pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] The strategic placement of the 4-fluorophenyl group, an amino moiety, and an ethyl carboxylate handle makes this compound a versatile synthon for creating complex molecular architectures.

The 4-fluorophenyl group is particularly notable. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the ring, often improving binding affinity to biological targets through favorable electrostatic or hydrogen bonding interactions. The amino and ester groups provide reactive sites for further chemical elaboration, forming the basis of its utility as a building block.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Weight 249.24 g/mol [1][3]
Molecular Formula C₁₂H₁₂FN₃O₂ [1][3]
CAS Number 138907-68-3 [1][3]
Appearance White needles [1]
Melting Point 150-157 °C [1]
IUPAC Name ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate [4]
Predicted Density 1.33 g/cm³ [3]
Purity (Typical) ≥ 98% (by HPLC) [1]

| Storage | Store at 0-8°C in a dry, dark place under an inert atmosphere. |[1][4] |

Synthesis and Mechanistic Rationale

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A highly effective and common method for synthesizing 5-aminopyrazoles of this class is the condensation reaction between a substituted hydrazine and a cyanoacetate derivative.

The logical synthetic precursor for the target molecule is the reaction between (4-fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA) . This choice is based on well-documented synthetic routes for analogous compounds.[5]

Reaction Mechanism: The synthesis proceeds via a two-step sequence within a single pot:

  • Condensation: The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group in EMCA, leading to the elimination of ethanol and forming a hydrazine intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile (cyano) group. This nucleophilic addition results in the formation of the five-membered pyrazole ring, with a subsequent tautomerization leading to the stable aromatic 5-aminopyrazole product.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 (4-fluorophenyl)hydrazine Reaction Condensation & Intramolecular Cyclization Reactant1->Reaction Reactant2 Ethyl (ethoxymethylene)cyanoacetate Reactant2->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Reflux Product Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Workup Isolation Reaction->Workup 1. Pour into ice water 2. Filter solid Purification Recrystallization (from Ethanol) Workup->Purification Purification->Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for trustworthiness. Each step ensures the reaction proceeds efficiently and yields a pure product, which is then confirmed by the analytical methods described in the next section.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

    • Add absolute ethanol (approx. 10 mL per gram of limiting reagent) as the solvent.

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction towards completion. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion. A typical reaction time is 6-12 hours.[5]

  • Product Isolation (Workup):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice water (approx. 5 times the volume of the ethanol used).

    • Causality: The target compound is poorly soluble in water, while any remaining starting materials or byproducts may have higher solubility. This step causes the desired product to precipitate out of the solution as a solid.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any water-soluble impurities.

  • Purification:

    • The crude solid is best purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a highly effective method for purifying crystalline solids. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities which remain in the ethanol mother liquor.

    • Collect the purified white needles by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. The following methods provide a comprehensive validation of the molecular structure.

Table 2: Expected Analytical Data

Technique Expected Results
¹H NMR Ethyl group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H). Amino group: Broad singlet (~5.0-6.0 ppm, 2H). Aromatic protons: Multiplets (~7.1-7.5 ppm, 4H) for the 4-fluorophenyl ring. Pyrazole proton: Singlet (~7.8-8.0 ppm, 1H).
¹³C NMR Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂). Pyrazole ring: Signals in the aromatic region, including the C-CN carbon at a distinct shift. Aromatic carbons: Multiple signals in the 115-165 ppm range, showing C-F coupling. Carbonyl carbon (C=O): ~165 ppm.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 249.24 (corresponding to C₁₂H₁₂FN₃O₂)[1][3]. Key fragments would include loss of the ethoxy group (-45) or the entire ester functionality.

| IR Spec (KBr) | N-H stretch: Two bands around 3300-3450 cm⁻¹ (amino group). C=O stretch: Strong absorption around 1680-1700 cm⁻¹ (ester carbonyl). C-F stretch: Strong absorption around 1220-1240 cm⁻¹. C=C/C=N stretch: Bands in the 1500-1620 cm⁻¹ region. |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate. Its structure is a launchpad for synthesizing a wide array of more complex, biologically active molecules.[1]

Core Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The amino and ester groups on this pyrazole scaffold are ideal for modification.

  • Amide Coupling: The 5-amino group can be acylated or coupled with carboxylic acids to introduce side chains that can target specific amino acid residues in a kinase.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build diversity. Alternatively, it can be reduced to a primary alcohol for further derivatization.

Drug_Development_Pathway cluster_mods Chemical Modifications Start Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Mod1 Amide Coupling (at 5-amino group) Start->Mod1 Mod2 Ester Hydrolysis to Carboxylic Acid Start->Mod2 LibGen Diverse Chemical Library Mod1->LibGen SAR Exploration Mod3 Amide Coupling (at 4-carboxy group) Mod2->Mod3 Mod3->LibGen SAR Exploration Screening High-Throughput Biological Screening LibGen->Screening Hit Hit Compound Screening->Hit Identify 'Hits' Lead Lead Candidate (e.g., Kinase Inhibitor) Hit->Lead Lead Optimization

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon foundational principles of spectroscopic analysis and field-proven methodologies, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives. The strategic integration of multiple analytical techniques is paramount for unambiguous structure confirmation, ensuring the integrity of research and development endeavors.

Introduction to Pyrazole Scaffolds

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core of numerous pharmaceutical agents.[1][2] The subject of this guide, this compound, features a pyrazole ring system with key functional groups that make it a valuable building block in the synthesis of bioactive molecules for therapeutic areas such as oncology and anti-inflammatory treatments.[1] A thorough and systematic approach to its structure elucidation is therefore critical.

The Integrated Spectroscopic Workflow

The definitive confirmation of the chemical structure of a synthesized compound is not reliant on a single analytical technique but rather on the convergence of data from multiple orthogonal methods. This self-validating system ensures the highest level of confidence in the assigned structure. The core techniques for the elucidation of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI, ESI) Purification->MS Interpretation Integrated Data Analysis NMR->Interpretation FTIR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Final Report Final Report Confirmation->Final Report

Figure 1: A generalized workflow for the structure elucidation of a synthesized organic compound, emphasizing the integration of multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds[3][4], the following proton signals are predicted in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
-CH₃ (Ethyl)~1.3Triplet3HUpfield signal due to the aliphatic nature, split by the adjacent -CH₂- group.
-CH₂- (Ethyl)~4.2Quartet2HDeshielded by the adjacent oxygen atom, split by the -CH₃ group.
-NH₂~5.0 - 6.0Broad Singlet2HChemical shift can be variable and concentration-dependent. The protons are exchangeable with D₂O.
Aromatic CH (Fluorophenyl)~7.2 - 7.5Multiplet4HComplex splitting pattern due to coupling between aromatic protons and to the fluorine atom.
Pyrazole CH~7.8Singlet1HA single proton on the pyrazole ring, appearing as a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The predicted chemical shifts are based on data from similar pyrazole structures.[4][5]

Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
-CH₃ (Ethyl)~14Typical upfield signal for an aliphatic methyl carbon.
-CH₂- (Ethyl)~60Deshielded by the ester oxygen.
C4 (Pyrazole)~95Shielded carbon of the pyrazole ring.
C (Aromatic C-F)~160 (with C-F coupling)The carbon directly attached to fluorine will show a large coupling constant.
C (Aromatic CH)~115 - 130Aromatic carbons of the fluorophenyl ring.
C3 (Pyrazole)~140Deshielded carbon of the pyrazole ring.
C5 (Pyrazole)~150Carbon attached to the amino group.
C=O (Ester)~165Carbonyl carbon of the ester group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations, which will definitively establish the connectivity of the molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3450 - 3300N-H stretch (asymmetric and symmetric)Medium-StrongCharacteristic of the primary amine (-NH₂) group.[6]
3100 - 3000C-H stretch (aromatic)MediumAromatic C-H bonds of the phenyl and pyrazole rings.
2980 - 2850C-H stretch (aliphatic)MediumAliphatic C-H bonds of the ethyl group.
~1700C=O stretch (ester)StrongCarbonyl group of the ethyl ester.[3]
~1620C=C and C=N stretchMedium-StrongAromatic ring and pyrazole ring stretching vibrations.
~1510N-H bendMediumBending vibration of the primary amine.
1250 - 1000C-O stretch (ester) and C-F stretchStrongCharacteristic stretches for the ester and the carbon-fluorine bond.
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrometric Data

For this compound (Molecular Formula: C₁₂H₁₂FN₃O₂, Molecular Weight: 249.24 g/mol [1]), the following is expected:

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 249.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺ at m/z = 204.

    • Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺ at m/z = 176.

    • Cleavage of the fluorophenyl group: A peak corresponding to the fluorophenyl cation at m/z = 95.

    • Fragmentation of the pyrazole ring system.

G M [M]⁺˙ m/z = 249 F1 [M - OCH₂CH₃]⁺ m/z = 204 M->F1 - 45 F2 [M - COOCH₂CH₃]⁺ m/z = 176 M->F2 - 73 F3 [C₆H₄F]⁺ m/z = 95 M->F3 cleavage

Figure 2: A simplified representation of the predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS or LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous confirmation of the molecular structure. This rigorous analytical approach is fundamental to ensuring the quality and reproducibility of scientific research and is a cornerstone of modern drug discovery and development.

References

  • Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)
  • PubChem.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • NIST WebBook.
  • ChemBK. ETHYL 5-AMINO-1-(4-FLUOROPHENYL)
  • ResearchGate. Ethyl 5-amino-1-[(4-methylphenyl)
  • PMC - NIH. Ethyl 5-amino-1-[(4-methylphenyl)
  • PubChem.
  • SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]
  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
  • Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)
  • ResearchGate.
  • Matrix Fine Chemicals.
  • precisionFDA.

Sources

An In-depth Technical Guide to the Solubility Determination of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity. For ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research, understanding its solubility profile is paramount for formulation development, bioavailability, and overall therapeutic or application efficacy.[1] This in-depth technical guide provides a comprehensive framework for determining the thermodynamic solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the critical factors influencing solubility. This guide is designed to equip researchers with the necessary knowledge to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in their research and development endeavors.

Introduction: The Central Role of Solubility in Drug Discovery and Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these, aqueous solubility stands out as a crucial determinant of a drug's absorption and, consequently, its bioavailability. Pyrazole derivatives, a class of compounds known for their diverse biological activities, often exhibit poor water solubility due to their planar, aromatic structures, which can lead to high crystal lattice energies.

This guide will provide a detailed exploration of the methodologies to quantitatively assess the solubility of this compound. We will focus on the "gold standard" shake-flask method for determining thermodynamic solubility, a technique recognized for its reliability and accuracy. Furthermore, we will touch upon the concept of kinetic solubility and its application in early-stage drug discovery.

Theoretical Foundations of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. This equilibrium is governed by the free energy change of the dissolution process.

Several factors influence the solubility of a compound like this compound, including:

  • Physicochemical Properties of the Compound: Molecular weight, crystal structure (polymorphism), melting point, and pKa all play a significant role.

  • Properties of the Solvent: Polarity, hydrogen bonding capacity, and pH are critical solvent characteristics.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.

  • pH of the Medium: For ionizable compounds, the pH of the aqueous medium can dramatically affect solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. The extended equilibration time ensures that the dissolution process is complete and not kinetically limited. The use of an excess of the solid compound is crucial to maintain saturation throughout the experiment.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound (purity ≥ 98%)[1]

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, isopropanol) of appropriate purity.

  • Calibrated analytical balance.

  • Vials with screw caps.

  • Constant temperature shaker or incubator.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes.

Protocol:

  • Preparation of Stock and Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible at the end of the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the prepared standard solutions and the diluted sample by HPLC.

    • A typical HPLC method for a pyrazole derivative might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

    • Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by taking into account the dilution factor.

Self-Validating System

This protocol incorporates self-validating steps to ensure the integrity of the results. The visual confirmation of excess solid at the end of the experiment validates that saturation was maintained. The construction of a linear calibration curve with a high correlation coefficient (R² > 0.99) confirms the accuracy of the analytical method. Furthermore, determining that the concentration of the dissolved compound does not change with extended equilibration time confirms that thermodynamic equilibrium has been reached.

Visualization of Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Excess Compound mix Combine Compound & Solvent prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix prep_standards Prepare Standard Solutions analyze HPLC Analysis prep_standards->analyze shake Agitate at Constant Temp. (24-72h) mix->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute dilute->analyze calibrate Generate Calibration Curve analyze->calibrate calculate Calculate Solubility calibrate->calculate

Sources

A Comprehensive Technical Guide to Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized pyrazole derivative: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. We will dissect its chemical architecture, detail its synthesis and characterization, and critically evaluate its application as a foundational scaffold for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into leveraging this scaffold for targets in oncology, inflammation, and beyond.

The Pyrazole Scaffold: A Foundation of Therapeutic Success

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and several oncology kinase inhibitors like ruxolitinib.[2][3] Its "privileged" status stems from a combination of favorable physicochemical properties:

  • Synthetic Tractability: The pyrazole core can be synthesized through robust and high-yielding chemical reactions, allowing for the efficient generation of diverse compound libraries.[4]

  • Drug-Like Properties: The scaffold often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved lipophilicity and metabolic stability.[5]

  • Versatile Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, enabling fine-tuning of electronic and steric properties to optimize target engagement.[3]

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions within the binding pockets of biological targets like protein kinases.[3]

The subject of this guide, this compound, is not merely a simple pyrazole but a strategically functionalized starting point for extensive chemical exploration. Each substituent plays a crucial role in its utility as a drug discovery scaffold.

  • N1-(4-fluorophenyl) Group: The fluorophenyl ring provides a vector for exploring interactions within hydrophobic pockets of target proteins. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[6]

  • C4-Ethyl Carboxylate Group: This ester functionality is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, and other functional groups, serving as a primary point for diversification.[7]

  • C5-Amino Group: The exocyclic amino group is a critical pharmacophoric feature. It can act as a key hydrogen bond donor, anchoring the molecule to specific residues in a target's active site, a feature that has been shown to be crucial for selectivity in kinase inhibitors.[8]

Synthesis and Physicochemical Characterization

The synthesis of this compound is typically achieved through a well-established and reliable cyclocondensation reaction. The most common route involves the reaction of (4-fluorophenyl)hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.

General Synthetic Pathway

The reaction proceeds by an initial Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Synthesis_Pathway reagent1 Ethyl (ethoxymethylene)cyanoacetate reaction + reagent1->reaction reagent2 (4-Fluorophenyl)hydrazine reagent2->reaction product Ethyl 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate reaction_conditions Ethanol, Reflux reaction_conditions->product Cyclocondensation

Caption: General synthetic route for the target scaffold.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Sodium acetate

  • Ethanol, absolute

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol (10 mL/g), add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

  • To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water (50 mL/g of starting material) while stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a white to off-white solid.

  • Dry the final product under vacuum.

Self-Validation: The success of the synthesis is validated by obtaining a product with the expected physical properties (melting point) and spectroscopic data that unambiguously confirm its structure and purity.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized scaffold must be rigorously confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₂FN₃O₂[9]
Molecular Weight 249.24 g/mol [9]
Appearance White to off-white solid/needles[9]
Melting Point 150-157 °C[9]
CAS Number 138907-68-3[9]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the fluorophenyl ring (multiplets, often appearing as two doublets of doublets), the amino group protons (a broad singlet), and the pyrazole C3-proton (a singlet).

  • ¹³C NMR: Resonances for the ethyl group carbons, the pyrazole ring carbons, and the fluorophenyl ring carbons (with characteristic C-F coupling).

  • Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.

  • HPLC: A single major peak indicating high purity (typically ≥98%).[9]

Biological Activity & Therapeutic Applications

This compound and its derivatives have been investigated for a range of biological activities, positioning this scaffold as a valuable starting point for multiple therapeutic programs.

Anti-Inflammatory Activity: p38 MAP Kinase Inhibition

A significant application of this scaffold was in the discovery of potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[8] Overexpression of p38 is implicated in chronic inflammatory diseases like rheumatoid arthritis.

  • Mechanism of Action: Derivatives of this scaffold bind to the ATP-binding pocket of p38α. A crucial interaction, revealed by X-ray crystallography, is a unique hydrogen bond between the C5-amino group of the pyrazole and the side-chain of threonine 106 in the kinase hinge region. This interaction is believed to contribute significantly to the high selectivity for p38 over other kinases.[8] The 4-fluorophenyl group occupies a hydrophobic region of the active site.

p38_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MKK3_6 MKK3/6 Inflammatory Stimuli->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) MK2->Cytokines leads to synthesis Scaffold Pyrazole Scaffold (RO3201195) Scaffold->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

A lead compound from this series, RO3201195 , demonstrated excellent oral bioavailability and was advanced into Phase I clinical trials.[8] This highlights the scaffold's ability to produce drug candidates with favorable pharmacokinetic profiles.

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a well-established framework for designing protein kinase inhibitors for oncology.[3] The structural features of this compound make it an ideal starting point for targeting kinases like Fibroblast Growth Factor Receptors (FGFRs), whose aberrant activation drives various cancers.[10]

  • Design Strategy: The C5-amino group can engage with the kinase hinge region, while the N1-fluorophenyl moiety can be directed towards the hydrophobic pocket. The C4-carboxylate position is a prime site for introducing side chains that can target the solvent-exposed region or exploit unique features of a specific kinase, thereby enhancing potency and selectivity.[10][11] Recent studies have shown that converting the C4-ester to specific amides can lead to potent pan-FGFR covalent inhibitors that are effective against both wild-type and drug-resistant mutant forms of the enzyme.[10]

Other Therapeutic Areas

Derivatives of the broader 1-phenyl-pyrazole-4-carboxylate class have also shown promise in other areas:

  • Xanthine Oxidoreductase (XOR) Inhibition: For the treatment of hyperuricemia and gout.[12]

  • Antimicrobial Activity: The pyrazole nucleus is found in compounds with activity against various bacterial and fungal strains.[6][13]

A Scaffold-Based Drug Discovery Workflow

Leveraging this compound in a drug discovery campaign involves a systematic process of diversification and optimization. The C4-ester and C5-amine provide convenient points for chemical modification to build a library for screening and Structure-Activity Relationship (SAR) studies.[5][14]

Lead Generation and Optimization Workflow

Drug_Discovery_Workflow node_start Scaffold Selection {Ethyl 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate} node_lib Library Synthesis Diversification at C4 (Amides, etc.) and N1 (Aryl variations) node_start->node_lib node_screen In Vitro Screening Biochemical Assays (e.g., Kinase Panel) Cell-based Potency Assays node_lib->node_screen node_sar SAR & In Silico Modeling|{Identify key interactions Guide next-gen synthesis} node_screen->node_sar node_sar->node_lib Iterative Design node_adme Lead Optimization Improve Potency & Selectivity Assess ADME/Tox properties node_sar->node_adme node_vivo In Vivo Efficacy Animal Models of Disease (e.g., Arthritis, Oncology) node_adme->node_vivo node_candidate Candidate Selection node_vivo->node_candidate

Caption: A typical scaffold-based drug discovery workflow.

Protocol: C4-Amide Library Synthesis

Objective: To create a small library of amide derivatives from the core scaffold for SAR studies.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA)

  • Solvents (THF, DMF, DCM)

Procedure:

Step A: Saponification to Carboxylic Acid

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

  • Acidify the mixture to pH ~3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate, which is often used without further purification.

Step B: Amide Coupling

  • In an inert atmosphere, dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), the coupling agent HATU (1.2 eq), and the organic base DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.

Trustworthiness: This two-step protocol is a standard, robust method in medicinal chemistry. The purity and identity of each new analog must be confirmed by LC-MS and NMR to ensure the integrity of the subsequent biological data.

Conclusion and Future Perspectives

This compound is a quintessential example of a privileged drug discovery scaffold. Its validated synthetic accessibility and strategically positioned functional groups provide an exceptional platform for generating diverse chemical libraries. Its proven success in yielding clinical candidates, such as p38 MAP kinase inhibitors, underscores its value.[8]

Future efforts will likely focus on applying this scaffold to new and challenging biological targets. The rise of covalent inhibitors and targeted protein degraders (PROTACs) opens new avenues where the versatile chemical handles of this pyrazole can be exploited to develop next-generation therapeutics. As our understanding of disease biology deepens, the utility of well-validated, highly adaptable scaffolds like this one will only continue to grow, solidifying the pyrazole core's place in the pantheon of medicinal chemistry.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • MDPI. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate.
  • PubMed. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors.
  • National Center for Biotechnology Information. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Center for Biotechnology Information. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.
  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • PubMed. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives.
  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • ResearchGate. Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp..

Sources

Whitepaper: A Multi-Pronged Strategy for Unveiling the Therapeutic Targets of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Privileged Scaffold to Precision Medicine

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive compounds.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The specific compound of interest, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, belongs to the 5-aminopyrazole (5AP) subclass, a group noted for its versatility and therapeutic potential.[5][6][7] Members of the 5AP family have been successfully developed as potent and selective inhibitors of key enzymes in disease pathways, such as kinases.[8][9]

This guide moves beyond a simple literature review. It is designed as a strategic blueprint for researchers, outlining a comprehensive, field-proven methodology to deorphanize this specific molecule. We will dissect the compound's core structure to form rational hypotheses about its molecular targets and then detail an integrated workflow of computational and experimental techniques to identify, validate, and ultimately characterize its mechanism of action. This is the critical path from a promising chemical entity to a potential therapeutic agent.

Section 1: Hypothesis Generation - An Analysis of the 5-Aminopyrazole Core

The structure of this compound provides immediate clues for target exploration. The 5-aminopyrazole scaffold is a known pharmacophore that has been successfully exploited to target various enzyme families.[7] The presence of the 4-fluorophenyl group and the ethyl carboxylate moiety will modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Based on extensive data for structurally related compounds, we can formulate a primary hypothesis: the compound is likely to interact with ATP-binding sites, particularly within the kinase superfamily, or other nucleotide-binding proteins. The 5-aminopyrazole core can act as a bioisostere for other aromatic systems and form critical hydrogen bonds within a protein's active site.[1]

Table 1: High-Priority Target Classes for Investigation

Target ClassRationale for PrioritizationKey Examples & PathwaysSupporting Evidence
Protein Kinases The 5-aminopyrazole scaffold is a well-established hinge-binding motif for numerous kinase inhibitors.[8] This class represents the most fertile ground for initial screening.p38 MAPK, Bruton's Tyrosine Kinase (BTK), EGFR, CDKs.[2][7][9]The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based BTK inhibitor, validates this scaffold's potential.[9]
Inflammatory Enzymes Pyrazole derivatives have a long history as anti-inflammatory agents.[10]Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX).Many pyrazole-containing drugs, like celecoxib, target enzymes in the arachidonic acid pathway.[1][10]
Microbial Enzymes Certain 5-aminopyrazole derivatives have demonstrated significant antimicrobial and antifungal activity.[6][8]DNA Gyrase, Dihydrofolate Reductase (DHFR).The scaffold's ability to chelate metal ions or mimic endogenous substrates is a potential mechanism.[6]
Nuclear Receptors The planar, aromatic nature of the core structure allows for potential interaction with ligand-binding domains.Angiotensin II Receptor.[1]The pyrazole in losartan serves as a bioisostere for an imidazole moiety, demonstrating its utility in receptor antagonists.[1]

Section 2: The Target Discovery & Validation Cascade

Identifying a drug's true molecular target is a foundational step in modern drug development, reducing downstream failures and enabling mechanism-based drug design.[11][12] We advocate for a parallel, multi-pronged approach that combines computational prediction with robust experimental validation. This strategy maximizes the probability of success while providing orthogonal data to build a compelling case for a specific drug-target interaction.

Phase 1: In Silico Target Prediction (Hypothesis Refinement)

The initial phase leverages computational methods to screen our lead compound against vast databases of known protein structures and ligand bioactivities. This is a time- and cost-effective strategy to narrow the field of potential targets from thousands to a manageable number for experimental validation.[13][14] The goal is not to find the one true target but to generate a high-confidence, rank-ordered list.

Our recommended workflow integrates both ligand-based and structure-based approaches for comprehensive analysis.[13]

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Compound Compound Structure (SMILES/SDF) Similarity 2D/3D Similarity Search (e.g., Tanimoto) Compound->Similarity Pharm Pharmacophore Modeling Compound->Pharm ReverseDock Reverse Docking / Panel Docking Compound->ReverseDock Rank Consensus Scoring & Target Ranking Similarity->Rank Pharm->Rank BioactivityDB Bioactivity Databases (ChEMBL, PubChem) BioactivityDB->Similarity BioactivityDB->Pharm ReverseDock->Rank ProteinDB Protein Structure DB (PDB) ProteinDB->ReverseDock Output Prioritized Target List (Top 10-50 Candidates) Rank->Output

Caption: In Silico Target Prediction Workflow.

Causality Behind the Workflow:

  • Ligand-Based Methods (e.g., SEA, PharmMapper) operate on the principle that structurally similar molecules often share similar biological targets.[15] They are powerful when a rich pharmacology exists for the scaffold class.

  • Structure-Based Methods (e.g., panel docking) reverse the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against a library of hundreds or thousands of protein binding sites.[13][16] This can uncover novel targets for which no similar ligands are known.

  • Consensus Scoring: By combining results from orthogonal methods, we reduce the risk of false positives inherent in any single prediction algorithm and increase our confidence in the highest-ranking candidates.[15]

Phase 2: Experimental Target Identification (Direct Evidence)

With a prioritized list of candidates from the in silico phase, we proceed to direct biochemical methods to "pull down" binding partners from a complex biological sample, such as a cell lysate. This provides physical evidence of an interaction.

Affinity chromatography remains the gold standard for target identification due to its direct nature.[17] The core principle involves immobilizing the small molecule (the "bait") on a solid support to selectively capture its binding proteins (the "prey") from a cell lysate.

G cluster_prep Bait Preparation cluster_exp Pull-Down Experiment cluster_id Protein Identification Start Synthesize Linker-Modified Compound Derivative Immobilize Covalently Attach to Beads (e.g., NHS-activated) Start->Immobilize Incubate Incubate Lysate with Compound-Beads Immobilize->Incubate Lysate Prepare Cell Lysate (e.g., Cancer Cell Line) Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS Digest In-gel Tryptic Digest SDS->Digest MS LC-MS/MS Analysis Digest->MS Analysis Database Search & Protein Identification MS->Analysis

Caption: Affinity-Based Target Identification Workflow.

Detailed Protocol: Affinity Chromatography Pull-Down

  • Bait Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain terminating in a primary amine or carboxylic acid) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.[17]

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads derivatized only with the linker or an inactive analogue.

  • Lysate Preparation: Culture and harvest a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected). Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Incubation: Incubate the clarified cell lysate (approx. 5-10 mg total protein) with the compound-conjugated beads and control beads overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (e.g., 5 times with 10 bed volumes of lysis buffer) to remove non-specifically bound proteins.

  • Elution: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. Excise protein bands that are unique to the active compound lane, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS analysis.[18]

To add confidence and overcome potential artifacts of chemical modification, we employ a label-free method like DARTS.[17] This technique is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[18]

Protocol Summary: DARTS

  • Treat aliquots of cell lysate with varying concentrations of the unmodified test compound and a vehicle control.

  • Incubate the lysates with a protease (e.g., thermolysin or pronase) for a defined period. The protease concentration must be optimized to achieve significant but not complete protein degradation.

  • Stop the digestion by adding a denaturant (e.g., Laemmli buffer) and heating.

  • Analyze the resulting protein patterns by SDS-PAGE.

  • A protein that is protected from degradation in a dose-dependent manner by the compound is a candidate target. The protected band can be excised and identified via mass spectrometry.[17]

Phase 3: Target Validation (Establishing Biological Relevance)

Identifying a binding partner is not sufficient; we must prove that the interaction is responsible for the compound's biological effect.[19][20] Target validation connects the molecular interaction to a cellular or physiological outcome.

G cluster_biochem Biochemical & Biophysical Validation cluster_cell Cellular Validation Start Candidate Targets (from Phase 2) Biochem Recombinant Protein Binding (SPR, ITC, CETSA) Start->Biochem Enzyme Enzymatic Assays (IC50 Determination) Start->Enzyme Genetic Genetic Perturbation (siRNA, CRISPR Knockdown/out) Biochem->Genetic TargetEngage Target Engagement Assays (e.g., Cellular CETSA) Biochem->TargetEngage Enzyme->Genetic Phenotype Phenotypic Rescue/ Mimicry Assays Genetic->Phenotype Validated Validated Target Phenotype->Validated TargetEngage->Validated

Caption: The Target Validation Funnel.

Key Validation Steps:

  • Confirm Direct Binding: Use the purified recombinant candidate protein and demonstrate direct binding to the compound using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This confirms the interaction is not mediated by a larger complex.

  • Biochemical Activity: If the target is an enzyme, perform in vitro activity assays to determine if the compound inhibits or activates it and calculate its potency (IC50/EC50).[19]

  • Genetic Validation: This is a critical step. Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein in cells.[12] If the knockdown/knockout cells become resistant to the compound's effects (e.g., loss of cytotoxicity), it provides strong evidence that the protein is required for the compound's mechanism of action.

  • Target Engagement: Confirm that the compound binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, measuring the thermal stabilization of the target protein upon ligand binding within intact cells.[20]

Conclusion

The journey to elucidate the therapeutic targets of this compound requires a systematic and multi-faceted approach. By beginning with a rational, structure-based hypothesis and progressing through integrated computational, biochemical, and cellular validation workflows, researchers can build a robust and compelling case for a specific mechanism of action. This guide provides a validated framework to navigate the complexities of target deconvolution, mitigating risk and accelerating the translation of a promising molecule into a potential therapeutic. The principles and protocols outlined herein represent a best-practice approach in modern drug discovery, ensuring that decisions are driven by high-quality, orthogonal data.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
  • Al-Shammari, M. B., et al. (2025).
  • European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • Rullo, M., et al. (2024).
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
  • Drug Discovery Today. (2024). Validation guidelines for drug-target prediction methods. [Link]
  • MtoZ Biolabs. (n.d.).
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
  • Proteros. (2014). Molecular Target Validation in preclinical drug discovery. Proteros. [Link]
  • Yu, H., et al. (2018). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences.
  • bioRxiv. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]
  • MDPI. (2021). Recent Advances in In Silico Target Fishing. Pharmaceuticals. [Link]
  • Li, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Current Pharmaceutical Design. [Link]
  • Bentham Science. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Frontiers in Pharmacology. (2021).
  • Journal of Current Chemical and Pharmaceutical Sciences. (2017). Current status of pyrazole and its biological activities. [Link]
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • Acta Crystallographica Section E. (2013). Ethyl 5-amino-1-[(4-methylphenyl)
  • MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

Sources

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in interacting with a wide array of biological targets.[1] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] The 5-aminopyrazole moiety, in particular, serves as a crucial pharmacophore in many biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6] This guide will provide an in-depth exploration of a specific, highly promising class of pyrazole derivatives: those derived from the this compound core, with a focus on elucidating their structure-activity relationships (SAR) for the rational design of novel therapeutic agents.

The core structure, this compound, presents multiple points for chemical modification, making it an ideal scaffold for SAR studies. The strategic placement of a 4-fluorophenyl group at the N1 position is a common tactic in medicinal chemistry to enhance metabolic stability and improve binding affinity with target proteins.[7] The ethyl carboxylate at the C4 position and the amino group at the C5 position offer further opportunities for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for this compound and its Derivatives

A robust and versatile synthetic strategy is paramount for generating a diverse library of derivatives for comprehensive SAR studies. The most prevalent and efficient method for the synthesis of the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine derivative.[4][5]

Core Synthesis: A Step-by-Step Protocol

The synthesis of the parent scaffold, this compound, is typically achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with 4-fluorophenylhydrazine.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium acetate (1.1 eq) to liberate the free hydrazine.

  • Addition of β-Ketonitrile: To the above mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-8 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 4-Fluorophenylhydrazine C Condensation & Cyclization A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Ethyl 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate C->D Reflux in Ethanol

Derivatization Strategies for SAR Studies

With the core scaffold in hand, systematic modifications can be introduced at various positions to probe the SAR.

  • Modification of the C5-Amino Group: The primary amino group at the C5 position is a key site for derivatization. It can be acylated, alkylated, or used as a handle to introduce diverse functionalities. For instance, reaction with various acyl chlorides or sulfonyl chlorides can introduce amide and sulfonamide linkages, respectively, allowing for the exploration of different electronic and steric effects.

  • Modification of the C4-Ester Group: The ethyl carboxylate at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides.[8] This allows for the introduction of a wide range of substituents to probe for additional binding interactions.

  • Modification of the N1-Phenyl Ring: While the 4-fluorophenyl group is often kept constant to maintain favorable pharmacokinetic properties, modifications at other positions of this ring (e.g., introducing small alkyl or alkoxy groups) can be explored to fine-tune electronic properties and steric bulk.

Structure-Activity Relationship (SAR) Insights

The following sections will detail the expected SAR based on common biological targets for pyrazole derivatives, such as protein kinases.

The Role of the N1-Aryl Substituent

The 1-aryl substituent plays a crucial role in orienting the molecule within the binding pocket of the target protein. The 4-fluoro substitution is often beneficial, as fluorine can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, and can block metabolic oxidation at that position.[7]

Substituent at N1-Phenyl Ring Observed/Expected Activity Rationale
4-FluoroGenerally FavorableEnhances metabolic stability and can participate in specific binding interactions.[7]
4-Chloro/4-BromoPotentially ActiveHalogen bonding interactions may enhance binding affinity.
4-Methyl/4-MethoxyVariableCan provide additional hydrophobic interactions but may also introduce steric hindrance.
2- or 3-substituentsOften less activeMay disrupt the optimal planarity or conformation required for binding.
The Significance of the C5-Amino Group and its Derivatives

The 5-amino group is often a critical hydrogen bond donor, interacting with key residues in the active site of enzymes like kinases.[3] Derivatization of this group can significantly impact activity.

Modification at C5 Observed/Expected Activity Rationale
-NH2 (unsubstituted)Often essential for activityActs as a key hydrogen bond donor.
-NH-AcylCan be well-tolerated or enhance activityIntroduces an additional hydrogen bond acceptor (carbonyl oxygen) and allows for probing of adjacent pockets.
-NH-SulfonylMay decrease activityThe bulky and electron-withdrawing nature can be detrimental to binding.
-N(Alkyl)2Generally detrimentalLoss of the hydrogen bond donor capability.

G cluster_ligand Pyrazole Derivative cluster_protein Protein Target (e.g., Kinase) ligand 5-Amino Group (-NH2) protein_backbone Carbonyl Oxygen of Amino Acid Residue ligand->protein_backbone Hydrogen Bond

The Influence of the C4-Carboxylate and its Amide Derivatives

The C4 position extends into the solvent-exposed region in many enzyme active sites. Therefore, modifications at this position can be used to improve solubility and other physicochemical properties without disrupting core binding interactions.

Modification at C4 Observed/Expected Activity Rationale
-COOEt (Ethyl Ester)Good starting pointProvides a balance of lipophilicity and polarity.
-COOH (Carboxylic Acid)May increase solubility, activity variableCan form ionic interactions or hydrogen bonds, but may also lead to poor cell permeability.
-CONH-Alkyl/ArylHigh potential for improved activityAllows for the introduction of various functionalities to probe for additional interactions and improve pharmacokinetic properties.

Biological Evaluation: Protocols and Considerations

To establish a meaningful SAR, synthesized derivatives must be evaluated in relevant biological assays. Given the broad spectrum of activity for pyrazoles, a panel of assays is often employed.

Protocol 2: In Vitro Kinase Inhibition Assay

Many pyrazole derivatives are potent kinase inhibitors.[9] A common method to assess their activity is through an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds, and a detection reagent.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Proliferation Assay

To assess the anticancer potential of the synthesized derivatives, a cell-based proliferation assay is essential.[9]

  • Assay Principle: This assay measures the ability of a compound to inhibit the growth of cancer cell lines. The MTT or MTS assay is a common colorimetric method used for this purpose.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, and MTT/MTS reagent.

  • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). c. Add the MTT/MTS reagent to each well and incubate until a color change is observed. d. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ or IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion: A Roadmap for Novel Drug Discovery

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, key SAR insights, and essential biological evaluation protocols necessary for the successful exploration of this chemical space. By systematically modifying the core structure and evaluating the resulting derivatives in relevant assays, researchers can elucidate the critical structural features required for potent and selective biological activity. This rational, iterative approach to drug design, grounded in a thorough understanding of SAR, will undoubtedly pave the way for the discovery of the next generation of pyrazole-based medicines.

References

  • Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 689-710.
  • Hassan, A. S., & Al-Sabawi, A. H. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(5), 2209.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805.
  • Abdelhamed, M. M., et al. (2023). Synthesis of a novel series of pyrazolo[3,4-d]pyrimidine derivatives. [Journal Name, Volume, Pages].
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116518.
  • Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470.
  • Bhatt, H., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 17, 1538-1576.
  • Al-Ostath, A., et al. (2023). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of the Chinese Chemical Society.
  • Hassan, A. S., & Al-Sabawi, A. H. (2023). The synthesis route of 5-aminopyrazole derivatives 2a–g. ResearchGate.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Journal Name, Volume, Pages].
  • Un-Nisa, M., et al. (2023). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Li, Y., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate.
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1097-S1102.
  • Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1).
  • El-Sayed, N. N. E., et al. (2021). Some biologically active 5-aminopyrazole derivatives. ResearchGate.
  • Sharma, A., et al. (2024). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research Publication and Reviews, 6(10), 1-10.
  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1376.
  • Zampieri, D., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 12-23.
  • Chem-Impex. Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate. Chem-Impex.
  • ResearchGate. 5-Aminopyrazole-4-carboxamide derivatives as inhibitors of PfCDPK4. ResearchGate.
  • Anggraeni, A., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1374.
  • Demchenko, A. M., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ResearchGate.
  • Ghozlan, S. A. S., et al. (2011). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 48(4), 849-857.
  • El-Sayed, M. A.-M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1344.
  • Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740.

Sources

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate for kinase inhibition screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Screening Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate for Kinase Inhibitory Activity

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in numerous FDA-approved protein kinase inhibitors.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to approach the initial biochemical screening of a promising pyrazole-based compound: this compound. We will delve into the causality behind assay selection, provide a self-validating experimental protocol for a primary screening campaign, and outline the necessary steps for data analysis and selectivity profiling that form the foundation of a successful kinase inhibitor discovery program.

The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of cellular processes.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical classes of drug targets.[2][4] Within the vast landscape of kinase inhibitors, compounds built around a pyrazole ring have demonstrated remarkable success.[5] This scaffold's synthetic accessibility and versatile nature have led to the development of several approved drugs, including Crizotinib and Ruxolitinib, which target kinases such as JAK, B-raf, and c-Met.[2][4]

The subject of this guide, this compound, is a versatile building block for bioactive molecules.[6] Its core structure is highly analogous to scaffolds found in potent and selective kinase inhibitors. For instance, a closely related compound demonstrated high selectivity as an inhibitor of p38 MAP kinase, a key player in inflammatory signaling pathways.[7] This precedent provides a strong rationale for investigating this specific molecule's potential as a kinase inhibitor.

Foundational Principles of Kinase Inhibition Assays

The first step in evaluating a potential inhibitor is to quantify its effect on the target kinase's activity in a controlled, in vitro setting.[8][9] The choice of assay technology is critical and depends on factors like throughput requirements, sensitivity, and the specific information sought. Two of the most robust and widely adopted methods for high-throughput screening (HTS) are luminescence-based ATP depletion assays and fluorescence polarization assays.

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): This homogeneous "add-mix-read" method is arguably the most straightforward for primary screening.[10] The principle is elegant: the kinase reaction consumes ATP. After a set incubation time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[3][11] Therefore, the signal is inversely proportional to kinase activity; a strong signal indicates low ATP consumption and thus, potent inhibition.[12] Its simplicity, high sensitivity, and excellent Z'-factor values (a measure of assay quality) make it ideal for screening large compound libraries.[10]

  • Fluorescence Polarization (FP) Assays: FP is a powerful technique for monitoring molecular binding events.[13][14] In one common format for kinase assays, a kinase phosphorylates an unlabeled peptide substrate. This phosphorylated product then competes with a fluorescently labeled phosphopeptide "tracer" for binding to a specific antibody.[15] When the fluorescent tracer is bound to the large antibody, it tumbles slowly in solution, emitting highly polarized light. When displaced by the kinase-generated product, the small, free-floating tracer tumbles rapidly, emitting depolarized light.[15] A decrease in fluorescence polarization, therefore, indicates high kinase activity. This method is highly sensitive but requires more components (tracer, antibody) than ATP depletion assays.

For a primary screening campaign of this compound, we will detail a protocol based on the luminescence method due to its robustness and direct measurement of ATP consumption, a universal feature of kinase reactions.[3]

A Validated Protocol for Primary Screening: The Homogeneous Luminescent Assay

This protocol is designed as a self-validating system. The inclusion of appropriate controls allows for the immediate assessment of assay performance and data reliability.

Core Principle Visualization

G Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TF Transcription Factors (e.g., ATF2) p38->TF Phosphorylates Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokines Leads to TF->Cytokines Leads to Inhibitor Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Inhibitor->p38 INHIBITS

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded approach to the initial characterization of this compound as a potential kinase inhibitor. By employing a validated luminescent assay, researchers can reliably determine the compound's potency (IC50) and, through broader panel screening, assess its selectivity profile.

The hypothetical data presented suggests that this compound is a potent and selective inhibitor of p38α MAP kinase. This biochemical validation is the critical first step. Subsequent efforts should focus on:

  • Biophysical Binding Assays: Confirming direct binding to the target kinase (e.g., using Surface Plasmon Resonance or Thermal Shift Assays).

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive or allosteric.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit p38 signaling in relevant cell models (e.g., by measuring the phosphorylation of downstream substrates like MAPKAPK2). [8]* Pharmacokinetic Profiling: Assessing the compound's drug-like properties (in vivo studies) to determine its potential for further development. [8] By following this structured methodology, researchers can effectively transition a promising chemical matter from an initial concept into a validated lead compound for a drug discovery program.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
  • In vitro kinase assay. Protocols.io.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Fluorescence detection techniques for protein kinase assay.
  • Kinase-Glo® Luminescent Kinase Assays.
  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropri
  • In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. Benchchem.
  • Ethyl 5-Amino-1-(4-fluorophenyl)
  • Fluorescence Polariz
  • Kinase assays. BMG LABTECH.
  • Fluorescence Polariz
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Ethyl 5-amino-1-[(4-methylphenyl)
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.

Sources

Initial Toxicity Assessment of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents. Its unique structural features allow for versatile interactions with various biological targets. However, this chemical reactivity also necessitates a rigorous and early assessment of potential toxicity. Idiosyncratic drug-induced liver injury (DILI), cardiotoxicity, and genotoxicity are significant hurdles in drug development that can lead to costly late-stage failures.[1][2]

This guide provides a comprehensive, tiered strategy for the initial toxicity assessment of novel pyrazole compounds. Moving beyond a simple checklist of assays, we will delve into the scientific rationale behind each step, enabling researchers to build a robust, data-driven safety profile for their lead candidates. The core philosophy is to "fail fast, fail cheap," by identifying and deprioritizing compounds with unfavorable toxicity profiles at the earliest possible stage.[3]

A Tiered Approach to Toxicity Assessment

A structured, tiered approach is the most efficient method for initial toxicity screening. It begins with high-throughput, low-cost in silico and in vitro methods and progresses to more complex and resource-intensive in vivo studies only for promising candidates. This strategy conserves resources and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Toxicity_Screening_Workflow cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: In Vitro High-Throughput Screening (HTS) cluster_2 Tier 2: In Vivo Acute Studies cluster_3 Decision Point & Further Development in_silico Computational Toxicology (DEREK, SAR) cytotoxicity General Cytotoxicity (e.g., MTT, LDH Assays) Cell Lines: HepG2, HEK293 in_silico->cytotoxicity Prioritize Compounds genotoxicity Genotoxicity (Ames Test, in vitro Micronucleus) cytotoxicity->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) genotoxicity->cardiotoxicity hepatotoxicity Hepatotoxicity (Primary Hepatocytes, 3D Models) cardiotoxicity->hepatotoxicity acute_oral Acute Oral Toxicity (OECD 423/425) hepatotoxicity->acute_oral If In Vitro Profile is Acceptable decision Go/No-Go Decision Risk Assessment acute_oral->decision development Proceed to Sub-chronic Toxicity & Mechanistic Studies decision->development Go no_go Terminate Development or Redesign decision->no_go No-Go

Caption: Tiered workflow for initial toxicity assessment of novel pyrazole compounds.

Tier 0: In Silico Assessment - The First Filter

Before committing to expensive and time-consuming wet lab experiments, computational toxicology models serve as an invaluable first-pass filter.[4] These tools use existing knowledge to predict the likelihood of a compound causing various toxicities based on its chemical structure.

  • Rationale: Early identification of structural alerts, or "toxicophores," can guide medicinal chemistry efforts to "design out" toxicity. This is the most cost-effective way to mitigate risk.[5]

  • Recommended Tools:

    • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems contain a knowledge base of structure-activity relationships (SARs) manually curated from literature and proprietary data.[5][6][7] They can identify substructures associated with specific toxicities like mutagenicity, carcinogenicity, and skin sensitization.

    • Statistical-Based Systems (e.g., Sarah Nexus®): These platforms use machine learning algorithms trained on large datasets to make statistical predictions of toxicity, most notably for the Ames test.[6]

  • Application: Under guidelines like ICH M7, a computational assessment using two complementary methodologies (one expert rule-based and one statistical-based) is required to evaluate mutagenic impurities.[6] This approach should be adopted for novel compounds to flag potential genotoxicity risks.

Tier 1: In Vitro High-Throughput Screening

Compounds that pass the in silico filter proceed to a panel of in vitro assays. These cell-based assays provide the first experimental data on a compound's biological activity related to toxicity.[3]

General Cytotoxicity Assays
  • Objective: To determine the concentration at which a compound causes general cell death. This provides a baseline measure of toxicity and helps in dose selection for subsequent, more specific assays.

  • Methodology:

    • MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Cell Lines: A panel of cell lines should be used, including liver cells (e.g., HepG2) and kidney cells (e.g., HEK293), to identify potential organ-specific cytotoxicity.[8]

  • Data Interpretation: The result is typically expressed as an IC50 value (the concentration that inhibits 50% of cell viability). A low IC50 value suggests high cytotoxicity.

Genotoxicity Assays
  • Objective: To assess the potential of a compound to cause mutations in genetic material, a major concern as it can be linked to carcinogenicity.[9]

  • Core Assay: Bacterial Reverse Mutation Test (Ames Test)

    • Principle: The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium, E. coli) that have a mutation preventing them from producing an essential amino acid (e.g., histidine).[10][11] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[10][12] A positive result indicates the compound is a mutagen.[9]

    • Why it's critical: It is a cornerstone of mutagenicity screening mandated by regulatory agencies like the FDA and EMA.[12] It is sensitive, reproducible, and can detect both point mutations and frameshift mutations.[12] The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of compounds that become mutagenic only after metabolic activation.

Protocol Spotlight: The Ames Test (OECD 471 Compliant)
  • Strain Selection: Use a panel of at least five strains of S. typhimurium and/or E. coli to detect different types of mutations.[10][13]

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: In the plate incorporation method, the bacterial culture, test compound at various concentrations, and (if applicable) S9 mix are combined in a molten top agar. This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase over the negative control value.

Cardiotoxicity Screening: hERG Assay
  • Objective: To assess the risk of a compound causing a specific type of cardiac arrhythmia (Torsade de Pointes) by blocking the hERG potassium channel.

  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a primary cause of QT interval prolongation, a major reason for drug withdrawal from the market.[14][15] Therefore, early screening for hERG liability is a critical safety checkpoint mandated by regulatory agencies.[16]

  • Methodology:

    • Automated Patch Clamp: This is the gold-standard, high-throughput method for hERG screening.[14][17] It uses cell lines (e.g., HEK293 or CHO) stably expressing the hERG channel. The system measures the flow of ions through the channel in the presence of the test compound and calculates the percentage of inhibition.[16]

  • Data Interpretation: Results are reported as an IC50 value. A high affinity for the hERG channel (low IC50) is a significant red flag.

Hepatotoxicity Screening
  • Objective: To identify compounds that may cause drug-induced liver injury (DILI). The liver is a primary site of drug metabolism, making it particularly susceptible to toxicity.[1][18]

  • Rationale: DILI is a leading cause of drug failure.[1] Simple cell lines like HepG2 often lack the full complement of metabolic enzymes (Cytochrome P450s) found in the human liver, which can lead to false negatives for compounds that require metabolic activation to become toxic.[19]

  • Advanced Models:

    • Metabolically Competent Cells: Using primary human hepatocytes or HepG2 cells engineered to express key CYP enzymes provides a more physiologically relevant model.[19]

    • High-Content Screening (HCS): HCS platforms can simultaneously measure multiple indicators of cell health in response to a compound, such as mitochondrial membrane potential, oxidative stress, nuclear size, and apoptosis.[20][21] This multiparametric approach provides deeper mechanistic insights into how a compound might be causing liver toxicity.[20]

Data Presentation: Comparative In Vitro Toxicity Profile

All quantitative data from Tier 1 should be summarized in a clear, comparative table to facilitate decision-making.

Compound IDCytotoxicity IC50 (µM) [HepG2]Ames Test (S9+/-)hERG IC50 (µM)Hepatotoxicity HCS (Alerts)
PYR-001> 100Negative25.5Mitochondrial Dysfunction
PYR-00215.2Negative> 50None
PYR-00388.0Positive (TA98, +S9) 45.1None
PYR-004> 100Negative2.1 Oxidative Stress

Table 1: Hypothetical comparative toxicity data for a series of novel pyrazole compounds. Red flags are highlighted in bold.

Tier 2: In Vivo Acute Toxicity Studies

Compounds with a clean or manageable in vitro toxicity profile may be advanced to limited in vivo studies.

  • Objective: To determine the short-term toxicity of a single, high dose of a compound and to identify a potential lethal dose (LD50).[22]

  • Methodology: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) or Up-and-Down Procedure (OECD 425)

    • Principle: These methods are designed to estimate acute toxicity while minimizing the number of animals used compared to traditional LD50 tests.[23][24] The study involves administering the compound orally to a small group of rodents (usually rats) in a stepwise procedure.[25]

    • Procedure: A starting dose is selected. If the animal survives, the next animal receives a higher dose. If it does not, the next receives a lower dose. This continues until the reversal criteria are met.[23]

    • Endpoints: Key observations include mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), body weight changes, and gross necropsy findings at the end of the observation period (typically 14 days).[22]

  • Significance: This study provides crucial information for hazard classification and for selecting dose levels for future, longer-term toxicity studies.[23]

Conclusion: Synthesizing Data for Informed Decisions

The initial toxicity assessment is not about generating a pass/fail grade but about building a comprehensive risk profile. A compound with moderate in vitro hERG activity might be acceptable for an oncology indication but not for a chronic pain medication. Similarly, a weak mutagenic signal in the Ames test would likely terminate the development of a compound intended for broad use.

By integrating data from in silico, in vitro, and acute in vivo studies, drug development teams can make informed, evidence-based decisions. This rigorous, tiered approach ensures that only the safest and most promising novel pyrazole compounds advance, ultimately increasing the probability of success in bringing new, effective therapies to patients.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). Online Biology Notes.[Link]
  • Ames Test: the gold standard for mutagenicity screening. (2025-08-15). GenEvolutioN.[Link]
  • Importance of ADME/Tox in Early Drug Discovery. (2022-01-21).
  • Ames Test: Principle, Procedure, Result Interpretation, Applications, Limitations. (2023-04-20). Microbe Online.[Link]
  • AMES TEST- TEST FOR MUTAGENICITY. (2020-09-21). Microbiology Note.[Link]
  • The Ames Test or Bacterial Reverse Mutation Test. (2024-02-28). Eurofins Australia.[Link]
  • OECD Test Guideline 425. (n.d.).
  • Tolosa, L., et al. (2013). HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved. Archives of Toxicology.[Link]
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025-04-14). LinkedIn.[Link]
  • Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay. (n.d.). PubMed.[Link]
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.[Link]
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Drug Discovery World.[Link]
  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.[Link]
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®. (n.d.). Syngene.[Link]
  • In Vitro Toxicity Test Services. (n.d.).
  • OECD Test Guideline 423: Acute Oral Toxicity. (2001-12-17).
  • hERG Safety Assay. (n.d.).
  • ADME in Toxicology: Ensuring Drug Safety & Efficacy. (n.d.).
  • OECD Test Guideline 402: Acute Dermal Toxicity. (2017-10-09). Umwelt-online.de.[Link]
  • hERG Safety. (n.d.). Cyprotex.[Link]
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences.[Link]
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020-01-30). News-Medical.Net.[Link]
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.[Link]
  • Derek Nexus for toxicity prediction – What package is right for me?. (n.d.). Optibrium.[Link]
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI.[Link]
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024-11-26). Drug Hunter.[Link]
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025-08-09).
  • Assays for Predicting Acute Toxicity. (n.d.). NCBI.[Link]
  • Cytotoxicity study of pyrazole derivatives. (2025-08-06).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research.[Link]
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025-08-06).
  • Computational toxicology--a tool for early safety evaluation. (2010). Drug Discovery Today.[Link]
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025-10-06). PMC - NIH.[Link]
  • Derek Nexus Toxicology Software. (n.d.). Optibrium.[Link]
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry.[Link]
  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (2018-01-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]
  • Design, synthesis and pharmacological assessment of new pyrazole compounds. (n.d.). e-theses.[Link]

Sources

The Lynchpin of Innovation: A Technical Guide to Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and sustainable crop protection solutions has led agrochemical research into the intricate world of heterocyclic chemistry. Among the myriad of molecular scaffolds, the pyrazole ring system has emerged as a cornerstone for the development of potent fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a pivotal intermediate that serves as a versatile building block for a new generation of agrochemicals. We will dissect its synthesis, elucidate its chemical reactivity, and, most importantly, detail its instrumental role in the creation of market-leading and next-generation crop protection agents. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering both a high-level strategic overview and granular, actionable experimental insights.

The Strategic Importance of the Pyrazole Scaffold in Agrochemicals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agrochemical science.[1][2] Its unique electronic properties, metabolic stability, and ability to form a multitude of intermolecular interactions have made it a favored pharmacophore. In the context of agriculture, pyrazole derivatives have given rise to commercial successes across all major pesticide categories due to their diverse mechanisms of action.[2] These include, but are not limited to, the inhibition of mitochondrial electron transport, disruption of neurotransmitter function, and interference with essential plant biosynthetic pathways.[3][4]

The subject of this guide, this compound, represents a highly strategic intermediate. The presence of the 4-fluorophenyl group often enhances the biological activity and metabolic stability of the final molecule. The amino group at the 5-position and the ethyl carboxylate at the 4-position are key functional handles that allow for a wide range of chemical modifications, enabling the exploration of vast chemical space in the quest for novel active ingredients.[5][6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate is a critical first step in the development of numerous agrochemicals. The most common and efficient method involves the condensation of a hydrazine derivative with a suitably functionalized three-carbon component. The following protocol is a representative, robust procedure adapted from established literature methods for related compounds.[7][8][9]

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

    • Dissolve the acrylate in absolute ethanol (approximately 5-10 volumes).

  • Step 2: Addition of Hydrazine

    • To the stirred solution, add 4-fluorophenylhydrazine hydrochloride (1.1 equivalents) and anhydrous sodium acetate (1.2 equivalents). The sodium acetate serves to neutralize the hydrochloride salt in situ, liberating the free hydrazine.

  • Step 3: Cyclization Reaction

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Step 4: Isolation and Purification

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

  • Step 5: Characterization

    • Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and melting point determination.

The Role as a Versatile Intermediate in Agrochemical Synthesis

While information on the intrinsic biological activity of this compound is limited, its paramount importance lies in its role as a versatile precursor. The amino and ester functionalities are readily transformed into a diverse array of other chemical groups, leading to the synthesis of highly active agrochemicals.

Derivatization Pathways

The chemical reactivity of the title compound allows for several key transformations:

  • Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form pyrazole carboxamides. This is a particularly important transformation, as many modern fungicides and insecticides belong to this chemical class.[2]

  • N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide range of substituents, significantly impacting the biological activity of the resulting molecule.

  • Heterocycle Formation: The amino and ester groups can be utilized in cyclization reactions to form fused pyrazole-heterocyclic systems, such as pyrazolopyrimidines, which have shown promising biological activities.[6]

Application in the Development of High-Performance Agrochemicals

The true value of this compound is demonstrated through the potent agrochemicals that are synthesized from it. Below are examples of how this intermediate serves as a launchpad for different classes of crop protection agents.

Fungicides

The pyrazole carboxamide class of fungicides, many of which are succinate dehydrogenase inhibitors (SDHIs), represents a significant market share in global disease control. These compounds act by inhibiting Complex II in the mitochondrial respiratory chain, leading to a disruption of fungal energy production.[10] The general structure of many SDHI fungicides features a pyrazole carboxamide core, for which our title compound is an ideal starting material.

Herbicides

Pyrazole derivatives have been successfully developed as herbicides targeting various plant processes. A notable mechanism of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols.[4] The symptoms of HPPD-inhibiting herbicides include characteristic bleaching of new growth. The 1-phenylpyrazole scaffold is a common feature in this class of herbicides.[1]

Insecticides

In the realm of insecticides, pyrazole derivatives have been developed to target the nervous system of insects. One prominent mode of action is the antagonism of the GABA (gamma-aminobutyric acid) receptor, which leads to hyperexcitation and death of the insect.[3] While the title compound is a precursor, the 1-phenyl-5-aminopyrazole structure is a key component of several potent insecticides.

Bioactivity Data of Pyrazole Derivatives

To illustrate the potency of agrochemicals derived from the 5-aminopyrazole scaffold, the following table summarizes representative bioactivity data from the literature. It is important to note that these are examples of derivatives and not the intrinsic activity of this compound itself.

Compound ClassTarget OrganismBioassayActivity (EC50/LC50)Reference
Pyrazole Carboxamide FungicideBotrytis cinereaMycelial Growth Inhibition2.432 µg/mL[5]
Pyrazole Carboxamide FungicideRhizoctonia solaniMycelial Growth Inhibition2.182 µg/mL[5]
Pyrazole Amide HerbicideBrassica campestrisRoot Growth Inhibition>50% inhibition at 200 mg/L[4]
1-Phenyl-5-aminopyrazole InsecticidePlutella xylostellaLarval MortalityLC50 = 2.02 µmol/L (Target Binding)[1]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. While its own biological activity may be modest, its true strength lies in its versatility as a chemical intermediate, providing a robust platform for the synthesis of a diverse range of high-performance fungicides, herbicides, and insecticides. The continued exploration of new derivatization strategies for this and related pyrazole building blocks will undoubtedly lead to the discovery of next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles. As the challenges of feeding a growing global population intensify, the role of such pivotal chemical intermediates in ensuring food security will only become more critical.

Diagrams

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Final Agrochemicals Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Target Molecule Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Ethyl 2-cyano-3-ethoxyacrylate->Target Molecule Condensation 4-Fluorophenylhydrazine HCl 4-Fluorophenylhydrazine HCl 4-Fluorophenylhydrazine HCl->Target Molecule Fungicides Fungicides Target Molecule->Fungicides Derivatization Herbicides Herbicides Target Molecule->Herbicides Derivatization Insecticides Insecticides Target Molecule->Insecticides Derivatization

Caption: Synthetic pathway from reactants to the target intermediate and its derivatization into various agrochemicals.

Mechanism_of_Action cluster_fungicides Fungicides (SDHIs) cluster_herbicides Herbicides (HPPD Inhibitors) cluster_insecticides Insecticides (GABA Receptor Antagonists) Fungicide Pyrazole Carboxamide Fungicide Mitochondrial Respiration Mitochondrial Respiration Fungicide->Mitochondrial Respiration Inhibits Complex II ATP Production ATP Production Mitochondrial Respiration->ATP Production Disrupts Fungal Death Fungal Death ATP Production->Fungal Death Leads to Herbicide Pyrazole Herbicide HPPD Enzyme HPPD Enzyme Herbicide->HPPD Enzyme Inhibits Plastoquinone Synthesis Plastoquinone Synthesis HPPD Enzyme->Plastoquinone Synthesis Blocks Bleaching & Plant Death Bleaching & Plant Death Plastoquinone Synthesis->Bleaching & Plant Death Causes Insecticide Pyrazole Insecticide GABA Receptor GABA Receptor Insecticide->GABA Receptor Antagonizes Nervous System Nervous System GABA Receptor->Nervous System Hyperexcitation of Insect Death Insect Death Nervous System->Insect Death Leads to

Caption: Mechanisms of action for different classes of agrochemicals derived from the pyrazole scaffold.

References

  • Li, X., Jin, B., Cui, J., Feng, Y., Zhang, X., & Zhang, L. (2022). Synthesis and insecticidal activity of 1-phenyl-5-aminopyrazole ecdysteroid analogs. Chinese Journal of Pesticide Science, 24(1), 89-99. [Link]
  • Das, S. K. (2023). Mode of action of pyrazoles and pyridazinones.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Journal of Pesticide Science, 30(3), 249-254. [Link]
  • Zhang, M., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Agricultural Science & Technology. [Link]
  • Li, M., et al. (2016).
  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]
  • Al-teleb, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 209. [Link]
  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251–6260. [Link]
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • J&K Scientific. (n.d.). Ethyl 5-amino-1-(4-chlorophenyl)-pyrazole-4-carboxylate.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • GSRS. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE.
  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. [Link]methylthio-1H-pyrazole-4-carboxylates_Synthesis_and_pharmacological_activity)

Sources

A Technical Guide to the Synthesis of 1H-Pyrazole-4-carboxylates: Strategies, Mechanisms, and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its prevalence stems from the pyrazole ring's ability to engage in various biological interactions and the synthetic tractability that allows for diverse functionalization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to 1H-pyrazole-4-carboxylates. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key reactions.

Introduction: The Significance of the 1H-Pyrazole-4-carboxylate Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[4][5] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The incorporation of a carboxylate group at the C4 position of the pyrazole ring provides a crucial handle for further molecular elaboration, enabling the synthesis of complex molecules with fine-tuned biological activities, such as potent fungicides.[6] This guide will focus on the most reliable and versatile methods for constructing this valuable chemical entity.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1H-pyrazole-4-carboxylates can be broadly categorized into three main approaches: the classical Knorr pyrazole synthesis, modern multicomponent reactions, and cycloaddition strategies. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and reliable methods for constructing the pyrazole ring.[7][8][9][10][11] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][10][11] For the synthesis of 1H-pyrazole-4-carboxylates, a β-ketoester is a key substrate.[9][12]

Causality Behind the Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid, such as glacial acetic acid.[9][12] The acid catalyst protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[11][13] The choice of a β-ketoester as the 1,3-dicarbonyl component directly installs the desired carboxylate functionality at the 4-position of the resulting pyrazole.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate via Knorr Synthesis [9][12][14]

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add ethyl acetoacetate to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr synthesis proceeds through a series of condensation and cyclization steps.

Knorr_Mechanism start Hydrazine + β-Ketoester hydrazone Hydrazone Intermediate start->hydrazone Condensation enol Enamine Intermediate (Tautomerization) hydrazone->enol Tautomerization cyclized Cyclized Intermediate (Hemiaminal) enol->cyclized Intramolecular Nucleophilic Attack dehydrated Dehydrated Intermediate cyclized->dehydrated Dehydration product 1H-Pyrazole-4-carboxylate dehydrated->product Aromatization

Caption: Knorr Pyrazole Synthesis Mechanism.

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[7][15][16] Several MCRs have been developed for the synthesis of 1H-pyrazole-4-carboxylates, offering advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.[7][15]

A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. This three-component reaction can be catalyzed by various catalysts, including Lewis acids like Yb(PFO)₃ or magnetic ionic liquids such as [bmim][FeCl₄].[7][15]

Causality Behind the Experimental Choices: The choice of catalyst is crucial for the success of the MCR. Mild and efficient catalysts are preferred to avoid side reactions and ensure high yields.[7][15] The use of environmentally friendly and recyclable catalysts, such as magnetic ionic liquids, aligns with the principles of green chemistry. The reaction conditions, such as temperature and solvent, are optimized to achieve the best results.

Experimental Protocol: Three-Component Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate

  • Materials:

    • Benzaldehyde (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Phenylhydrazine (10 mmol)

    • 1-Butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]) (1.5 mmol)

    • Isopropanol

  • Procedure:

    • In a round-bottom flask, mix benzaldehyde, ethyl acetoacetate, phenylhydrazine, and [bmim][FeCl₄].

    • Heat the mixture at 120 °C under solvent-free conditions for 3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and add ethyl acetate.

    • Separate the magnetic ionic liquid catalyst using an external magnet.

    • Wash the catalyst with ethyl acetate and dry under vacuum for reuse.

    • Evaporate the solvent from the product solution and recrystallize the crude product from isopropanol to obtain the pure pyrazole derivative.

Workflow for Multicomponent Pyrazole Synthesis

MCR_Workflow reactants Reactants Aldehyde β-Ketoester Hydrazine reaction One-Pot Reaction Solvent-free 120 °C, 3h reactants->reaction catalyst {Catalyst|[bmim][FeCl₄]} catalyst->reaction workup Work-up Magnetic Separation of Catalyst reaction->workup purification Purification Recrystallization workup->purification product {Product|1H-Pyrazole-4-carboxylate} purification->product

Caption: MCR Workflow for Pyrazole Synthesis.

[3+2] Cycloaddition Reactions: A Modern and Regioselective Approach

[3+2] Cycloaddition reactions offer a powerful and often highly regioselective method for the synthesis of five-membered heterocycles, including pyrazoles.[7][17] In the context of 1H-pyrazole-4-carboxylate synthesis, this typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an activated alkene.[18][19]

Nitrile imines can be generated in situ from hydrazonoyl halides in the presence of a base.[19] The subsequent cycloaddition with an appropriate dipolarophile, such as an α,β-unsaturated ester, leads to the formation of the pyrazole ring with the carboxylate group at the desired position.

Causality Behind the Experimental Choices: The regioselectivity of the cycloaddition is a key consideration and is often controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The choice of the dipolarophile is critical for introducing the carboxylate functionality at the C4 position. The in situ generation of the reactive nitrile imine avoids the need to handle this potentially unstable intermediate.

Data Summary: Comparison of Synthetic Methodologies

Methodology Key Starting Materials Typical Reaction Conditions Advantages Limitations
Knorr Synthesis Hydrazine, β-KetoesterReflux in ethanol with catalytic acid[9][12]Well-established, versatile, good yields[9]Can lead to regioisomeric mixtures with unsymmetrical diketones
Multicomponent Reactions Aldehyde, β-Ketoester, HydrazineSolvent-free or in green solvents, often catalyzedHigh efficiency, atom economy, diversity-oriented[16]Optimization of reaction conditions can be complex
[3+2] Cycloaddition Hydrazonoyl halide, α,β-Unsaturated esterIn situ generation of nitrile imine, often at room temperatureHigh regioselectivity, mild conditions[17]Availability of starting materials can be a constraint

Conclusion and Future Outlook

The synthesis of 1H-pyrazole-4-carboxylates is a mature field with a rich history, yet it continues to evolve with the development of new and more efficient synthetic methodologies. The classical Knorr synthesis remains a workhorse in the field, while modern multicomponent and cycloaddition reactions offer elegant and powerful alternatives for the rapid construction of molecular diversity. The choice of synthetic route will ultimately depend on the specific target molecule and the resources available. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more sustainable, efficient, and selective methods for the synthesis of this important heterocyclic scaffold will undoubtedly remain an active area of research.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Overall reaction of the pyrazole ring formation.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]
  • Mechanism for the formation of pyrazole.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
  • Knorr Pyrazole Synthesis.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Preparations of 4-Substituted 3-Carboxypyrazoles.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. [Link]
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC. [Link]
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1][2] This guide details the synthetic pathway, reaction mechanism, step-by-step experimental protocols, and purification strategies. It is intended for researchers and professionals in organic synthesis, drug discovery, and agrochemical development.

Introduction and Significance

This compound is a substituted pyrazole that serves as a versatile intermediate in the synthesis of more complex molecules. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[3] This compound is a valuable precursor for developing novel therapeutic agents and functional materials.[1] The synthesis is typically achieved through a cyclocondensation reaction between a substituted hydrazine and a functionalized three-carbon component.

Overall Synthetic Strategy

The most direct and common pathway to synthesize the target compound involves the reaction of 4-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA). This reaction proceeds via a nucleophilic addition-elimination followed by an intramolecular cyclization to form the stable pyrazole ring.

Overall Reaction Scheme: (4-Fluorophenyl)hydrazine + Ethyl (ethoxymethylene)cyanoacetate → this compound + Ethanol

Synthesis of Key Starting Materials

For a self-contained process, protocols for the synthesis of the two primary reactants are provided below. Commercially available reagents can also be used.

Protocol for 4-Fluorophenylhydrazine Hydrochloride

4-Fluorophenylhydrazine is commonly prepared from 4-fluoroaniline via a diazotization reaction followed by reduction. The hydrochloride salt is often isolated for its improved stability.

Methodology:

  • Diazotization: Dissolve 4-fluoroaniline (1.0 mol) in concentrated hydrochloric acid. Stir the solution at room temperature for 2 hours. Cool the mixture to below 5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mol) dropwise, ensuring the temperature remains below 5°C. Continue stirring for 1 hour after the addition is complete.

  • Reduction: In a separate flask, prepare a solution of sodium bisulfite (2.05 mol) in water. Cool this solution to 0-10°C.

  • Slowly add the diazonium salt solution to the sodium bisulfite solution. During this addition, maintain the pH between 6-7 by adding 25% NaOH solution as needed.

  • Heat the reaction mixture to 80°C for 1 hour.

  • Isolation: Cool the mixture to room temperature and add concentrated hydrochloric acid. Heat again to 90-100°C for 1 hour to complete the precipitation of the hydrochloride salt.

  • Finally, cool the mixture to 10°C, collect the precipitate by filtration, and wash with cold water to yield 4-fluorophenylhydrazine hydrochloride as a solid.[4]

Protocol for Ethyl (ethoxymethylene)cyanoacetate (EMCA)

EMCA is a crucial three-carbon building block for this pyrazole synthesis.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.0 mol).

  • Add acetic anhydride (4.0 mol) to the mixture.

  • Heat the reaction mixture to 150-160°C and maintain reflux for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess reagents by distillation under reduced pressure. The resulting product is ethyl 2-cyano-3-ethoxyacrylate (EMCA), which should solidify upon cooling.[5]

Core Synthesis Protocol: this compound

This section details the final cyclocondensation reaction to yield the target compound. The protocol is adapted from a well-established procedure for analogous pyrazoles.[6]

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep1 Combine 4-Fluorophenylhydrazine HCl and Sodium Acetate in Ethanol prep2 Stir to form free hydrazine prep1->prep2 react1 Add Ethyl (ethoxymethylene)cyanoacetate prep2->react1 react2 Reflux mixture for 6-8 hours react1->react2 work1 Pour mixture into ice water react2->work1 work2 Collect precipitate via filtration work1->work2 work3 Recrystallize from Ethanol work2->work3 work4 Dry final product under vacuum work3->work4

Caption: Synthesis workflow for the target pyrazole.

Step-by-Step Methodology
  • Reactant Preparation: In a 500 mL round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (0.1 mol, 16.26 g). Add ethanol (250 mL) and sodium acetate (0.1 mol, 8.2 g) to neutralize the HCl and generate the free hydrazine in situ. Stir for 15-20 minutes.

    • Scientist's Note: The use of the hydrochloride salt is common due to its superior stability. A base is required to liberate the free nucleophilic hydrazine for the reaction to proceed efficiently. Alternatively, the free base of 4-fluorophenylhydrazine can be used directly if available.

  • Addition: To the stirred suspension, add ethyl (ethoxymethylene)cyanoacetate (0.1 mol, 16.92 g).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Maintain a gentle reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice water while stirring. A solid precipitate should form.

    • Causality: The organic product is poorly soluble in cold aqueous media, leading to its precipitation, which separates it from the ethanol solvent and any water-soluble byproducts.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

  • Purification: The crude solid is purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to yield the final product, this compound.

Data Summary
ParameterValueReference / Rationale
Reactant 1 4-FluorophenylhydrazineThe core nitrogen-containing backbone.
Reactant 2 Ethyl (ethoxymethylene)cyanoacetateThe three-carbon electrophilic component.
Solvent EthanolGood solubility for reactants at reflux, poor solubility for product when cold.[6]
Temperature Reflux (~78 °C)Provides sufficient energy for cyclization.
Reaction Time 6 - 8 hoursTypical for pyrazole synthesis to ensure completion.[6][7]
Work-up Precipitation in ice waterEffective method for initial product isolation.[6]
Purification Recrystallization (Ethanol)Standard method for purifying solid organic compounds.[7]
Typical Yield ~40-60%Based on similar reported syntheses.[6]

Reaction Mechanism

The formation of the pyrazole ring is a classic example of a cyclocondensation reaction.

G cluster_mechanism Proposed Reaction Mechanism A Step 1: Nucleophilic Attack Hydrazine attacks the electrophilic alkene carbon. B Step 2: Elimination Ethanol is eliminated to form an intermediate. A->B -EtOH C Step 3: Intramolecular Cyclization The terminal nitrogen attacks the nitrile carbon. B->C Ring Closure D Step 4: Tautomerization Proton shift forms the aromatic pyrazole ring. C->D Proton Shift

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The synthesis is based on the well-established Knorr pyrazole synthesis, a robust method for the construction of the pyrazole ring system. This guide details the reaction mechanism, safety precautions, reagent specifications, a detailed experimental procedure, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in drug discovery, and this particular derivative, with its amino and ester functionalities, offers multiple points for further chemical modification. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. Consequently, this compound is a valuable starting material for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory, analgesic, and oncological research, as well as in the creation of advanced agrochemicals.[1]

The synthesis described herein follows the principles of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[2][3] In this specific application, 4-fluorophenylhydrazine hydrochloride is reacted with ethyl (ethoxymethylene)cyanoacetate.

Reaction Mechanism

The synthesis of this compound proceeds via a condensation reaction followed by intramolecular cyclization. The mechanism can be broken down into the following key steps:

  • Reaction of 4-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the ethoxymethylene group.

  • Elimination of ethanol: This leads to the formation of an intermediate.

  • Intramolecular cyclization: The other nitrogen of the hydrazine then attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic 5-aminopyrazole.

reaction_mechanism reactant1 4-Fluorophenylhydrazine intermediate Intermediate reactant1->intermediate Nucleophilic attack reactant2 Ethyl (ethoxymethylene)cyanoacetate reactant2->intermediate product This compound intermediate->product Intramolecular cyclization & Tautomerization

Caption: Reaction mechanism for the synthesis of the target compound.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Fluorophenylhydrazine hydrochloride823-85-8C₆H₈ClFN₂162.59
Ethyl (ethoxymethylene)cyanoacetate94-05-3C₈H₁₁NO₃169.18
Ethanol (anhydrous)64-17-5C₂H₅OH46.07
Triethylamine121-44-8(C₂H₅)₃N101.19
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Chemical Hazards:

  • 4-Fluorophenylhydrazine hydrochloride: Toxic if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation. Handle in a well-ventilated fume hood.

  • Ethyl (ethoxymethylene)cyanoacetate: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Handle in a well-ventilated fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a fume hood away from ignition sources.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis.

experimental_workflow start Start reagents Combine 4-fluorophenylhydrazine HCl, ethyl (ethoxymethylene)cyanoacetate, and ethanol start->reagents base Add triethylamine reagents->base reflux Reflux the reaction mixture base->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Precipitate product in ice water cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol/water dry->recrystallize characterize Characterize the final product recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.63 g, 10 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol).

  • Solvent Addition: To the flask, add 50 mL of anhydrous ethanol. Stir the mixture to form a suspension.

  • Base Addition: Slowly add triethylamine (1.4 mL, 10 mmol) to the suspension. The triethylamine neutralizes the hydrochloride salt of the hydrazine, liberating the free base to react.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold water (2 x 25 mL) to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification and Characterization

Purification:

The crude product can be purified by recrystallization from a mixture of ethanol and water to yield white needles.[1]

Characterization:

  • Appearance: White needles.[1]

  • Melting Point: 150-157 °C.[1]

  • Molecular Formula: C₁₂H₁₂FN₃O₂

  • Molecular Weight: 249.24 g/mol

  • Spectroscopic Analysis: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion

The described protocol offers a reliable and straightforward method for the synthesis of this compound. The use of triethylamine is crucial for the deprotonation of the hydrazine hydrochloride salt, allowing the reaction to proceed. The work-up procedure involving precipitation in water is an effective way to isolate the product, which has low solubility in aqueous media. For higher purity, recrystallization is recommended.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

Sources

Topic: High-Purity Refinement of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a pivotal intermediate in medicinal chemistry and pharmaceutical development, serving as a foundational scaffold for various therapeutic agents, including anti-inflammatory and oncologic candidates.[1] The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) derived from this intermediate are contingent upon its isomeric and chemical purity. Recrystallization remains a powerful, scalable, and economical technique for purifying solid organic compounds.[2][3] This application note provides a comprehensive guide to the purification of this compound using recrystallization. It details the underlying scientific principles, a systematic protocol for solvent selection, an optimized step-by-step purification workflow, and methods for post-purification validation.

Compound Profile and Safety Imperatives

A thorough understanding of the physicochemical properties and handling requirements of the target compound is a prerequisite for any laboratory procedure.

Physicochemical Data

The properties of this compound are summarized below. The reported melting point range of 150-157°C suggests that commercial batches may contain impurities, underscoring the need for purification to achieve a sharp, consistent melting point for use as a reference standard or in sensitive synthetic steps.[1]

PropertyValueSource
CAS Number 138907-68-3[1][4]
Molecular Formula C₁₂H₁₂FN₃O₂[1][4]
Molecular Weight 249.24 g/mol [1][4]
Appearance White needles[1]
Melting Point (as supplied) 150-157 °C[1]
Purity (typical) ≥ 98% (HPLC)[1]
Safety and Handling Precautions

While specific toxicity data for this exact compound is limited, related pyrazole derivatives warrant careful handling. It is prudent to adopt the hazard warnings associated with structurally similar compounds.

  • Hazard Statements: Based on analogous structures, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Conduct all manipulations, especially of the dry powder, within a certified chemical fume hood to prevent inhalation.[6]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique grounded in the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2][7] An effective recrystallization process hinges on the selection of an appropriate solvent, a choice governed by several key principles.

Core Tenets of Solvent Selection:

  • High Solubility at High Temperature: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[7][8]

  • Low Solubility at Low Temperature: The compound must exhibit significantly lower solubility in the same solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery upon cooling.[8][9]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after filtration).[8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[8]

The process of crystal formation involves two critical stages: nucleation, the initial formation of small crystal seeds, and subsequent crystal growth.[10] Slow cooling is paramount as it favors crystal growth over rapid nucleation, resulting in larger, purer crystals that are less likely to trap impurities within their lattice.[7]

Solvent_Selection_Logic cluster_screening Solvent Screening Workflow start Place ~50 mg of Crude Compound in a Test Tube add_solvent Add 0.5 mL of Test Solvent start->add_solvent rt_sol Observe at Room Temperature add_solvent->rt_sol is_soluble_rt Is it completely soluble? rt_sol->is_soluble_rt heat Heat Mixture to Boiling is_soluble_rt->heat No reject REJECT SOLVENT is_soluble_rt->reject Yes is_soluble_hot Is it completely soluble? heat->is_soluble_hot cool Cool Slowly to RT, then place in Ice Bath is_soluble_hot->cool Yes is_soluble_hot->reject No (or requires excessive volume) forms_crystals Do abundant crystals form? cool->forms_crystals forms_crystals->reject No (oils out or no precipitation) accept ACCEPT SOLVENT forms_crystals->accept Yes

Caption: Logical workflow for selecting an optimal recrystallization solvent.

Protocol 1: Systematic Solvent Screening

Before committing to a bulk purification, a small-scale screening of potential solvents is essential. Based on the structure of the target molecule (containing polar amino and ester groups, and a less polar fluorophenyl ring), solvents of intermediate polarity such as alcohols and esters are excellent starting points.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene

  • Hot plate or heating mantle

  • Ice bath

Procedure:

  • Place approximately 50 mg of the crude compound into several labeled test tubes.

  • To each tube, add a different test solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. Record if the solid dissolves completely. A solvent that dissolves the compound at room temperature is unsuitable.[9]

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point until the solid dissolves completely. Add the minimum amount of additional hot solvent needed to achieve full dissolution.[11]

  • If the solid does not dissolve in a reasonable volume of hot solvent (e.g., >3-4 mL), the solvent is likely a poor choice.

  • Allow the clear, hot solutions to cool slowly to room temperature. Observe for crystal formation.

  • Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluate the results based on the quantity and quality of the crystals formed. A suitable solvent will yield a significant crystalline precipitate.

Observation Table:

SolventSolubility at RT (50mg/0.5mL)Solubility at BoilingCrystal Formation upon Cooling
EthanolSparingly solubleSolubleGood
MethanolSoluble-Unsuitable
IsopropanolSparingly solubleSolubleGood
Ethyl AcetateSlightly solubleSolubleFair
TolueneInsolubleSparingly solubleUnsuitable
WaterInsolubleInsolubleUnsuitable

Note: The above table is an illustrative example. Actual results must be determined experimentally. Ethanol or isopropanol are often excellent choices for compounds of this nature.

Protocol 2: Optimized Bulk Recrystallization

This protocol assumes ethanol has been selected as the optimal solvent from the screening process.

Equipment:

  • Erlenmeyer flasks (sized appropriately for the amount of material)

  • Hot plate with stirring capabilities

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stir rod

  • Watch glass to cover the flask

Recrystallization_Workflow cluster_protocol Optimized Recrystallization Workflow weigh 1. Weigh Crude Compound into Erlenmeyer Flask dissolve 2. Add Minimum Volume of Hot Solvent to Dissolve weigh->dissolve hot_filt 3. Hot Filtration (Only if insoluble impurities are present) dissolve->hot_filt cool_rt 4. Slow Cooling (Allow to reach room temperature undisturbed) hot_filt->cool_rt cool_ice 5. Ice Bath Cooling (Maximize precipitation) cool_rt->cool_ice vac_filt 6. Vacuum Filtration (Collect crystals) cool_ice->vac_filt wash 7. Wash with Ice-Cold Solvent vac_filt->wash dry 8. Dry Crystals under Vacuum wash->dry analyze 9. Analyze Purity (Melting Point, TLC, HPLC) dry->analyze

Caption: Step-by-step workflow for the bulk recrystallization process.

Procedure:

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a stir bar. In a separate flask, heat approximately 100 mL of ethanol to a gentle boil.

  • Add the hot ethanol to the crude compound in small portions while stirring and heating until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.[7][11]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[7]

  • Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to ensure maximum recovery of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the mother liquor. Break the vacuum before adding the wash solvent, then reapply.

  • Drying: Allow the crystals to air-dry on the filter for several minutes by drawing air through the cake. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Post-Purification Validation

The success of the purification must be empirically validated.

  • Yield Calculation: Weigh the final dried product and calculate the percentage recovery. A typical recovery for a single recrystallization is 70-85%, though this is highly dependent on the initial purity and the chosen solvent.

  • Melting Point Analysis: Determine the melting point of the purified crystals. A successful purification will result in a significantly narrower and higher melting point range compared to the crude material (e.g., 155-156.5 °C vs. 150-157 °C).

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate (e.g., silica gel). Develop with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should show a single, distinct spot with a higher Rf value than any baseline impurities, which should be more concentrated in the mother liquor lane.

Expected Outcome:

ParameterCrude MaterialPurified Product
Appearance Off-white powderBright white needles[1]
Melting Point 150-157 °C (broad)~155-157 °C (sharp)
TLC Analysis Major spot with minor impuritiesSingle, clean spot
Recovery N/A70-85%

Conclusion

Recrystallization is a robust and highly effective method for enhancing the purity of this compound. By following a systematic approach involving judicious solvent selection and a carefully controlled cooling process, researchers can significantly reduce impurities, leading to a final product with the high fidelity required for demanding applications in pharmaceutical synthesis and drug discovery. The validation of purity through melting point analysis and chromatography is a critical final step to confirm the success of the procedure.

References

  • University of Colorado Boulder, Department of Chemistry.
  • University of York, Department of Chemistry.Solvent Choice.[Link]
  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry.
  • JETIR.
  • Science Learning Center.
  • Journal of Chemical Education.
  • ChemBK.ETHYL 5-AMINO-1-(4-FLUOROPHENYL)
  • SOP: CRYSTALLIZATION.
  • ResearchGate.What solvent should I use to recrystallize pyrazoline?[Link]
  • Wiley.
  • Sathee Jee.
  • Chemistry LibreTexts.
  • PubChem.
  • Capot Chemical.MSDS of ethyl 5-amino-1-(3-fluorophenyl)

Sources

Application Note: A Comprehensive Guide to the ¹H NMR Analysis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrazole core is a common scaffold in a wide range of biologically active molecules.[2] Accurate structural elucidation and purity assessment are critical for its application in pharmaceutical and agrochemical research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful technique for unambiguously determining the molecular structure of this compound in solution.

This application note provides a detailed, experience-driven guide for researchers and scientists on the ¹H NMR analysis of this specific pyrazole derivative. We will move beyond a simple recitation of data to explain the underlying principles that govern the spectral output. This includes a discussion of chemical shift theory, spin-spin coupling, and the influence of the molecule's unique electronic environment on the resulting spectrum. A robust, step-by-step protocol for sample preparation and data acquisition is provided, followed by an in-depth interpretation of a representative spectrum.

Foundational Principles: Predicting the ¹H NMR Spectrum

Understanding the spectrum of this compound requires an appreciation for its distinct structural motifs: the substituted pyrazole ring, the 4-fluorophenyl group, and the ethyl carboxylate chain. Each of these components contributes uniquely to the overall ¹H NMR spectrum.

  • The Pyrazole Ring: The pyrazole is an aromatic five-membered heterocycle. The sole proton on this ring (H-3) is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino group at C-5 and the electron-withdrawing carboxylate group at C-4, typically appearing in the downfield aromatic region.[3]

  • The 5-Amino Group (-NH₂): The two protons of the primary amine will generally appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is often sharper and more downfield compared to CDCl₃.

  • The Ethyl Carboxylate Group (-OCH₂CH₃): This group gives rise to two characteristic signals: a quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃). This classic ethyl pattern is a result of scalar (J) coupling between the adjacent, chemically non-equivalent protons. The methylene group is directly attached to an oxygen atom, causing a significant downfield shift.

  • The 4-Fluorophenyl Group (-C₆H₄F): Due to the symmetry of the para-substituted ring, the four aromatic protons are not chemically equivalent. They form a higher-order spin system that often appears as two distinct signals, each integrating to 2H. These are frequently described as a pair of doublets or, more accurately, as an AA'BB' system. The protons ortho to the fluorine atom will also exhibit coupling to the ¹⁹F nucleus, which can further complicate the multiplicity, often appearing as a triplet or a doublet of doublets. Protons ortho to the pyrazole ring will be shifted downfield relative to the protons ortho to the fluorine.

The overall structure with key proton environments is visualized below.

Caption: Molecular structure with key proton environments labeled.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

Materials & Equipment
  • Analyte: this compound (≥98% purity)[1]

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D), with 0.03% v/v Tetramethylsilane (TMS).

  • Equipment: 5 mm NMR tubes (borosilicate glass, Grade A), volumetric flasks, pipettes, analytical balance, vortex mixer.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Causality Note: DMSO-d₆ is chosen as the preferred solvent over Chloroform-d (CDCl₃). Its hydrogen-bond accepting nature slows the proton exchange rate of the -NH₂ group, resulting in a sharper, more easily identifiable signal.[3][4] The residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically overlap with analyte signals.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ (containing TMS) to the vial.

    • Gently vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration (400 MHz Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Calibrate the reference to the TMS signal at 0.00 ppm. If TMS is not used, the residual DMSO peak can be referenced to 2.50 ppm.

  • Data Acquisition:

    • Experiment: Standard 1D proton (zg30 or similar pulse program).

    • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of all proton signals.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to achieve a flat baseline.

    • Perform baseline correction.

    • Integrate all signals, setting the integration of a well-resolved signal (e.g., the pyrazole H-3 singlet) to 1.00.

    • Pick and label all peaks.

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Analyte dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire 1D ¹H Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate analyze Assign Peaks & Analyze integrate->analyze

Caption: Experimental workflow from sample preparation to data analysis.

Spectral Interpretation & Data Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The following table summarizes the expected signals for this compound in DMSO-d₆.

Proton LabelAssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aPhenyl H (ortho to Pyrazole)7.65 - 7.80Doublet (or m)J ≈ 8-9 Hz2H
H-3Pyrazole H7.75 - 7.95SingletN/A1H
H-bPhenyl H (ortho to Fluorine)7.30 - 7.45Triplet (or t-like m)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-9 Hz2H
-NH₂Amino H6.50 - 7.00Broad SingletN/A2H
-OCH₂-Ethyl Methylene H4.15 - 4.25QuartetJ ≈ 7.1 Hz2H
-CH₃Ethyl Methyl H1.20 - 1.30TripletJ ≈ 7.1 Hz3H

Note: Chemical shifts are predictive and can vary based on exact experimental conditions. The multiplicity of aromatic protons is an approximation of a complex AA'BB'X system.

Detailed Signal Assignment
  • Pyrazole H-3 (δ ≈ 7.8-7.9 ppm, s, 1H): This is often the sharpest singlet in the aromatic region. Its downfield position is consistent with its location on an electron-deficient aromatic ring, flanked by a nitrogen atom and a carbon bearing an ester group. A similar proton in a related structure was observed at 7.90 ppm.[3][4]

  • Phenyl H-a (δ ≈ 7.7 ppm, d, 2H): These two protons are ortho to the pyrazole ring. The electron-withdrawing nature of the pyrazole deshields them, shifting them downfield. They appear as a doublet due to coupling with the adjacent H-b protons.

  • Phenyl H-b (δ ≈ 7.35 ppm, t, 2H): These two protons are ortho to the fluorine atom. They are coupled to both the adjacent H-a protons and the ¹⁹F nucleus. This H-H and H-F coupling often results in a triplet-like appearance, which is characteristic of a para-fluorophenyl group.[5]

  • Amino -NH₂ (δ ≈ 6.7 ppm, br s, 2H): This broad singlet corresponds to the two amine protons. Its broadness is due to quadrupolar broadening from the adjacent ¹⁴N and moderate rates of chemical exchange. Its integration value of 2H is key to its assignment.

  • Ethyl -OCH₂- (δ ≈ 4.2 ppm, q, 2H): This quartet is characteristic of a methylene group adjacent to a methyl group. Its significant downfield shift is caused by the deshielding effect of the adjacent ester oxygen.

  • Ethyl -CH₃ (δ ≈ 1.25 ppm, t, 3H): This upfield triplet, integrating to 3H, is the classic signal for a methyl group adjacent to a methylene group.

The coupling relationships between the ethyl and phenyl protons are visualized below.

Caption: Key J-coupling relationships within the molecule.

Conclusion

The ¹H NMR spectrum provides an unambiguous structural confirmation of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently assign each resonance and verify the identity and purity of their compound. The characteristic signals—a pyrazole singlet, an AA'BB' system for the fluorophenyl group, a broad amine signal, and a quartet/triplet pair for the ethyl ester—all combine to form a unique spectral signature for this important molecule.

References

  • El-Gazzar, A. B. A., et al. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory and anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 19(12), 3411-3415.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Faria, J. V., et al. (2017). Pyrazole-based compounds as potential pharmaceuticals: A review. Mini-Reviews in Medicinal Chemistry, 17(12), 1036-1055.
  • MDPI. (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 26(16), 4995.

Sources

Application Note: Interpreting the Mass Spectrum of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is a core component in many biologically active compounds, making its derivatives significant in drug discovery. Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of organic molecules by analyzing the mass-to-charge ratio (m/z) of their ions.[1] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways.[2][3] This fragmentation pattern serves as a molecular "fingerprint," providing valuable structural information.[4][5] This application note will deconstruct the fragmentation pathways of the title compound to enable its unambiguous identification.

Theoretical Fragmentation Analysis

Understanding the structure of the molecule is the first step in predicting its mass spectral behavior. The key structural features of this compound that will influence its fragmentation are the ethyl ester group, the aromatic fluorophenyl ring, the amino group, and the pyrazole core.

Molecular Formula: C₁₂H₁₂FN₃O₂ Monoisotopic Molecular Weight: 249.0913 g/mol

Upon electron ionization at a standard 70 eV, the molecule will lose an electron to form the molecular ion (M•+), which will then undergo a series of fragmentation reactions.[2]

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 Da). This results in a stable acylium ion.

  • Loss of Ethene (C₂H₄) via McLafferty Rearrangement: The ethyl ester contains a gamma-hydrogen available for abstraction by the carbonyl oxygen. This rearrangement results in the loss of a neutral ethene molecule (mass = 28 Da).[6][7][8] This is a highly characteristic fragmentation for esters and other carbonyl compounds.[9][10]

  • Loss of Carbon Monoxide (CO): Following the loss of the ethoxy radical, the resulting acylium ion can further lose a neutral CO molecule (mass = 28 Da).

  • Cleavage of the Fluorophenyl Group: The bond between the pyrazole nitrogen and the fluorophenyl ring can cleave, leading to fragments corresponding to the fluorophenyl cation (C₆H₄F⁺, m/z 95) or the pyrazole core. Aromatic fluorine compounds can also exhibit characteristic losses of F• (19 Da) or HF (20 Da).[11]

  • Fragmentation of the Pyrazole Ring: The heterocyclic ring itself can undergo complex cleavage, although this often results in lower abundance ions compared to the fragmentation of the more labile substituent groups.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines a standard procedure for acquiring an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS), a common setup for analyzing volatile and thermally stable small molecules.[1][12]

2.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

  • Transfer the diluted sample to a 2 mL autosampler vial.

2.2. Instrumentation and Parameters

  • Instrument: Standard GC-MS system.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Ion Source: Electron Ionization (EI).[13]

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation and allows for comparison with spectral libraries like the NIST database.[2][14]

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.

This protocol is a self-validating system; consistent adherence to these parameters ensures reproducibility. For initial instrument verification, a standard compound with a known spectrum should be analyzed to confirm performance.[15]

Interpretation of the Mass Spectrum

The following is a detailed interpretation of the expected mass spectrum, correlating the major observed peaks to the predicted fragmentation pathways.

Data Presentation
m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Neutral Loss Significance and Fragmentation Pathway
249 [C₁₂H₁₂FN₃O₂]•+-Molecular Ion (M•+) . Its presence confirms the molecular weight of the compound.
221 [M - C₂H₄]•+C₂H₄ (28 Da)Product of the McLafferty Rearrangement .[7][8] A key diagnostic peak for the ethyl ester moiety.
204 [M - •OCH₂CH₃]+•OCH₂CH₃ (45 Da)Loss of the ethoxy radical via alpha-cleavage.[16] Results in a stable acylium ion.
176 [M - •OCH₂CH₃ - CO]+•OCH₂CH₃, CO (73 Da)Subsequent loss of carbon monoxide from the m/z 204 fragment.
154 [C₈H₆FN₂]•+C₄H₆O₂ (86 Da)Complex rearrangement and cleavage of the pyrazole ring and ester.
95 [C₆H₄F]+C₆H₈N₃O₂ (154 Da)Fluorophenyl cation. Indicates cleavage of the N-Ar bond.
Visualizing the Fragmentation Pathway

The relationships between the molecular ion and its primary fragments can be visualized. The following diagram illustrates the most probable fragmentation pathways.

G M Molecular Ion (M•+) m/z = 249 F221 [M - C₂H₄]•+ m/z = 221 M->F221 - C₂H₄ (McLafferty) F204 [M - •OC₂H₅]+ m/z = 204 M->F204 - •OC₂H₅ F95 [C₆H₄F]+ m/z = 95 M->F95 - C₆H₈N₃O₂ F176 [M - •OC₂H₅ - CO]+ m/z = 176 F204->F176 - CO

Caption: Primary fragmentation pathways of this compound under EI-MS.

Detailed Peak Analysis
  • m/z 249 (Molecular Ion, M•+): The peak at m/z 249 corresponds to the intact molecule that has lost one electron. Its presence is crucial for confirming the molecular weight.[4] The relative abundance of this peak will depend on the stability of the molecule; for aromatic and heterocyclic systems, it is often reasonably intense.

  • m/z 221: This significant peak arises from a classic McLafferty rearrangement, a process common to molecules containing a carbonyl group and an accessible gamma-hydrogen.[6][10] The six-membered transition state facilitates the transfer of a hydrogen from the ethyl chain to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule (C₂H₄). The resulting odd-electron ion at m/z 221 is a strong indicator of the ethyl ester functionality.

  • m/z 204: This peak is formed by the homolytic cleavage of the C-O bond of the ester, expelling an ethoxy radical (•OCH₂CH₃). This is a common alpha-cleavage pathway for esters and results in the formation of a resonance-stabilized acylium cation, which is often a very prominent peak in the spectrum.[16]

  • m/z 176: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion at m/z 204 leads to the fragment at m/z 176. This is a common secondary fragmentation for acylium ions.

  • m/z 95: This peak represents the fluorophenyl cation (C₆H₄F⁺). Its formation requires the cleavage of the N-C bond connecting the pyrazole ring to the phenyl substituent. The stability of this aromatic cation makes it a commonly observed fragment, confirming the presence of the 4-fluorophenyl group.

Conclusion

The electron ionization mass spectrum of this compound provides a wealth of structural information. By systematically analyzing the key fragments, researchers can confirm the identity and structural integrity of the molecule. The molecular ion at m/z 249 establishes the molecular weight. The characteristic fragments at m/z 221 (McLafferty rearrangement) and m/z 204 (loss of ethoxy radical) unambiguously confirm the ethyl carboxylate group, while the ion at m/z 95 confirms the presence of the 4-fluorophenyl substituent. This structured approach to spectral interpretation is a critical skill for professionals in chemical synthesis and drug development.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement.
  • Dummies. (n.d.). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry.
  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI.
  • OChemSimplified. (2018). mass spectrometry: McLafferty rearrangement [Video]. YouTube.
  • re3data.org. (2024). NIST Atomic Spectra Database.
  • Data.gov. (n.d.). NIST Atomic Spectra Database - SRD 78.
  • National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database Lines Form.
  • Data.gov. (2025). NIST Atomic Energy Levels and Spectra Bibliographic Database.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.
  • Professor Dave Explains. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.
  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.
  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 29(5), 799–820.
  • Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
  • National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook.
  • Wikipedia. (n.d.). Mass spectrometry.
  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(8), o1376.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • Shawali, A. S., & Abdelhamid, A. O. (1976). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of Heterocyclic Chemistry, 13(1), 45-50.
  • University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
  • LCGC International. (2001). Quantifying Small Molecules by Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.
  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c [Image].
  • Matrix Fine Chemicals. (n.d.). ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE.

Sources

Determining the Cytotoxic Effects of Pyrazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyrazole Derivatives

Pyrazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These compounds are integral to the structure of various approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agents ruxolitinib and crizotinib.[3] The therapeutic potential of pyrazole derivatives is particularly pronounced in oncology, where numerous studies have highlighted their antiproliferative and cytotoxic effects against various cancer cell lines.[1][4][5]

The anticancer mechanisms of pyrazole derivatives are diverse, often involving the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.[6] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1][6] Others interfere with signaling cascades such as the PI3K/Akt and ERK pathways, which are frequently deregulated in cancer.[6] Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspases.[7][8]

Given the therapeutic promise of this class of compounds, rigorous and reliable methods for evaluating their cytotoxic effects are paramount in the drug discovery and development process. This application note provides a detailed, field-proven protocol for assessing the cytotoxicity of novel pyrazole derivatives using two robust and widely accepted methods: the MTT assay, which measures cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell death.

I. Foundational Principles: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question and the anticipated mechanism of action of the pyrazole derivative.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay is excellent for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] This method provides a direct measure of cell death.

By employing both assays, researchers can gain a more comprehensive understanding of a compound's effect, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities.

II. Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a general framework for assessing the cytotoxicity of pyrazole derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, HepG2) Treatment Incubate Cells with Pyrazole Derivatives (24-72 hours) Cell_Culture->Treatment Compound_Prep Pyrazole Derivative Stock Solution Prep (DMSO) Serial_Dilution Serial Dilution of Test Compound Compound_Prep->Serial_Dilution Serial_Dilution->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Data_Acquisition Measure Absorbance (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Data_Interpretation Interpret Results IC50_Calc->Data_Interpretation

Figure 1: A generalized workflow for assessing the cytotoxicity of pyrazole derivatives.

III. Detailed Protocols

A. Materials and Reagents
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[5]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Pyrazole Derivatives: Dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).

  • LDH Assay Kit: Commercially available kits are recommended for consistency.

  • Positive Controls: A known cytotoxic agent such as Doxorubicin or Cisplatin.[12]

  • Vehicle Control: DMSO at the same final concentration as used for the test compounds.

  • Untreated Control: Cells cultured in medium only.

  • Lysis Solution (for LDH assay): Typically Triton X-100 provided in the LDH kit.

  • Sterile 96-well plates, PBS, and other standard cell culture equipment.

B. Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium from the DMSO stock. A typical starting concentration range is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells for untreated, vehicle (DMSO), and positive controls.

    • Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][14]

C. Step-by-Step Protocol: LDH Release Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • Sample Collection:

    • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.

    • Transfer the supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Controls for LDH Assay:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Treat untreated cells with a lysis solution (e.g., 1% Triton X-100) for 10-15 minutes before collecting the supernatant. This represents 100% cytotoxicity.[15]

    • Background Control: Culture medium without cells.

IV. Data Analysis and Interpretation

A. MTT Assay Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[16]

B. LDH Assay Data Analysis

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

C. Data Presentation

For clear and concise presentation, the IC50 values of different pyrazole derivatives against various cell lines should be summarized in a table.

Pyrazole DerivativeCell LineIncubation Time (h)IC50 (µM)
Compound AMCF-7485.2 ± 0.4
Compound AHepG24812.8 ± 1.1
Compound AHEK29348> 100
Compound BMCF-74825.1 ± 2.3
Compound BHepG24845.7 ± 3.9
Compound BHEK29348> 100

V. Mechanistic Insights: Potential Signaling Pathways

The cytotoxic effects of pyrazole derivatives are often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Targeted by Pyrazole Derivatives cluster_pi3k PI3K/Akt Pathway cluster_erk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway Pyrazole Pyrazole Derivatives PI3K PI3K Pyrazole->PI3K Inhibition Raf Raf Pyrazole->Raf Inhibition ROS ROS Generation Pyrazole->ROS Induction Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_ERK Cell Proliferation & Survival ERK->Proliferation_Survival_ERK Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Potential signaling pathways modulated by pyrazole derivatives leading to cytotoxicity.

VI. Troubleshooting and Considerations

  • Solubility of Pyrazole Derivatives: Many pyrazole derivatives have poor aqueous solubility.[17][18] It is crucial to ensure that the compounds are fully dissolved in the DMSO stock solution and do not precipitate upon dilution in the culture medium.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Interference: Some colored compounds can interfere with the absorbance readings of the MTT and LDH assays. It is important to run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

  • Orthogonal Assays: To confirm the results, it is recommended to use an orthogonal assay that measures a different cell health marker.[15]

VII. Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of the cytotoxic potential of novel pyrazole derivatives. By employing both cell viability and cytotoxicity assays, researchers can obtain a comprehensive understanding of the compounds' biological activity. This information is critical for the selection of lead candidates for further preclinical and clinical development in the quest for new and effective anticancer therapies.

References

  • MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
  • MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
  • Bentham Science. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • PubMed. (n.d.). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231.
  • Cell Biolabs, Inc. (n.d.). FAQ: Cell Viability and Cytotoxicity Assay.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • National Institutes of Health. (n.d.). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • PubMed Central. (n.d.). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways.
  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • (n.d.).
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PubMed Central. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
  • (2017, September 19). A Quick Introduction to Graphviz.
  • YouTube. (2023, February 24). Graphviz workflow 1.
  • ResearchGate. (2014, March 11). Can anyone help with the controls for a MTT cytotoxic assay?.
  • ResearchGate. (2014, March 10). What would be my positive control for an MTT assay?.
  • YouTube. (2021, January 13). Graphviz tutorial.
  • Graphviz. (n.d.). Graphviz.
  • YouTube. (2025, February 25). ES114 Graphviz.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • National Institutes of Health. (n.d.). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
  • ResearchGate. (2017, November 9). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH).
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and....

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors from Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, which regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, making the development of potent and selective small molecule kinase inhibitors a primary goal for therapeutic intervention.[2][3]

Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[2][4][5] This is not by accident; its unique electronic properties and structural versatility allow it to serve as an exceptional bioisostere for the adenine ring of ATP. Specifically, the aminopyrazole moiety can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, effectively anchoring the inhibitor.[4] This foundational interaction is a feature of numerous FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, validating the power of this scaffold in clinical applications.[2][3]

This guide focuses on a particularly valuable and versatile starting material: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate . This compound is strategically designed for inhibitor synthesis, offering:

  • A nucleophilic 5-amino group , which serves as the primary handle for synthetic elaboration.

  • An ethyl carboxylate at the 4-position , which can be further modified or used to influence solubility and binding.

  • A 1-(4-fluorophenyl) group , a common feature in kinase inhibitors that can engage in favorable interactions within the ATP pocket and enhance metabolic stability.

This document provides a detailed technical guide on the strategic use of this building block to synthesize diverse libraries of potential kinase inhibitors, complete with detailed protocols and the scientific rationale behind each step.

The Strategic Rationale: From Building Block to Potent Inhibitor

The core strategy revolves around using the 5-amino group of our starting pyrazole as a nucleophilic anchor point to build molecules that can occupy distinct sub-pockets within the kinase active site. The goal is to achieve both high potency (strong binding) and high selectivity (binding only to the desired kinase target).

The diagram below illustrates the fundamental principle of a pyrazole-based inhibitor interacting with the kinase hinge region.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue dFG_motif DFG Motif pyrazole 5-Aminopyrazole Core (Hinge Binder) pyrazole->hinge H-Bond Interaction (Key Anchor) r_group Diversity Moiety (R) (Targets Sub-Pockets) r_group->gatekeeper Hydrophobic/ Steric Interaction r_group->dFG_motif Selectivity Interaction

Caption: Pyrazole core anchoring to the kinase hinge region.

By strategically modifying the molecule at the 5-amino position, we can introduce chemical groups (R-groups) that form additional interactions with other regions, such as the hydrophobic pocket near the gatekeeper residue or the DFG motif, which is crucial for kinase activation.

Synthetic Workflow: Building Diverse Inhibitor Scaffolds

The following workflow outlines two primary, high-yield strategies for elaborating the core pyrazole structure into distinct classes of kinase inhibitors.

G cluster_routes Synthetic Routes cluster_products Resulting Scaffolds start Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate route1 Route 1: Amide Coupling start->route1 + R-COOH + Coupling Agent route2 Route 2: Ring Annulation start->route2 + Formamide (or similar C1 source) product1 5-Amido-Pyrazole Library (Rapid SAR) route1->product1 product2 Pyrazolo[3,4-d]pyrimidines (Potent Hinge-Binders) route2->product2

Caption: General workflow for synthesizing pyrazole-based inhibitors.

Protocol 1: Synthesis of a 5-Amido-Pyrazole Library via Amide Coupling

Rationale: This is the most direct method for generating a diverse library of compounds for Structure-Activity Relationship (SAR) studies. By coupling various carboxylic acids to the 5-amino group, one can rapidly explore how different substituents impact kinase inhibitory activity. The choice of coupling agent, such as HATU, ensures a high-yield, clean reaction under mild conditions.[6]

Materials:

  • This compound (1.0 eq)

  • Desired Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester.

  • Coupling: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 5-amido-pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

Rationale: Fusing a pyrimidine ring onto the pyrazole core creates the pyrazolo[3,4-d]pyrimidine scaffold, a classic and highly effective ATP-mimetic hinge-binder.[2] This reaction, often achieved with formamide, is a cyclocondensation that builds this potent pharmacophore in a single, efficient step.

Materials:

  • This compound (1.0 eq)

  • Formamide (large excess, acts as both reagent and solvent)

  • Ethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of formamide.

  • Heating: Heat the mixture to a high temperature (typically 180-200 °C) using an oil bath and reflux for 4-8 hours. The high temperature is necessary to drive the cyclization and dehydration.

  • Reaction Monitoring: The reaction can be monitored by TLC by taking small aliquots, diluting with water, extracting with EtOAc, and spotting on a TLC plate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or ice. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.

  • Drying: Dry the solid product under vacuum to yield the crude pyrazolo[3,4-d]pyrimidin-4-one derivative.

  • Purification (if necessary): The product is often pure enough for the next step. If required, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

  • Characterization: Confirm the structure of the bicyclic product using ¹H NMR, ¹³C NMR, and HRMS. Note: This product can be further functionalized, for example, by chlorination of the 4-oxo group followed by nucleophilic substitution to install additional diversity elements.

Biochemical Evaluation: Assessing Inhibitory Potency

Once a library of novel compounds has been synthesized and characterized, the next critical step is to evaluate their biological activity. An in vitro kinase assay is the standard method for determining a compound's half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[7]

G start Synthesized Inhibitor incubation Incubate at 30°C start->incubation reagents Recombinant Kinase + Substrate + ATP reagents->incubation detection Measure Kinase Activity (e.g., ADP-Glo Luminescence) incubation->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

Rationale: The ADP-Glo™ assay is a robust, non-radioactive, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition. This method is highly sensitive and amenable to high-throughput screening.[8]

Materials:

  • Recombinant target kinase (e.g., EGFR, BRAF, JAK2)

  • Specific peptide substrate for the target kinase

  • Synthesized pyrazole inhibitors (dissolved in 100% DMSO)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your synthesized inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is effective. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, ATP (at its Kₘ concentration, if known), and the specific substrate. Add this mix to all wells.

  • Enzyme Addition: Prepare a second master mix containing the kinase in reaction buffer. Add this mix to all wells except the "no enzyme" background controls to start the reaction. The final DMSO concentration should be kept low (≤ 1%).

  • Incubation: Shake the plate gently and incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

The raw luminescence data is used to calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls. The IC₅₀ value is then determined by fitting the dose-response data to a four-parameter logistic model using a suitable software package (e.g., GraphPad Prism, Origin).

Example Data Table:

Compound IDTarget KinaseOff-Target Kinase
EGFR (IC₅₀, nM) VEGFR2 (IC₅₀, nM)
PZ-001 151,250
PZ-002 2501,500
PZ-003 8550
Gefitinib (Control) 15.5[9]>10,000

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is a high-value starting material that provides a reliable and versatile entry point for the synthesis of novel kinase inhibitors. The protocols detailed herein describe robust methods for creating both diverse screening libraries via amide coupling and highly potent, targeted scaffolds through the formation of pyrazolo[3,4-d]pyrimidines. Combined with modern biochemical screening assays, this integrated approach enables the efficient discovery and optimization of new lead compounds in the field of drug development.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). OUCI. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2014). PubMed Central. [Link]

Sources

Application Note: A Scalable Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceutical agents.[1][2] The document outlines a robust and scalable synthetic route, detailing both laboratory-scale and pilot-plant-scale protocols. Emphasis is placed on the underlying chemical principles, process optimization, and safety considerations critical for successful scale-up. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently produce this important molecule.

Introduction

This compound is a substituted pyrazole that serves as a crucial building block in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[3][4] The specific substitution pattern of this molecule, featuring a 4-fluorophenyl group at the N1 position and an amino group at C5, makes it a valuable precursor for the synthesis of highly targeted therapeutics.[1][2]

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the condensation of a hydrazine with a β-ketonitrile or its equivalent.[5][6][7] This application note will focus on a highly efficient one-pot synthesis utilizing the reaction between (4-fluorophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate.

Synthetic Strategy and Mechanism

The overall synthetic strategy involves a one-pot cyclocondensation reaction. This approach is advantageous for its operational simplicity, reduced waste generation, and often higher overall yields compared to multi-step procedures.

Reaction Scheme

The synthesis proceeds via the reaction of two key starting materials: (4-fluorophenyl)hydrazine hydrochloride and ethyl 2-cyano-3-ethoxyacrylate. The hydrochloride salt of the hydrazine is typically used for its improved stability and ease of handling. A weak base, such as sodium bicarbonate or triethylamine, is added in situ to liberate the free hydrazine.

Reaction Mechanism

The reaction mechanism can be described in two main stages:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the free (4-fluorophenyl)hydrazine onto the electrophilic β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of ethanol to form a hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group. This cyclization step forms the pyrazole ring. Subsequent tautomerization leads to the stable aromatic 5-aminopyrazole product.

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Condensation and Elimination cluster_1 Step 2: Intramolecular Cyclization and Tautomerization Hydrazine (4-Fluorophenyl)hydrazine Intermediate1 Hydrazone Intermediate Hydrazine->Intermediate1 Nucleophilic Attack Acrylate Ethyl 2-cyano-3-ethoxyacrylate Acrylate->Intermediate1 Ethanol Ethanol Intermediate1->Ethanol Elimination Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Tautomerization

Caption: Reaction mechanism for the synthesis of the target pyrazole.

Starting Material Synthesis

Synthesis of (4-Fluorophenyl)hydrazine hydrochloride

This starting material can be synthesized from 4-fluoroaniline via a two-step diazotization and reduction process.[8][9]

  • Diazotization: 4-fluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is sodium bisulfite or stannous chloride.

A general procedure involves dissolving 4-fluoroaniline in concentrated hydrochloric acid, cooling the solution, and then slowly adding a solution of sodium nitrite.[8][9] The resulting diazonium salt solution is then added to a solution of a reducing agent, such as sodium bisulfite, while controlling the temperature and pH.[8][9] The product, (4-fluorophenyl)hydrazine hydrochloride, precipitates from the reaction mixture and can be collected by filtration.

Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This key intermediate is typically prepared through the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, such as acetic anhydride.[10][11] The reaction involves the formation of an ethoxymethylene intermediate from ethyl cyanoacetate, which then reacts with another molecule of ethyl cyanoacetate. The reaction mixture is heated to drive the reaction to completion, and the product can be isolated by distillation under reduced pressure.

Laboratory-Scale Synthesis Protocol

This protocol is designed for the synthesis of approximately 10-20 grams of the final product.

Equipment and Reagents
  • Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, thermometer, Buchner funnel and flask, and standard laboratory glassware.

  • Reagents:

    • (4-Fluorophenyl)hydrazine hydrochloride

    • Ethyl 2-cyano-3-ethoxyacrylate

    • Ethanol (anhydrous)

    • Triethylamine (or sodium bicarbonate)

    • Deionized water

    • Hexanes (for washing)

Experimental Procedure
  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq).

  • Add anhydrous ethanol (10 mL per gram of hydrazine) to the flask.

  • Begin stirring the suspension and slowly add triethylamine (1.1 eq) dropwise at room temperature. Stir for 15-20 minutes to ensure the formation of the free hydrazine.

  • In a separate beaker, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in anhydrous ethanol (5 mL per gram of acrylate).

  • Add the solution of ethyl 2-cyano-3-ethoxyacrylate to the reaction flask dropwise over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water (20 mL per gram of starting hydrazine) to the reaction mixture with stirring. The product should precipitate as a solid.

  • Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes to aid in drying.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data Summary: Laboratory Scale
ParameterValue
Scale10-20 g
SolventEthanol
BaseTriethylamine
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of 1-2 kilograms of the final product in a pilot plant setting.

Key Scale-Up Considerations
  • Heat Transfer: The reaction is exothermic, particularly during the addition of the acrylate. On a larger scale, efficient heat removal is critical to maintain temperature control and prevent runaway reactions. A jacketed reactor with controlled heating and cooling is essential.

  • Mass Transfer: Adequate agitation is crucial to ensure homogeneity, especially during the initial suspension of the hydrazine salt and the final precipitation of the product. Baffles in the reactor can improve mixing.

  • Reagent Addition: The rate of addition of the reagents, especially the triethylamine and the acrylate solution, must be carefully controlled to manage the exotherm.

  • Work-up and Isolation: Handling large volumes of solvent and large quantities of solid product requires appropriate equipment, such as a larger reactor for precipitation and a centrifuge or a larger filtration unit (e.g., Nutsche filter-dryer) for product isolation.

  • Safety: All operations should be conducted in a well-ventilated area or a fume hood designed for pilot-plant scale. Personnel should wear appropriate personal protective equipment (PPE). A thorough process safety review should be conducted before commencing the scale-up synthesis.

Equipment and Reagents
  • Equipment: 50 L jacketed glass reactor with overhead stirring, reflux condenser, addition funnel with pressure equalization, temperature probe, and a bottom outlet valve. Centrifuge or Nutsche filter-dryer.

  • Reagents:

    • (4-Fluorophenyl)hydrazine hydrochloride

    • Ethyl 2-cyano-3-ethoxyacrylate

    • Ethanol (200 proof)

    • Triethylamine

    • Deionized water

    • Hexanes

Experimental Procedure
  • Charge the 50 L jacketed glass reactor with (4-fluorophenyl)hydrazine hydrochloride (1.0 eq).

  • Add ethanol (10 L per kg of hydrazine) to the reactor.

  • Start the overhead stirrer at a moderate speed to ensure good agitation.

  • Set the reactor jacket temperature to 20 °C.

  • Slowly add triethylamine (1.1 eq) via the addition funnel over 30-45 minutes, maintaining the internal temperature below 30 °C.

  • Stir for an additional 30 minutes after the addition is complete.

  • In a separate, suitable container, prepare a solution of ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in ethanol (5 L per kg of acrylate).

  • Add the acrylate solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 25-35 °C.

  • Once the addition is complete, slowly heat the reactor jacket to bring the internal temperature to reflux (approximately 78-80 °C).

  • Maintain the reaction at reflux for 6-8 hours, monitoring the progress by in-process control (IPC) analysis (e.g., HPLC).

  • After the reaction is deemed complete, cool the reactor contents to 20-25 °C.

  • Slowly add deionized water (20 L per kg of starting hydrazine) to the reactor over 1-2 hours to induce precipitation.

  • Cool the reactor jacket to 0-5 °C and stir the slurry for at least 2 hours.

  • Isolate the product using a centrifuge or Nutsche filter-dryer.

  • Wash the product cake with cold deionized water, followed by cold hexanes.

  • Dry the product under vacuum at 45-55 °C until a constant weight is achieved.

Data Summary: Scale-Up
ParameterValue
Scale1-2 kg
SolventEthanol
BaseTriethylamine
Reaction TemperatureReflux (~78-80 °C)
Reaction Time6-8 hours
Typical Yield80-90%
Purity (by HPLC)>98%

Workflow and Logic Diagram

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Isolation SM1 Synthesize (4-Fluorophenyl)hydrazine HCl Charge Charge Hydrazine & Solvent SM1->Charge SM2 Synthesize Ethyl 2-cyano-3-ethoxyacrylate Acrylate_Add Add Acrylate Solution SM2->Acrylate_Add Base_Add Add Base Charge->Base_Add Base_Add->Acrylate_Add Reflux Heat to Reflux Acrylate_Add->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool Reaction Monitor->Cool Precipitate Precipitate with Water Cool->Precipitate Filter Filter Product Precipitate->Filter Wash Wash with Water & Hexanes Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product This compound

Caption: Overall workflow for the synthesis of the target compound.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By understanding the underlying reaction mechanism and giving careful consideration to the challenges of heat and mass transfer, this synthesis can be successfully transitioned from the laboratory to a pilot-plant scale. The high yields and purity of the final product make this process suitable for the generation of material for further research and development in the pharmaceutical industry.

References

  • Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • Zora, M., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,....
  • Wikipedia. (n.d.). Ethyl cyanoacrylate.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazoles from (a) malononitriles and (b) 5-chloropyrazoles.
  • MySkinRecipes. (n.d.). (E)-Ethyl 2-cyano-3-ethoxyacrylate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (n.d.). Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-75.
  • Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.

Sources

Application Note: Comprehensive Analytical Characterization of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. As such, this compound may serve as a critical intermediate or an active pharmaceutical ingredient (API) in its own right.

The unambiguous confirmation of its chemical structure, purity, and physicochemical properties is a non-negotiable prerequisite for its use in research and development. In a regulated environment, this is mandated by bodies like the FDA and EMA, with guidelines established by the International Council for Harmonisation (ICH)[4][5]. This document provides a comprehensive guide to the analytical methodologies required for the full characterization of this molecule, explaining not just the "how" but the "why" behind each experimental choice. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated data.

Overview of Analytical Strategy

A multi-technique approach is essential for a complete and scientifically sound characterization. No single method can provide all the necessary information. Our strategy is built on a logical workflow that moves from structural confirmation to purity and stability assessment.

Analytical_Workflow cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) FTIR FT-IR Spectroscopy (Functional Groups) HPLC RP-HPLC (Purity, Assay, Impurities) Thermal Thermal Analysis (DSC/TGA) UVVis UV-Vis Spectroscopy (λmax for HPLC) UVVis->HPLC Set Detection λ Sample Test Article: Ethyl 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate Sample->NMR Identity Confirmation Sample->MS Identity Confirmation Sample->FTIR Identity Confirmation Sample->HPLC Purity & Potency Sample->Thermal Physical Properties Sample->UVVis Physical Properties

Caption: Overall analytical workflow for comprehensive characterization.

Physicochemical Properties Summary

A foundational step is to tabulate the known properties of the molecule. This information is crucial for designing experiments, such as preparing solutions of a specific molarity or interpreting mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₂H₁₂FN₃O₂
Molecular Weight 249.24 g/mol
Appearance White to off-white solid(Typical for pyrazoles)
CAS Number 269559-86-6

Note: Physical properties like melting point and solubility should be determined experimentally.

Part I: Structural Elucidation Protocols

The primary goal here is to confirm that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Rationale:

  • ¹H NMR: Will confirm the presence and connectivity of all protons, including the ethyl group (triplet and quartet), the pyrazole C-H proton (singlet), the aromatic protons on the fluorophenyl ring (a characteristic doublet of doublets or multiplet), and the amine (-NH₂) protons (a broad singlet).

  • ¹³C NMR: Provides the number of unique carbon environments, confirming the carbon skeleton. The chemical shifts are indicative of the functional groups (ester carbonyl, aromatic carbons, pyrazole ring carbons, etc.).

  • ¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atom on the phenyl ring. It will appear as a singlet (if proton decoupling is used).

  • 2D NMR (HSQC, HMBC): These experiments are used to resolve any ambiguities. HSQC correlates directly bonded protons and carbons, while HMBC shows 2- and 3-bond correlations, allowing for definitive assignment of quaternary carbons and piecing the molecular fragments together[6].

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is dry to avoid exchange of the -NH₂ protons[6].

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference to an external standard like CFCl₃ (0 ppm).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign peaks based on expected chemical shifts, multiplicities, and integration values[2][7].

Expected ¹H NMR Signals (Illustrative, in DMSO-d₆) MultiplicityIntegrationAssignment
~1.25 ppmtriplet3H-O-CH₂-CH₃
~4.20 ppmquartet2H-O-CH₂ -CH₃
~6.50 ppmbroad singlet2H-NH₂
~7.30 ppmmultiplet2HAromatic C-H (ortho to F)
~7.60 ppmmultiplet2HAromatic C-H (meta to F)
~7.90 ppmsinglet1HPyrazole C-H
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields a strong protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive evidence for the molecular formula. The fragmentation pattern can further validate the structure; for instance, loss of the ethyl group or the carboxylate moiety would be expected[8][9].

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Identify the [M+H]⁺ ion. For our target, this should be at m/z 250.24. If using HRMS, compare the measured exact mass to the theoretical exact mass for C₁₂H₁₃FN₃O₂⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to identify the key functional groups present in the molecule.

Expertise & Rationale: The presence of specific bonds will give rise to characteristic absorption bands in the IR spectrum. This serves as a qualitative fingerprint and confirms the presence of the expected chemical functionalities[10][11].

Protocol: FT-IR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks.

Expected FT-IR Absorption Bands Wavenumber (cm⁻¹)Functional Group
N-H Stretch3400-3200Primary Amine (-NH₂)
C-H Stretch (Aromatic)3100-3000Ar-H
C-H Stretch (Aliphatic)3000-2850-CH₂, -CH₃
C=O Stretch (Ester)~1700Ester Carbonyl
C=N, C=C Stretch1620-1450Pyrazole & Phenyl Rings
C-F Stretch~1250Fluoroaromatic
C-O Stretch1300-1000Ester C-O

Part II: Purity and Quantitative Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the sample. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this purpose[12][13].

Expertise & Rationale: RP-HPLC separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is a versatile and robust choice for a molecule of this polarity. The method developed must be able to separate the main peak from any potential impurities or degradation products. Method validation is essential to ensure the results are accurate, precise, and reproducible[14][15][16].

HPLC_Validation_Workflow cluster_val Validation Parameters Dev Method Development (Column, Mobile Phase, λ) Val Method Validation (ICH Q2) Dev->Val Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ Rob Robustness

Sources

Application Notes and Protocols: Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a Versatile Synthon in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3] Within this versatile family of heterocycles, 5-aminopyrazoles stand out as exceptionally valuable building blocks, particularly in the realm of diversity-oriented synthesis.[4] Their unique electronic and structural features, characterized by multiple nucleophilic sites, make them ideal candidates for multi-component reactions (MCRs).

MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[5] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and saving time and energy. For drug discovery professionals, MCRs offer a powerful tool for the rapid generation of libraries of complex and structurally diverse molecules, accelerating the identification of new therapeutic leads.[5]

This application note focuses on a particularly valuable synthon: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate . The presence of a 4-fluorophenyl group at the N1 position is of significant interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in various MCRs to construct novel heterocyclic frameworks with high therapeutic potential.

Synthesis of the Key Intermediate: this compound

The reliable synthesis of the title compound is the crucial first step for its application in MCRs. The following protocol is adapted from established methods for the synthesis of analogous 5-aminopyrazole esters.[7] The reaction proceeds via a condensation-cyclization of (4-fluorophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate.

Causality of Experimental Choices:
  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without competing side reactions. Its boiling point is suitable for achieving the necessary activation energy for the cyclization step.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the thermal energy required to drive the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring.

  • Work-up Procedure: Pouring the reaction mixture into ice water precipitates the product, which is sparingly soluble in water, allowing for easy isolation by filtration. Recrystallization from ethanol is an effective method for purification.

Experimental Protocol: Synthesis of this compound

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Sodium acetate

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Absolute Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. Stir the mixture for 15 minutes at room temperature to generate the free hydrazine base in situ.

  • To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water with stirring. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Visualization of the Synthetic Workflow

cluster_synthesis Synthesis Workflow Start Reactants: (4-Fluorophenyl)hydrazine Ethyl 2-cyano-3-ethoxyacrylate Ethanol Reaction Reflux for 6-8 hours Start->Reaction Workup Cooling and Precipitation in Ice Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product Pure Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Purification->Product

Caption: Workflow for the synthesis of the key pyrazole intermediate.

Application in Multi-Component Reactions: Building Fused Heterocyclic Scaffolds

The strategic placement of the amino group at C5 and the ester at C4, along with the nucleophilic C4 position of the pyrazole ring, makes this compound a versatile C,N-binucleophile for constructing a variety of fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are recognized as important pharmacophores, acting as bioisosteres of purines.[8] They have been investigated as kinase inhibitors and for other therapeutic applications.[4] A common and efficient method for their synthesis is a three-component reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile.

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form an electrophilic arylidene malononitrile intermediate.[9] The 5-aminopyrazole then acts as a nucleophile, with the C4 position attacking the β-carbon of the activated alkene in a Michael addition. This is followed by a nucleophilic attack of the C5-amino group onto one of the nitrile groups, leading to intramolecular cyclization. Tautomerization and subsequent aromatization (often facilitated by an oxidant or air) yield the stable pyrazolo[3,4-b]pyridine ring system.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~10 mol%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound, the aromatic aldehyde, and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde5~85-92%
24-Chlorobenzaldehyde4.5~88-95%
34-Methoxybenzaldehyde6~82-90%
43-Nitrobenzaldehyde4~90-96%

(Yields are indicative and based on reactions with analogous 5-aminopyrazoles. Optimization may be required.)

cluster_mcr1 Pyrazolo[3,4-b]pyridine Synthesis Reactants 5-Aminopyrazole + Aromatic Aldehyde + Malononitrile Step1 Knoevenagel Condensation (Piperidine catalyst) Reactants->Step1 Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Tautomerization/ Aromatization Step3->Step4 Product Substituted Pyrazolo[3,4-b]pyridine Step4->Product

Caption: Mechanistic pathway for the three-component synthesis.

Synthesis of Dihydropyrimidines via Biginelli-type Reaction

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide array of biological activities, including roles as calcium channel blockers.[10] A Biginelli-type reaction using a 5-aminopyrazole as the nitrogen-containing component, in place of urea or thiourea, can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives.[11]

The reaction is typically acid-catalyzed and is thought to begin with the condensation of the aldehyde and the β-ketoester to form an acyliminium ion intermediate.[10] The 5-aminopyrazole then acts as a binucleophile. The ring nitrogen (N1) attacks the iminium carbon, and the exocyclic amino group (C5-NH2) attacks the ketone carbonyl of the β-ketoester. Subsequent cyclization and dehydration lead to the formation of the dihydropyrazolo[1,5-a]pyrimidine scaffold. The regioselectivity is driven by the differential reactivity of the two nitrogen atoms of the aminopyrazole.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq)

  • β-Ketoester (e.g., ethyl acetoacetate, 1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and this compound in DMF.

  • Add a catalytic amount of p-TSA to the mixture.

  • Heat the reaction mixture under reflux for 20-30 minutes.[11]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add methanol to the cooled mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • The product can be further purified by recrystallization if necessary.

cluster_mcr2 Biginelli-type Reaction Reactants 5-Aminopyrazole + Aldehyde + β-Ketoester Step1 Acid-Catalyzed Condensation (Formation of Acyliminium Ion) Reactants->Step1 Step2 Nucleophilic Attack by Aminopyrazole Step1->Step2 Step3 Cyclization and Dehydration Step2->Step3 Product Dihydropyrazolo[1,5-a]pyrimidine Step3->Product

Sources

Application Note: Unveiling the Three-Dimensional Architecture of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

PART 1: The Strategic Importance of Crystallization

Obtaining high-quality single crystals is often the most critical and challenging step in X-ray crystallography.[4][5] The ordered arrangement of molecules in a crystal lattice allows for the diffraction of X-rays, which in turn reveals the precise three-dimensional arrangement of atoms. For a molecule like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, this information is invaluable. It provides insights into:

  • Conformational Analysis: Determining the preferred spatial orientation of the phenyl and pyrazole rings, and the ethyl carboxylate group.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions can be predictive of how the molecule might bind to a protein target.

  • Absolute Stereochemistry: Unambiguously determining the stereochemistry of chiral centers, if present.

PART 2: Experimental Protocols

Synthesis and Purification

The synthesis of this compound typically involves the condensation of a suitable hydrazine derivative with an ethoxymethylidene cyanoacetate precursor.[6] Purity is crucial for successful crystallization. The synthesized compound should be purified to >98% (as determined by HPLC and NMR) prior to crystallization attempts.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often an empirical process.[4][7] The following methods are recommended for this compound.

Method 1: Slow Evaporation

This is the simplest and a very common method for growing crystals.[7]

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

This technique is highly successful for obtaining high-quality crystals and is particularly useful when only small amounts of the compound are available.[4][7]

  • Dissolve the compound in a small amount of a moderately volatile solvent in which it is soluble (e.g., chloroform or dichloromethane) in a small, open vial.

  • Place this inner vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile solvent in which the compound is insoluble (the precipitant, e.g., hexane or pentane) to the outer container, ensuring the level of the precipitant is below the top of the inner vial.

  • Seal the outer container. The vapor of the precipitant will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystallization.

Method 3: Slow Cooling

This method is effective for compounds that have a significant temperature-dependent solubility.[7][8]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a Dewar flask with warm water and allowing it to cool to ambient temperature over several hours or days.

PART 3: Data Collection and Structure Determination Workflow

The following workflow outlines the process from a suitable crystal to the final validated structure.

G cluster_0 Crystal Preparation & Mounting cluster_1 X-ray Diffraction cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Crystal_Selection Select a suitable single crystal Mounting Mount on a goniometer head Crystal_Selection->Mounting Data_Collection Data Collection on a diffractometer Mounting->Data_Collection Transfer to diffractometer Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Generate .hkl and .ins files Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (e.g., PLATON, checkCIF) Structure_Refinement->Validation Generate CIF Analysis Analysis of results Validation->Analysis

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Understanding the precise molecular interactions and cellular consequences of this class of compounds is paramount for their development as therapeutic agents.

The core structure, this compound, serves as a versatile building block for creating bioactive molecules that can modulate key biological pathways.[6][7] This document will guide researchers through a logical sequence of experiments, from broad cellular screening to specific target identification and validation, focusing on common mechanisms associated with pyrazole derivatives, such as kinase inhibition.

Part 1: Initial Cellular Screening & Phenotypic Assays

The first step in elucidating the MoA is to characterize the phenotypic effects of the derivative compounds on cultured cells. This provides a broad understanding of their biological activity and informs the direction of more targeted mechanistic studies.

Anti-Proliferative and Cytotoxicity Assays

Many pyrazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[8][9][10] Initial screening should therefore involve assessing the impact of the compounds on cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Derivative MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM)
Compound X1.52.30.8
Compound Y10.215.88.9
Doxorubicin (Control)0.50.80.4
Cell Cycle Analysis

To determine if the anti-proliferative effects are due to cell cycle arrest, flow cytometry analysis is employed.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the pyrazole derivatives at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Part 2: Target Identification and Validation

Based on the initial screening and the known pharmacology of pyrazole derivatives, a primary hypothesis is that these compounds act as kinase inhibitors. Several kinases have been identified as targets for similar pyrazole-based molecules, including p38 MAP kinase, Fibroblast Growth Factor Receptors (FGFRs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[11][12][13]

Kinase Inhibition Profiling

A broad kinase inhibition screen is an efficient way to identify potential molecular targets. This can be performed using commercially available services that test the compound against a large panel of kinases.

Workflow for Kinase Inhibition Profiling

Caption: Workflow for identifying potential kinase targets.

Specific Kinase Assays

Once potential kinase targets are identified, their inhibition by the pyrazole derivatives must be confirmed and quantified.

Protocol: In Vitro p38α MAP Kinase Assay (Example)

This protocol is based on the known activity of similar pyrazole derivatives as p38 inhibitors.[13]

  • Reaction Setup: In a 96-well plate, combine recombinant active p38α kinase, a specific substrate (e.g., ATF2), and the pyrazole derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by using a luminescent ADP-Glo™ Kinase Assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Derivative p38α IC50 (nM) FGFR1 IC50 (nM) IRAK4 IC50 (nM)
Compound X50>10,0008,500
Compound Z>10,00046>10,000

Part 3: Cellular Mechanism of Action

After identifying a specific molecular target, the next step is to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathways.

Target Engagement in Cells

A Western blot analysis can be used to assess the phosphorylation status of the target kinase and its downstream substrates.

Protocol: Western Blot for p38 MAPK Pathway Activation

  • Cell Lysis: Treat cells with an appropriate stimulus (e.g., lipopolysaccharide [LPS] to activate the p38 pathway) in the presence or absence of the pyrazole derivative. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated p38 (p-p38) and total p38. Also, probe for a downstream target like phosphorylated HSP27 (p-HSP27). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on p38 phosphorylation and downstream signaling.

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 p38 p38 MAPK IRAK4->p38 Activates HSP27 HSP27 p38->HSP27 Phosphorylates Inflammation Inflammatory Response HSP27->Inflammation Pyrazole Pyrazole Derivative Pyrazole->IRAK4 Inhibits Pyrazole->p38 Inhibits

Caption: Potential signaling pathways inhibited by pyrazole derivatives.

Downstream Functional Assays

To link target engagement with a functional cellular outcome, measure the production of downstream effectors, such as cytokines.

Protocol: ELISA for Inflammatory Cytokines

  • Cell Stimulation: In a 24-well plate, pre-treat immune cells (e.g., macrophages) with the pyrazole derivative. Stimulate the cells with LPS.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of the compound.

References

  • Gomaa, A. M., & El-Din, A. A. B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(10), 854-877. [Link]
  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 137. [Link]
  • Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Chemical and Pharmaceutical Research, 17(4), 1-15. [Link]
  • Bennani, F., et al. (2018). Pyrazole and its derivatives: a review of methods of synthesis and pharmacological properties. Medicinal Chemistry Research, 27(5), 1329-1357. [Link]
  • Various Authors. (2004-2017). Collection of articles on pyrazole derivatives' anti-inflammatory and antimicrobial activities. Semantic Scholar. [Link]
  • Al-Ostath, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(16), 4983. [Link]
  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
  • Lv, K., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(6), 7674-7686. [Link]
  • Costa, M. S., et al. (2021). Effects evoked by pyrazole analogs in different cells target.
  • Ammendola, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1709. [Link]
  • Unangst, P. C., et al. (2013). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 23(17), 4870-4874. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116851. [Link]
  • Funika, W., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]
  • Buckley, G. M., et al. (2012). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 3(6), 469-474. [Link]
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
  • Zhang, Y., et al. (2011). Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5763-5766. [Link]
  • Gomaa, A. M. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4), 285-293. [Link]

Sources

Troubleshooting & Optimization

common problems in pyrazole synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, appearing in drugs like Celecoxib, Rimonabant, and Sildenafil. However, their synthesis, while often straightforward in principle, can present significant practical challenges.[1][2] This guide provides in-depth, field-proven insights to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the pyrazole core?

A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] Other important methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions that offer novel pathways to functionalized pyrazoles.[1][6] The Knorr synthesis and its variations remain the workhorse for many applications due to the wide availability of starting materials.[7]

Q2: What is "regioselectivity" in pyrazole synthesis, and why is it a critical issue?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can yield multiple products. In pyrazole synthesis, this problem is most common when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[8][9] The initial attack of the hydrazine can occur at either of the two distinct carbonyl groups, leading to two different regioisomeric pyrazoles. This control is paramount because different regioisomers can possess vastly different biological activities, solubilities, and crystallinities, making the selective synthesis of the desired isomer essential for therapeutic development and process efficiency.[8]

Q3: My reaction with an unsymmetrical dicarbonyl is producing a nearly 1:1 mixture of regioisomers. What is the underlying cause?

A3: A 1:1 mixture of regioisomers is a frequent outcome when the substituents on the 1,3-dicarbonyl compound have similar steric bulk and electronic properties. This similarity means there is little to no inherent preference for the site of the initial nucleophilic attack by the hydrazine, resulting in a statistical mixture of products.[8] For example, the reaction of many non-fluorinated diketones with methylhydrazine in standard solvents like ethanol often shows poor regioselectivity.[10]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental problems with detailed causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After the specified reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting material, or a complex mixture with very little desired product.

Potential Causes & Solutions

  • Poor Reagent Quality: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air and moisture. The purity of the 1,3-dicarbonyl is also critical.

    • Solution: Use freshly opened or recently purified hydrazine. If degradation is suspected, consider distillation or recrystallization of the hydrazine salt. Ensure the dicarbonyl starting material is pure and dry.[9]

  • Suboptimal Reaction Conditions: The kinetics of pyrazole formation, particularly the final dehydration step to form the aromatic ring, are highly dependent on pH, temperature, and solvent.[7][11]

    • Solution: The Knorr synthesis is often acid-catalyzed.[3] Add a catalytic amount of a weak acid like acetic acid to the reaction mixture.[12] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor by TLC. For some substrates, reflux conditions may be necessary.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, side reactions or degradation of the hydrazine can alter the effective stoichiometry.

    • Solution: Employing a slight excess (1.0–1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[9]

Workflow: Troubleshooting Low Yields

The following decision tree illustrates a logical workflow for addressing low-yield issues.

G start Low Yield Observed reagents Assess Reagent Purity (Hydrazine, Dicarbonyl) start->reagents stoich Verify Stoichiometry (Consider 1.1 eq. Hydrazine) reagents->stoich Reagents OK conditions Optimize Reaction Conditions stoich->conditions Stoichiometry OK acid Add Acid Catalyst? (e.g., Acetic Acid) conditions->acid temp Increase Temperature? acid->temp No Improvement success Yield Improved acid->success Improvement solvent Change Solvent? temp->solvent No Improvement temp->success Improvement solvent->success Improvement

Caption: A systematic approach to diagnosing and solving low-yield problems.

Problem 2: Poor Regioselectivity

Symptom: The reaction produces a mixture of two regioisomeric pyrazoles, complicating purification and reducing the yield of the desired isomer.

Potential Causes & Solutions

The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons. This is governed by a delicate balance of steric hindrance and the electrophilicity of the carbonyls.[8][9]

  • Solvent Effects: The solvent plays a crucial role in mediating the reaction pathway. Protic solvents like ethanol can form hydrogen bonds and may not effectively differentiate between the two carbonyl transition states.

    • Solution: A change in solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are particularly effective.[10] These solvents are highly polar yet non-nucleophilic and are poor hydrogen bond acceptors, which can accentuate the intrinsic electronic differences between the carbonyl groups.[10] For reactions involving aryl hydrazines, aprotic dipolar solvents like DMF or NMP have also been shown to improve selectivity.[1]

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

(Data synthesized from literature examples[10])

1,3-Dicarbonyl Substrate Hydrazine Solvent Regioisomer Ratio (Desired:Undesired)
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione Methylhydrazine Ethanol (EtOH) Low Selectivity (~1:1.3)
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione Methylhydrazine TFE High Selectivity (~85:15)

| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Excellent Selectivity (>95:5) |

  • Electronic and Steric Control: The inherent properties of the substituents on the dicarbonyl are the primary drivers of selectivity. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial attack.

    • Solution: While you cannot change the substrate itself, understanding these effects helps predict the outcome and select the correct strategy. If the major product is consistently the undesired isomer, a different synthetic route, such as a 1,3-dipolar cycloaddition, may be necessary.[1]

Diagram: Knorr Synthesis & The Origin of Regioisomers

This diagram illustrates how an unsymmetrical dicarbonyl can lead to two different products.

G sub Unsymmetrical 1,3-Dicarbonyl + R²-NH-NH₂ path_a Intermediate A sub->path_a Attack at C1 path_b Intermediate B sub->path_b Attack at C3 product_a Regioisomer 1 path_a->product_a - 2 H₂O product_b Regioisomer 2 path_b->product_b - 2 H₂O

Caption: Reaction pathways leading to two possible regioisomers.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is an oil that won't crystallize, streaks badly on a silica gel column, or regioisomers are inseparable.

Potential Causes & Solutions

  • Product is Basic and Interacts with Silica Gel: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing, poor separation, and even product loss on the column.

    • Solution: Deactivate the silica gel before use. This is achieved by washing or slurrying the silica with a solvent system containing a small amount of a volatile base.

    Protocol: Deactivation of Silica Gel

    • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or petroleum ether).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes.

    • Pack the column as usual with the deactivated silica slurry.

    • Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5-1%).[13][14]

    • Alternative: Use a different stationary phase, such as neutral alumina or reverse-phase (C18) silica.[13][14]

  • Presence of Hydrazine Impurities: Unreacted hydrazine or its salts can be difficult to remove and may interfere with crystallization.

    • Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash the solution with a dilute acid like 1M HCl. This will protonate the basic hydrazine impurities, pulling them into the aqueous layer.[14]

  • Inability to Crystallize: The product may be a low-melting solid or an oil, or the presence of impurities (like the other regioisomer) may inhibit crystallization.

    • Solutions:

      • Trituration: Stir the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.[14]

      • Recrystallization: Experiment with various solvent systems. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[13][14]

      • Salt Formation: If the pyrazole is sufficiently basic, it can be purified by forming a crystalline acid addition salt. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether, or p-toluenesulfonic acid). The resulting salt often has better crystalline properties and can be isolated by filtration. The free base can then be regenerated.[15][16]

Table 2: Summary of Common Purification Challenges and Solutions
ChallengeRecommended Solution(s)
Basic compound sticks to silicaDeactivate silica with Et₃N; use neutral alumina; reverse-phase chromatography.[14]
Hydrazine/basic impurities presentWash organic solution with dilute aqueous acid (e.g., 1M HCl).[14]
Product is an oilTriturate with a non-polar solvent; attempt purification via salt formation.[14][15]
Regioisomers are difficult to separateMeticulous column chromatography; consider fractional crystallization.[14]
Poor recrystallizationScreen various solvent systems (e.g., EtOH/H₂O, EtOAc/Hexanes).[14]

References

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
  • Process for the purification of pyrazoles. Google Patents.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Method for purifying pyrazoles. Google Patents.
  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.
  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
  • synthesis of pyrazoles. YouTube.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Purification of Amino-Pyrazoles. Reddit.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH).
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Knorr Pyrazole Synthesis. springerprofessional.de.

Sources

Technical Support Center: Synthesis of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of your target compound, a valuable building block in the development of various bioactive molecules.[1]

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the condensation of 4-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[2][3]

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no product at all. What are the potential causes and how can I fix this?

Answer: A low or non-existent yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and their solutions:

  • Reagent Quality:

    • 4-Fluorophenylhydrazine: This reagent can degrade over time, especially if exposed to air and light. It is advisable to use freshly sourced or purified 4-fluorophenylhydrazine. If you suspect degradation, you can purify it by recrystallization or distillation under reduced pressure.

    • Ethyl (ethoxymethylene)cyanoacetate: This reactant is also susceptible to hydrolysis. Ensure it is stored in a tightly sealed container in a cool, dry place. Using a freshly opened bottle or distilling the reagent prior to use can significantly improve your results.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is a common practice.[2] If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of your solvent.

    • Reaction Time: The reaction may be slow to reach completion. While some protocols suggest a few hours, others may require prolonged refluxing.[2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: Ethanol is a widely used solvent for this reaction. However, other polar protic solvents can also be employed. Ensure the solvent is of appropriate purity and is anhydrous, as water can interfere with the reaction.

  • Stoichiometry: Ensure that the molar ratio of your reactants is correct. A 1:1 molar ratio of 4-fluorophenylhydrazine to ethyl (ethoxymethylene)cyanoacetate is typically used.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, even after a prolonged reaction time. What are these impurities, and how can I minimize their formation?

Answer: The presence of multiple spots on the TLC plate suggests the formation of side products or the presence of unreacted starting materials. Here are the likely culprits and mitigation strategies:

  • Unreacted Starting Materials: If you can identify spots corresponding to your starting materials, it indicates an incomplete reaction. As mentioned in the previous section, optimizing the reaction time and temperature can help drive the reaction to completion.

  • Isomer Formation: While the reaction is generally regioselective, the formation of the isomeric product, ethyl 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, is a possibility, although typically in smaller amounts. The regioselectivity can sometimes be influenced by the reaction conditions, such as the solvent and the presence of a catalyst.

  • Side Reactions: The starting materials can undergo other reactions. For instance, ethyl (ethoxymethylene)cyanoacetate can react with itself or with the solvent under certain conditions.

To minimize impurities:

  • Control the rate of addition: Adding one reagent dropwise to the other, rather than mixing them all at once, can sometimes help control the reaction and reduce the formation of side products.

  • Use of a Catalyst: While the reaction can proceed without a catalyst, employing a mild acid or base catalyst can sometimes improve the reaction rate and selectivity. Various catalysts have been used for the synthesis of 5-aminopyrazoles, including both acidic and basic catalysts.[4][5][6] However, the choice of catalyst should be carefully considered as it can also promote side reactions.

  • Purification: After the reaction is complete, the crude product should be purified. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for obtaining the pure desired product.[2] Column chromatography can also be used for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds through a cyclocondensation reaction. The more nucleophilic nitrogen of 4-fluorophenylhydrazine attacks the electron-deficient carbon of the double bond in ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

Q2: Can I use a different hydrazine derivative?

A2: Yes, this synthetic route is versatile and can be adapted to use other substituted phenylhydrazines to create a library of corresponding 5-aminopyrazole derivatives. The nature of the substituent on the phenyl ring can influence the reactivity of the hydrazine and the properties of the final product.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if you are using high-purity reagents and aiming for a high yield. This is because 4-fluorophenylhydrazine can be sensitive to oxidation.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity. A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Protocols & Data

Protocol 1: General Synthesis of this compound
  • To a solution of 4-fluorophenylhydrazine (1.0 eq) in absolute ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Table 1: Troubleshooting Summary
Problem Potential Cause Suggested Solution
Low/No Yield Degraded reagentsUse fresh or purified starting materials.
Suboptimal temperatureIncrease the reaction temperature to reflux.
Insufficient reaction timeMonitor the reaction by TLC and allow it to go to completion.
Impure Product Incomplete reactionOptimize reaction time and temperature.
Side reactionsControl the rate of reagent addition; consider using a catalyst.
Purify the product by recrystallization or column chromatography.

Visualizing the Workflow

Below is a diagram illustrating the general workflow for the synthesis and troubleshooting of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Reagents 1. Reagent Quality Check (4-Fluorophenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate) Setup 2. Reaction Setup (Solvent, Inert Atmosphere) Reagents->Setup Reaction 3. Condensation Reaction (Reflux in Ethanol) Setup->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Precipitation in Water Monitoring->Workup Reaction Complete Purification 6. Recrystallization/Chromatography Workup->Purification Analysis 7. Product Characterization (NMR, MS, MP, HPLC) Purification->Analysis LowYield Low Yield? Analysis->LowYield Impurities Impurities? Analysis->Impurities LowYield->Reagents Check Reagent Quality LowYield->Reaction Optimize Conditions Impurities->Reaction Optimize Reaction Impurities->Purification Improve Purification

Caption: A workflow diagram for the synthesis and troubleshooting of this compound.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
  • Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives. (2025). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
  • V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino- pyrazole derivatives under solvent free condition. (n.d.). ResearchGate.
  • Synthetic transformations of chiral 5‐aminopyrazoles. (n.d.). ResearchGate.
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (n.d.). ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health.
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). National Institutes of Health.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). National Institutes of Health.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org.
  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025). ResearchGate.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing.
  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006). National Institutes of Health.
  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). gsrs.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (n.d.). National Institutes of Health.
  • Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives. (2011). National Institutes of Health.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.

Sources

troubleshooting ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This guide provides in-depth troubleshooting for the recrystallization of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] The advice herein is structured to address common challenges encountered in the laboratory, blending established purification principles with practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, has "oiled out" during cooling. What does this mean and how do I fix it?

A1: Understanding and Resolving "Oiling Out"

"Oiling out" occurs when your compound separates from the solution as a liquid instead of forming solid crystals.[2] This typically happens for two primary reasons: the solution is still too hot when it becomes supersaturated (i.e., the boiling point of the solvent is higher than the compound's melting point), or the presence of significant impurities has depressed the melting point of your product.[2][3] this compound has a reported melting point of approximately 153°C. If your solvent or solvent mixture boils at a temperature higher than this, oiling out is a significant risk.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Add more of the primary ("good") solvent to the mixture and heat until the oil completely redissolves into a clear solution.[2][4]

  • Slow Down Cooling: The key to forming pure crystals is slow, gradual cooling.[5] Rapid cooling often leads to precipitation rather than crystallization. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath.[6]

  • Reduce Saturation Temperature: If the issue persists, you may be reaching the saturation point at too high a temperature. After re-dissolving the oil by adding a small amount of the "good" solvent, try adding a tiny bit more to ensure the compound stays in solution until a lower temperature is reached during the cooling phase.

Preventative Strategies:

  • Solvent Choice: Select a solvent or solvent pair with a boiling point well below the compound's melting point (153°C).

  • Purity Check: If the crude material is highly impure, consider a preliminary purification step (like a quick filtration through a silica plug) before attempting recrystallization.[7] Impurities can significantly lower a compound's melting point, making it prone to oiling out.[3]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: Inducing Crystallization in a Supersaturated Solution

The absence of crystals in a cold solution indicates it is supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature, but it lacks a nucleation point to begin crystal growth.

Methods to Induce Crystallization:

  • Scratching Method: The simplest technique is to scratch the inside surface of the flask just below the solvent level with a glass stirring rod.[8][9] The microscopic scratches on the glass provide nucleation sites for crystal formation.[8][9]

  • Seed Crystal: If available, add a single, tiny crystal of the pure product (a "seed crystal") to the solution.[8][9] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: It's possible you used too much solvent, and the solution is not yet saturated.[2][9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

  • Ultra-Cooling: For stubborn cases, cooling the solution in a lower-temperature bath (e.g., a salt-ice bath) can sometimes promote crystallization.[8]

Q3: My final product has a low yield. What are the likely causes?

A3: Maximizing Product Recovery

A low yield is a common issue in recrystallization.[2] The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Common Causes and Solutions:

  • Excess Solvent: Using too much solvent is the most frequent cause of poor yield. The compound remains dissolved in the mother liquor even after cooling.[2] The fix is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, significant loss can occur. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering to keep the compound dissolved.[10] You can then boil off this excess solvent before the final cooling step.

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.[11]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[12]

Q4: How do I select the right solvent for recrystallizing this specific pyrazole derivative?

A4: A Systematic Approach to Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[13] For this compound, both single-solvent and mixed-solvent systems can be effective. Pyrazole derivatives are often recrystallized from alcohols like ethanol or methanol.[14][15][16]

Recommended Solvent Systems:

Solvent SystemTypeRationale & Approach
Ethanol SingleA good starting point for many pyrazole compounds.[15][16] Dissolve the compound in a minimum amount of boiling ethanol and allow it to cool slowly.
Isopropanol SingleAnother alcohol that is often effective for purifying pyrazoles.[17]
Ethanol/Water MixedA common and effective pair.[17] Dissolve the compound in hot ethanol (the "good" solvent), then add hot water (the "antisolvent") dropwise until the solution becomes faintly cloudy.[18][19] Add a drop or two of hot ethanol to re-clarify, then cool.
Ethyl Acetate/Hexane MixedA less polar option. Dissolve in hot ethyl acetate and add hexane as the antisolvent. This can be effective if polar impurities are present.[20]

Experimental Protocol: Solvent Screening

  • Place ~50 mg of your crude compound into a small test tube.

  • Add a potential solvent dropwise at room temperature. If the compound dissolves readily, it is too soluble to be a good single solvent.

  • If it is insoluble at room temperature, heat the test tube. If it dissolves when hot, it is a promising candidate.

  • Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for addressing common recrystallization issues.

TroubleshootingWorkflow Start Recrystallization Problem Encountered OilingOut Compound 'Oiled Out' (Formed Liquid Droplets) Start->OilingOut NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals LowYield Poor Yield of Final Product Start->LowYield ImpureProduct Product is Colored or Appears Impure Start->ImpureProduct Sol_Oiling1 1. Reheat to Dissolve 2. Add More 'Good' Solvent 3. Cool Slowly OilingOut->Sol_Oiling1 Immediate Fix Sol_Oiling2 Change to a Lower-Boiling Point Solvent System OilingOut->Sol_Oiling2 Persistent Issue Sol_NoCrystals1 1. Scratch Inner Wall of Flask 2. Add a Seed Crystal NoCrystals->Sol_NoCrystals1 Induce Nucleation Sol_NoCrystals2 Boil Off Excess Solvent to Concentrate Solution NoCrystals->Sol_NoCrystals2 If Supersaturation is Low Sol_LowYield1 Use Minimum Amount of Hot Solvent Necessary LowYield->Sol_LowYield1 Primary Cause Sol_LowYield2 Ensure Complete Cooling (Ice Bath) LowYield->Sol_LowYield2 Sol_LowYield3 Wash Crystals with Minimal ICE-COLD Solvent LowYield->Sol_LowYield3 Sol_Impure1 Add Activated Charcoal to Hot Solution Before Filtering ImpureProduct->Sol_Impure1 For Colored Impurities Sol_Impure2 Ensure Slow Crystal Growth (Fast Crashing Traps Impurities) ImpureProduct->Sol_Impure2 For General Purity

Caption: A flowchart for troubleshooting common recrystallization problems.

Standard Operating Procedure: Mixed-Solvent Recrystallization

This procedure is often the most effective for compounds that are either too soluble or not soluble enough in common single solvents. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent, in which it is very soluble, and then add a "bad" solvent (or "antisolvent"), in which it is poorly soluble, to the hot solution until it is just saturated.[19][21]

MixedSolvent cluster_steps Mixed-Solvent Recrystallization Workflow Step1 1. Dissolve Crude Solid in MINIMUM Hot 'Good' Solvent (e.g., Ethanol) Step2 2. Add Hot 'Antisolvent' Dropwise (e.g., Water) Until Solution Turns Cloudy Step1->Step2 Step3 3. Add 1-2 Drops of Hot 'Good' Solvent to Re-clarify Step2->Step3 Step4 4. Cool Slowly to Room Temp, Then in an Ice Bath Step3->Step4 Step5 5. Collect Pure Crystals by Vacuum Filtration Step4->Step5

Caption: Workflow for a two-solvent (mixed-solvent) recrystallization.

Detailed Steps:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Heat the "good" solvent (e.g., ethanol) in a separate beaker.

  • Add the minimum amount of the hot "good" solvent to the flask containing your compound until it just dissolves.[5]

  • While keeping the solution hot, add the "bad" solvent (e.g., water) drop-by-drop until you observe persistent cloudiness (turbidity).[18] This indicates the solution is saturated.

  • Add one or two more drops of the hot "good" solvent until the solution becomes clear again.[18]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.

  • Allow the crystals to dry completely before weighing and analysis.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • University of California, Los Angeles. (n.d.). Recrystallization-2.doc.pdf.
  • LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based...
  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents. YouTube.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • LibreTexts Chemistry. (2025, August 20). 3.5: Inducing Recrystallization.
  • University of California, San Diego. (n.d.). SOP: CRYSTALLIZATION.
  • University of California, Davis. (n.d.). Recrystallization.
  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • University of Sherbrooke. (n.d.). Guide for crystallization.
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • ChemBK. (n.d.). ETHYL 5-AMINO-1-(4-FLUOROPHENYL)PYRAZOLE-4-CARBOXYLATE.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.

Sources

Technical Support Center: Scaling Up Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals facing the challenges of scaling the synthesis of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This valuable pyrazole intermediate is a key building block in the development of therapeutic agents, particularly in oncology and anti-inflammatory research.[1][2] However, transitioning from bench-scale synthesis to pilot or manufacturing scale introduces significant hurdles related to safety, yield, purity, and process control. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to navigate these complexities effectively.

Section 1: Critical Safety Considerations: Handling Hazardous Reagents

Scaling up any chemical process demands a renewed and intensified focus on safety. The synthesis of this pyrazole derivative involves reagents, such as hydrazine derivatives, that are classified as Particularly Hazardous Substances (PHS) and require stringent handling protocols.[3]

Q1: What are the primary safety hazards associated with 4-fluorophenylhydrazine and how should they be managed at scale?

A1: 4-fluorophenylhydrazine, like hydrazine itself, is acutely toxic, corrosive, and a suspected carcinogen.[3][4][5] The primary risks during scale-up are:

  • Toxicity and Corrosivity: It can cause severe skin and eye burns upon contact and is harmful if inhaled or ingested.[4][6] All manipulations must occur in a well-ventilated area, preferably within a chemical fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).[3][5] This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and butyl rubber gloves.[6]

  • Exothermic Reaction Potential: The condensation reaction with the β-dicarbonyl equivalent is exothermic.[7] On a large scale, this heat generation can lead to a thermal runaway if not properly controlled. This is the single most critical safety factor to manage.

  • Reactivity and Instability: Hydrazine derivatives can react violently with oxidizing agents and certain metal oxides.[6] The reaction environment must be free of incompatible materials.

Q2: How can the exothermic nature of the condensation reaction be safely managed during a large-scale run?

A2: Managing the reaction exotherm is crucial for preventing thermal runaway. Key strategies include:

  • Controlled Addition: The 4-fluorophenylhydrazine should be added to the reaction mixture slowly and in a controlled manner, using a calibrated addition pump. Never add the other reactant to the bulk hydrazine derivative.

  • Efficient Cooling: The reactor must have a sufficiently large surface area and an efficient cooling system (e.g., a cooling jacket with a circulating coolant) to dissipate the heat generated. Monitor the internal reaction temperature continuously with a calibrated probe.

  • Dilution: Running the reaction at a lower concentration by using an adequate amount of a suitable solvent helps to absorb the heat of reaction, acting as a heat sink.[7]

  • Emergency Preparedness: Ensure an emergency plan is in place, including access to safety showers, eyewash stations, and appropriate spill containment materials.[5]

Section 2: Synthetic Pathway and Mechanism

The most robust and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophile.[8] For the target molecule, this involves the reaction of 4-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.

The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: A nucleophilic attack by the hydrazine on the carbonyl-like carbon of the electrophile.

  • Intramolecular Cyclization: A subsequent attack by the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.[8]

Synthetic_Pathway reagent1 4-Fluorophenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->intermediate product Ethyl 5-amino-1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate intermediate->product Intramolecular Cyclization Troubleshooting_Workflow start Process Issue Identified q1 Is the issue low yield? start->q1 q2 Is the issue poor purity? q1->q2 No a1_1 Verify starting material purity (NMR, GC/MS). q1->a1_1 Yes q3 Is the issue related to physical handling/isolation? q2->q3 No a2_1 Analyze impurity profile (LC-MS). Identify regioisomers or byproducts. q2->a2_1 Yes q3->start No/ Other a3_1 Product is an oil or difficult to filter? q3->a3_1 Yes a1_2 Optimize reaction time/temperature. Monitor with IPC (HPLC, TLC). a1_1->a1_2 a1_3 Improve mixing efficiency. Check impeller design and speed. a1_2->a1_3 a2_2 Adjust temperature to improve selectivity. Lower temperatures often favor one isomer. a2_1->a2_2 a2_3 Optimize recrystallization solvent system. Consider anti-solvent addition. a2_2->a2_3 a2_4 If impurities persist, consider column chromatography for purification. a2_3->a2_4 a3_2 Optimize crystallization conditions (slower cooling, seeding, different solvent). a3_1->a3_2 a3_3 Consider pH adjustment during workup to ensure product is neutral and less soluble. a3_2->a3_3

Sources

Technical Support Center: Purification of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My crude product is a dark, oily residue instead of the expected solid. What could be the cause?

A: An oily or deeply colored crude product often points to the presence of unreacted starting materials, polymeric byproducts, or degradation products. The Knorr pyrazole synthesis and related methods, while generally efficient, can be sensitive to reaction conditions.[1][2]

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of your starting materials, particularly the hydrazine and the β-dicarbonyl compound. Impurities in these reagents can lead to side reactions.

  • Optimize Reaction Temperature: Overheating can cause decomposition and the formation of colored impurities. Carefully control the reaction temperature according to your established protocol.

  • Aqueous Work-up: A thorough aqueous work-up can help remove some polar impurities and unreacted reagents.[3] Consider washing the organic layer with brine to break any emulsions and further dry the organic phase.

  • Charcoal Treatment: If the color persists after initial work-up, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter through a pad of celite.[4]

Q2: My TLC analysis shows multiple spots. How can I identify the main product and the impurities?

A: Multiple spots on a Thin Layer Chromatography (TLC) plate are a clear indication of a mixture. Identifying your target compound is the first step toward successful purification.

Troubleshooting Steps:

  • Co-spotting: On the same TLC plate, spot your crude reaction mixture alongside your starting materials. This will help you determine if any of the spots correspond to unreacted reagents.

  • Staining: Use different visualization techniques. In addition to UV light, staining with agents like potassium permanganate can help visualize different types of compounds.

  • Spectroscopic Analysis: If possible, isolating a small amount of the major impurity via preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS can provide structural information to aid in its identification.[4] Common impurities in pyrazole syntheses can include regioisomers.[4]

Q3: I'm struggling to achieve good separation of my product from a closely-eluting impurity using column chromatography. What can I do?

A: Achieving baseline separation of compounds with similar polarities can be challenging. Optimizing your chromatography conditions is key.

Troubleshooting Steps:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. For pyrazole derivatives, mixtures of hexane and ethyl acetate are commonly used.[4][5] A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.

  • Silica Gel Deactivation: Basic pyrazoles can interact strongly with the acidic surface of silica gel, leading to tailing and poor separation. Consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.[6]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as neutral alumina.[6]

  • Flash Chromatography: Employing a flash chromatography system can provide better resolution and faster purification compared to traditional gravity columns.

Q4: My yield is significantly lower after recrystallization. How can I improve it?

A: Low recovery from recrystallization is a common issue and can often be addressed by refining your technique.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, alcohols like ethanol or methanol, or mixtures with water, are often good choices.[3][4][6]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excessive amount of solvent will result in your product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Prevent Premature Crystallization: If the product crystallizes during hot filtration, use a pre-heated funnel and receiving flask to maintain the solution's temperature.[5]

Experimental Protocols

Here are detailed protocols for the most common purification techniques for this compound.

Protocol 1: Recrystallization

Objective: To purify the crude product by taking advantage of solubility differences between the desired compound and impurities.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to the stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation

ParameterTypical Value/RangeAnalytical Method
Purity≥ 98%HPLC[7]
Melting Point150-157 °CMelting Point Apparatus[7]
AppearanceWhite needlesVisual Inspection[7]

Visualizations

Purification_Workflow Crude_Product Crude Product (Oily/Colored Solid) Initial_Assessment Initial Assessment (TLC, ¹H NMR) Crude_Product->Initial_Assessment Decision High Impurity Load? Initial_Assessment->Decision Column_Chromatography Column Chromatography (Hexane/EtOAc) Decision->Column_Chromatography Yes Recrystallization Recrystallization (Ethanol/Water) Decision->Recrystallization No Column_Chromatography->Recrystallization Pure_Product Pure Product (≥98%) Recrystallization->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: A general workflow for the purification of this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem Technical Support.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives. BenchChem.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Chem-Impex. (n.d.). Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate. Chem-Impex.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.

Sources

Technical Support Center: Navigating the Solubility Challenges of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile pyrazole derivative. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications, understanding and overcoming its poor solubility is critical for experimental success.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you in your research endeavors.

Understanding the Challenge: Why is Solubility an Issue?

This compound, like many heterocyclic compounds, possesses a rigid, crystalline structure that contributes to its low aqueous solubility.[2][3] The presence of both hydrophobic (the fluorophenyl ring) and hydrophilic (the amino and carboxylate groups) moieties results in a molecule that is not readily solvated by water alone. It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making this a common hurdle in pharmaceutical research.[2] For pyrazole derivatives, which are a significant class of compounds in medicinal chemistry, poor water solubility can be a recurring theme.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of my aqueous solution. What is happening?

A1: This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution of a poorly water-soluble compound, usually dissolved in a strong organic solvent like DMSO, is diluted into an aqueous medium.[7][8] The rapid change in the solvent environment from a favorable organic solvent to an unfavorable aqueous one causes the compound to exceed its solubility limit and precipitate.[8]

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Given its chemical structure, a good starting point for creating a concentrated stock solution would be polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For less polar applications, chlorinated solvents like dichloromethane or chloroform could be effective. A systematic solvent screening is the most reliable way to identify the optimal solvent for your specific application.

Q3: Can I use co-solvents to improve the solubility in my aqueous experiments?

A3: Absolutely. Using a co-solvent is a common and effective strategy.[9][10] Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can significantly increase the solubility of hydrophobic compounds.[9] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

Q4: Would adjusting the pH of my aqueous solution help?

A4: Yes, pH modification can be a powerful tool for compounds with ionizable groups.[11] this compound has a basic amino group. In acidic conditions (lower pH), this group can become protonated, forming a more soluble cationic species. Determining the pH-solubility profile of your compound is a crucial step in optimizing its solubility.[11]

Q5: I've heard about using cyclodextrins. Is this a viable option?

A5: Cyclodextrins are an excellent choice for enhancing the aqueous solubility of poorly soluble compounds.[][13][14] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the hydrophobic parts of your compound, like the fluorophenyl ring, forming an inclusion complex that is more soluble in water.[3][][15] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[][13]

Troubleshooting Guides & Experimental Protocols

Workflow for Tackling Poor Solubility

This diagram outlines a systematic approach to addressing the solubility issues of this compound.

G cluster_0 Initial Observation cluster_1 Characterization & Strategy cluster_2 Optimization cluster_3 Outcome start Compound precipitates in aqueous media sol_screen Protocol 1: Solvent Screening start->sol_screen ph_profile Protocol 2: pH-Solubility Profile start->ph_profile strategy Select Solubilization Strategy sol_screen->strategy ph_profile->strategy cosolvent Protocol 3: Co-solvent System strategy->cosolvent Organic solvent needed cyclodextrin Protocol 4: Cyclodextrin Complexation strategy->cyclodextrin Aqueous system preferred salt Strategy 5: Salt Formation strategy->salt Ionizable compound end Soluble & Stable Formulation cosolvent->end cyclodextrin->end salt->end

Caption: A step-by-step workflow for addressing poor solubility.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective solvent for creating a high-concentration stock solution.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, dichloromethane, chloroform)

  • Vials with caps

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into each vial.

  • Add a measured volume of a solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another 1 mg and repeat until saturation is reached.

  • If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots) until it does, recording the total volume.

  • Repeat for each solvent to be tested.

  • Calculate the approximate solubility in mg/mL for each solvent.

Data Summary Table:

SolventApproximate Solubility (mg/mL)Observations
DMSO
DMF
Ethanol
Methanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Water
Protocol 2: Determining the pH-Solubility Profile

Objective: To assess the impact of pH on the aqueous solubility of the compound.

Materials:

  • A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Spectrophotometer or HPLC.

  • Microcentrifuge tubes.

Methodology:

  • Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit.

  • Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow for equilibration.

  • Centrifuge the tubes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility as a function of pH.

Protocol 3: Developing a Co-solvent System

Objective: To enhance the aqueous solubility of the compound by using a water-miscible organic solvent.

Materials:

  • A high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

  • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add the compound's stock solution to each co-solvent/buffer mixture to the desired final concentration.

  • Vortex and observe for any precipitation immediately and after a set incubation period.

  • The optimal co-solvent system will be the one that uses the lowest percentage of co-solvent to maintain the compound in solution.

Note: Be mindful of the potential toxicity of the co-solvent in cell-based assays. It is advisable to run a vehicle control to assess the effect of the co-solvent on your experimental system.

Protocol 4: Solubilization with Cyclodextrins

Objective: To improve aqueous solubility through the formation of an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Stir the mixtures vigorously for 24-48 hours at a constant temperature to reach equilibrium.

  • Centrifuge or filter the solutions to remove the undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot the compound's solubility as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Strategy 5: Salt Formation for Enhanced Solubility

For compounds with ionizable functional groups, such as the amino group in this compound, forming a salt is a highly effective method to increase aqueous solubility and dissolution rate.[3][16][17] The formation of a salt increases the polarity of the molecule and can disrupt the crystal lattice energy, making it easier for the compound to dissolve.[18]

Considerations for Salt Formation:

  • Acid Selection: To form a salt with the basic amino group, an acid is required. Common pharmaceutically acceptable acids include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

  • Stoichiometry: The acid and the compound should be reacted in an appropriate stoichiometric ratio.

  • Solvent: The salt formation should be carried out in a solvent in which the free base has some solubility, but the resulting salt is either highly soluble or readily precipitates for easy isolation.

  • Characterization: The resulting salt should be thoroughly characterized to confirm its formation and assess its properties, such as hygroscopicity and stability.

The decision to pursue salt formation depends on the specific requirements of the downstream application. For many research applications, using a co-solvent or pH adjustment is often sufficient. However, for pre-formulation and drug development studies, salt screening is a critical step.

Concluding Remarks

Dealing with the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the physicochemical properties of your compound and applying the strategies and protocols outlined in this guide, you can develop a robust formulation that meets the needs of your experiments. Remember that no single technique is universally applicable, and the optimal solution will depend on the specific context of your research.

References

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs.
  • Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Falciani, C., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 25(21), 5194.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ChemBK. (n.d.). ETHYL 5-AMINO-1-(4-FLUOROPHENYL)PYRAZOLE-4-CARBOXYLATE.
  • IRIS UniGe. (n.d.). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • Wikipedia. (n.d.). Cosolvent.
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 25(17), 9474.
  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • ResearchGate. (2024, August 29). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Allied Sciences, 7(2), 93-104.
  • Goud, N. R., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances, 4(108), 63699-63710.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E69, o1376.
  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 787-827.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.
  • Spectrabase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499.

Sources

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your experiments. This guide is structured to address specific issues you might encounter, explaining the underlying chemical principles and offering actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

A1: The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1] Other common precursors include α,β-unsaturated aldehydes and ketones, propargylic alcohols, and 1,3-diols, which can be converted into the necessary dicarbonyl intermediate in situ.[2][3][4]

Q2: My 1,3-dicarbonyl compound is asymmetrical. Will I get a single product?

A2: Not necessarily. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of two regioisomers.[5][6] The regioselectivity is influenced by factors like the steric and electronic properties of the substituents on both reactants, as well as reaction conditions such as pH and solvent choice.[6]

Q3: What kind of catalyst is typically required?

A3: Many pyrazole syntheses are acid-catalyzed to facilitate the initial condensation and subsequent dehydration steps.[7][8] Acetic acid is a common choice.[9] However, a wide range of catalysts can be used, including Lewis acids (e.g., lithium perchlorate), transition metals (e.g., silver, copper, rhodium, ruthenium), and even metal-free systems under specific conditions.[3][5][10][11] Some modern protocols are designed to be catalyst-free.[12][13]

Q4: What are the primary methods for purifying pyrazoles?

A4: The most common purification techniques are column chromatography on silica gel and recrystallization.[14][15] For liquid pyrazoles, distillation is also an option. The best method depends on the physical state of your product and the nature of the impurities.[15]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I've set up my reaction according to a literature procedure, but my TLC shows mostly unreacted starting materials and a very faint product spot. What could be wrong?

A: This is a common issue that usually points to problems with reaction kinetics or catalyst activity. Let's break down the potential causes and solutions.

Causality Analysis: The formation of the pyrazole ring involves two key steps: the initial nucleophilic attack of the hydrazine on a carbonyl group to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1][8] If this process is stalled, it's often due to insufficient activation of the carbonyl group, a deactivated hydrazine, or unfavorable reaction conditions.

Troubleshooting Steps:

  • Catalyst Inactivity: The first and most crucial step is ensuring your catalyst is active.

    • Acid Catalysis: If using an acid catalyst like acetic acid or HCl, ensure it's of appropriate concentration. In some cases, aprotic dipolar solvents like DMF or DMAc in the presence of acid can accelerate the dehydration steps and improve yields, even at room temperature.[10]

    • Metal Catalysis: If using a metal catalyst (e.g., AgOTf, Cu(OTf)₂), ensure it has not been deactivated by exposure to air or moisture, if sensitive.[5][9] The catalyst loading is also critical; while typically low (e.g., 1 mol%), it may need optimization.[5][9]

    • Need for a Catalyst: Some reactions simply do not proceed without a catalyst. A control experiment without any catalyst can confirm its necessity.[5]

  • Reaction Temperature: Temperature plays a pivotal role.

    • Insufficient Heat: Many cyclocondensation reactions require heating to overcome the activation energy for the cyclization and dehydration steps. Refluxing in a suitable solvent like ethanol is common.[9]

    • Temperature Control: In some advanced syntheses, temperature can be used to control the reaction pathway, leading to different products at different temperatures.[12][16] Ensure your reaction is maintained at the temperature specified in the literature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often under solvent-free conditions.[17]

  • Solvent Effects: The choice of solvent can dramatically impact the reaction outcome.

    • Polarity: Polar protic solvents like ethanol are standard as they can solvate the intermediates.[10] However, as Gosselin et al. found, aprotic dipolar solvents can sometimes give superior results for specific substrates.[10]

    • Solvent-Free Conditions: Consider a solvent-free approach, which can accelerate reaction rates and simplify workup.[18]

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in the 1,3-dicarbonyl compound or the use of old/degraded hydrazine can inhibit the reaction.

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical diketone produced two product spots on TLC with very similar Rf values. NMR confirms a mixture of regioisomers. How can I improve selectivity and separate them?

A: This is the classic challenge in pyrazole synthesis. The two carbonyl groups of an unsymmetrical 1,3-diketone have different electronic and steric environments, leading to competitive attack by the hydrazine.

Causality Analysis: The regiochemical outcome is determined by the relative rates of nucleophilic attack at the two different carbonyl carbons. The more electrophilic and less sterically hindered carbonyl group is generally favored for the initial attack.[6]

Improving Regioselectivity:

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. A systematic screen of pH conditions can sometimes favor one isomer over the other.[6]

  • Steric Hindrance: You can leverage steric hindrance. If one of the hydrazine's nitrogen atoms is substituted with a bulky group, it will preferentially attack the less sterically hindered carbonyl carbon.

  • Solvent Choice: The solvent can influence the transition state energies for the formation of the two isomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.[6]

  • Strategic Starting Material Selection: Sometimes, the most effective solution is to redesign the synthesis. Using precursors like β-hydroxy ketones or employing methods that proceed through a different mechanism, such as those involving 1,3-diols, can provide excellent regioselectivity.[3]

Separation of Regioisomers:

  • Column Chromatography: This is the most common method for separating regioisomers.[14] Due to their similar polarities, you will likely need to use a shallow solvent gradient and/or high-performance flash chromatography systems for optimal separation.

  • Recrystallization: If you are fortunate, the two isomers may have significantly different solubilities in a particular solvent system, allowing for separation by fractional crystallization.

Issue 3: Product Degradation or Tar Formation

Q: My reaction turns dark, and upon workup, I isolate a tar-like substance with very little desired product. What is causing this decomposition?

A: Tar formation indicates significant side reactions or product degradation, often driven by excessive heat or reactive impurities.

Causality Analysis: Pyrazoles are generally stable aromatic compounds, but the intermediates in their synthesis can be sensitive. Hydrazones can be unstable at high temperatures, and starting materials or products might be susceptible to air oxidation or polymerization under harsh conditions.[19]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the first and most important step. High temperatures can promote unwanted side reactions.[19] Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor progress closely by TLC to avoid prolonged heating after the starting material is consumed.

  • Use an Inert Atmosphere: If your substrates or intermediates are sensitive to air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.[19]

  • Check Reagent Purity: Impurities in hydrazine are a common culprit. Use freshly distilled or high-purity hydrazine to avoid contaminants that can catalyze polymerization.[19]

  • Control Reactant Stoichiometry: Ensure precise control over the stoichiometry. An excess of one reagent, particularly hydrazine, can sometimes lead to side products.

Issue 4: Difficulties in Product Purification

Q: My final product is a persistent oil that won't solidify, and it streaks badly on a standard silica gel column. How can I purify it?

A: These are two distinct but often related purification challenges. Oily products may contain residual solvent or impurities, while streaking on silica indicates strong interaction with the stationary phase.

Troubleshooting Guide:

Purification ChallengeRecommended Solution
Product is an Oil 1. High-Vacuum Evaporation: Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump.[14] 2. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane).[19] 3. Salt Formation: If the pyrazole is basic, it can be treated with an acid (e.g., HCl) to form a crystalline salt, which can be purified by recrystallization and then neutralized to recover the pure pyrazole.[14]
Streaking on Silica Gel 1. Deactivate the Silica Gel: Pyrazoles are basic and can interact strongly with acidic silanol groups on silica, causing streaking and poor recovery. Pre-treat your eluent or the silica slurry with a small amount of triethylamine (~0.5-1% by volume).[15][20] 2. Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel for purifying basic compounds.[20] 3. Reversed-Phase Chromatography: If all else fails, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) is a powerful alternative.[15]

Visualizations and Workflows

Knorr Pyrazole Synthesis and Regioisomer Formation

The following diagram illustrates the generally accepted mechanism for the Knorr synthesis using an unsymmetrical 1,3-diketone, highlighting the two competing pathways that lead to regioisomers.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Diketone (1) Hydrazone_A Hydrazone Int. A R1_CO_CH2_CO_R2->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Int. B R1_CO_CH2_CO_R2->Hydrazone_B Attack at C3 R3_NHNH2 Substituted Hydrazine (2) R3_NHNH2->Hydrazone_A R3_NHNH2->Hydrazone_B Pyrazole_A Regioisomer A (4) Hydrazone_A->Pyrazole_A Cyclization & Dehydration Pyrazole_B Regioisomer B (4') Hydrazone_B->Pyrazole_B Cyclization & Dehydration

Caption: Knorr synthesis pathway showing formation of two regioisomers.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature: Increase heat or use MW Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Active and Correctly Loaded? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Replace_Catalyst Use Fresh Catalyst / Optimize Loading Check_Catalyst->Replace_Catalyst No Check_Solvent Is Solvent Appropriate? Check_Catalyst->Check_Solvent Yes Replace_Catalyst->Check_Solvent Change_Solvent Screen Solvents: EtOH, DMF, Toluene, Solvent-Free Check_Solvent->Change_Solvent No Check_Reagents Are Reagents Pure? Check_Solvent->Check_Reagents Yes Change_Solvent->Check_Reagents Purify_Reagents Purify/Distill Starting Materials Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Decision tree for troubleshooting low-yield pyrazole synthesis.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a typical acid-catalyzed synthesis of a 1,3,5-substituted pyrazole.

Materials:

  • 1,3-Diketone (e.g., Benzoylacetone)

  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air-dry.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Protocol for Purification by Column Chromatography

This protocol is for purifying a neutral or mildly basic pyrazole derivative.

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give your product an Rf value of ~0.3 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen low-polarity eluent.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the packed column.[15]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column (gradient elution).[14]

  • Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC to identify which ones contain your purified product.[14]

  • Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent.[14]

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem.
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. MDPI.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6334. PMC - NIH.
  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. NIH.
  • Wang, C., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Kallman, N. J., et al. (2017). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 19(16), 4319–4322.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate.
  • Unit 4 Pyrazole. (2020). Slideshare.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(11), 3588. MDPI.
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles. (n.d.). Benchchem.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2018). Journal of the Brazilian Chemical Society.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. PubMed.
  • Process for the preparation of pyrazole. (1984).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate.
  • PYRAZOLE.pdf. (n.d.). CUTM Courseware.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society, 21(6).
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5218. PMC - NIH.
  • Purification of Amino-Pyrazoles. (2022). Reddit.
  • synthesis of pyrazoles. (2019). YouTube.
  • Pyrazoles Syntheses, reactions and uses. (2021). YouTube.
  • Method for purifying pyrazoles. (2011).
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner, 20(7).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazole-based compounds. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with this important class of molecules. As a privileged scaffold in medicinal chemistry, the pyrazole nucleus offers remarkable versatility but also presents unique experimental hurdles.[1][2] This document will equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, observable problems you may encounter during your experiments. Each answer delves into the underlying causes and provides actionable solutions and protocols.

Q1: My IC₅₀ values are inconsistent between experiments, and my dose-response curves have a steep, unusual shape or a high baseline. What's going on?

This is one of the most common and frustrating issues, often pointing to problems with the compound's physical behavior in your assay medium rather than its biological activity. The primary culprits are poor solubility and compound aggregation.

Underlying Causes & Mechanistic Explanation:

  • Poor Aqueous Solubility: Pyrazole compounds, particularly those with multiple aromatic rings, often have low solubility in aqueous buffers.[3][4] When you dilute your DMSO stock into the assay buffer, the compound can exceed its solubility limit and begin to precipitate. This precipitation may not always be visible to the naked eye, but it effectively lowers the "true" concentration of the compound available to interact with the target, leading to variability.

  • Compound Aggregation: Many organic small molecules, including pyrazoles, can form colloidal aggregates at micromolar concentrations in aqueous solutions.[5] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that is independent of the intended target. This often results in steep, sharp dose-response curves that are characteristic of an aggregation-based mechanism.

Solutions & Experimental Protocols:

  • Assess Compound Solubility: Before extensive biological testing, determine the kinetic solubility of your compound in your specific assay buffer.

  • Detect Aggregation: Use Dynamic Light Scattering (DLS) to detect the presence of aggregates at your working concentrations.

  • Include a Detergent: A classic method to disrupt aggregation-based inhibition is to re-run the assay with a small amount of non-ionic detergent.

Here is a workflow to diagnose these issues:

G start Inconsistent IC50 or Poor Dose-Response Curve solubility_check Protocol 1: Assess Kinetic Solubility (Nephelometry or Visual) start->solubility_check is_soluble Is compound soluble at test concentrations? solubility_check->is_soluble aggregation_check Protocol 2: Test for Aggregation (DLS or Detergent Test) is_aggregator Does compound form aggregates? aggregation_check->is_aggregator result_soluble Solubility is NOT the issue. Proceed to check for assay interference or stability. is_soluble->result_soluble Yes result_insoluble Compound has poor solubility. Reformulate, lower test concentrations, or use co-solvents. is_soluble->result_insoluble No result_aggregator Compound is an aggregator. Inhibition is likely non-specific. Add detergent to confirm. is_aggregator->result_aggregator Yes result_not_aggregator Aggregation is NOT the issue. Proceed to other troubleshooting steps. is_aggregator->result_not_aggregator No result_soluble->aggregation_check

Caption: Troubleshooting workflow for inconsistent IC₅₀ values.

Q2: I'm seeing a high background signal or even apparent "activation" in my fluorescence-based assay. Is my compound an activator?

While possible, it's more likely that your pyrazole compound is interfering with the fluorescence detection method itself. Many heterocyclic compounds are inherently fluorescent.[6]

Underlying Cause & Mechanistic Explanation:

  • Compound Autofluorescence: The pyrazole compound itself may absorb light at the excitation wavelength and emit light in the detection window of your assay.[5] This adds to the signal measured by the plate reader, creating a high background that can mask genuine inhibition or be misinterpreted as activation.

Solutions & Experimental Protocols:

The most critical control is to measure the fluorescence of your compound in the absence of any assay components.

  • Plate Setup: In a multi-well plate identical to your assay plate, prepare wells containing only assay buffer.

  • Compound Addition: Add your pyrazole compound to these wells in the same concentration range used in your main experiment. Also include a "buffer + DMSO" control.

  • Incubation: Incubate the plate under the same conditions as your assay (time, temperature).

  • Read Plate: Use the same plate reader and filter set (excitation/emission wavelengths) as your main assay.

  • Analysis: If the wells containing your compound show a concentration-dependent increase in fluorescence compared to the DMSO control, you have confirmed autofluorescence.

Mitigation Strategies:

  • Use a Different Fluorophore: Switch to a fluorescent probe with a red-shifted emission spectrum, as small molecule autofluorescence is more common in the blue-green range.

  • Change Assay Technology: If possible, switch to a non-fluorescence-based method, such as a luminescence or absorbance assay, to confirm your findings.

Q3: My compound is a potent inhibitor in a luciferase reporter assay, but shows no activity in an orthogonal assay. Why the discrepancy?

This is a classic red flag for a false positive. Firefly luciferase (FLuc), a common reporter enzyme, is notoriously susceptible to direct inhibition by a wide range of small molecules, including those with pyrazole scaffolds.[7][8] Your compound may be inhibiting the reporter enzyme, not your biological target.

Underlying Cause & Mechanistic Explanation:

  • Direct Luciferase Inhibition: The ATP and luciferin binding sites of FLuc can be occupied by many chemical scaffolds.[7][9] Inhibition of luciferase depletes the reporter signal, which is indistinguishable from the desired outcome (e.g., reduced transcription of the reporter gene). Studies have shown that a significant percentage of compounds in large chemical libraries directly inhibit FLuc.[10]

Solutions & Experimental Protocols:

You must perform a counter-screen using purified luciferase enzyme.

  • Reagents: You will need purified firefly luciferase enzyme, a luciferase assay buffer, ATP, and luciferin substrate. Kits for this are commercially available.

  • Plate Setup: In a white, opaque multi-well plate, add assay buffer and your serially diluted pyrazole compound.

  • Enzyme Addition: Add the purified luciferase enzyme to the wells and incubate briefly.

  • Reaction Initiation: Add the ATP/luciferin substrate mixture to initiate the reaction.

  • Read Plate: Immediately measure luminescence using a plate reader.

  • Analysis: If your compound shows a concentration-dependent decrease in luminescence, it is a direct inhibitor of luciferase. The results from your primary reporter assay are likely false positives.

G cluster_interference Mechanisms of Assay Interference Compound Pyrazole Compound Detector Detector (Emission λ) Compound->Detector Emits light (Autofluorescence) Enzyme Reporter Enzyme (e.g., Luciferase) Compound->Enzyme Direct Inhibition LightSource Light Source (Excitation λ) LightSource->Compound Absorbs light Fluorophore Assay Fluorophore LightSource->Fluorophore Excites Fluorophore->Compound Energy Transfer (Quenching) Fluorophore->Detector Emits signal

Caption: Common mechanisms of pyrazole assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store pyrazole stock solutions to maintain their stability?
  • Solvent Choice: Use high-quality, anhydrous dimethyl sulfoxide (DMSO) for your primary stock solutions.[11][12] Ensure the DMSO is stored properly to prevent water absorption, which can degrade compounds and cause precipitation upon freezing.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay (typically ≤0.5%).

  • Storage: Store stocks at -20°C or preferably -80°C.[13] Crucially, aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can significantly degrade compounds or cause them to fall out of solution.

  • Stability Check: The stability of pyrazole derivatives can vary widely based on their specific substitutions.[14] If a compound will be used over a long period, it is wise to periodically check its purity and integrity via LC-MS.

Q2: My pyrazole compound seems to interfere with the MTT assay for cell viability. Is this possible?

Yes, this is a known artifact. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases like NADH. Some pyrazole structures, particularly those with phenol groups, can interfere with this redox chemistry.[15] This can occur either by perturbing the redox balance of NADH or by directly reacting with the tetrazolium salt.[15] If you suspect this, switch to an orthogonal viability assay that does not rely on tetrazolium reduction, such as a method that quantifies cellular ATP levels (e.g., CellTiter-Glo®).[16]

Q3: What are the critical quality control steps for a new batch of a pyrazole compound?

Before initiating any biological experiments, you must validate the compound you have received or synthesized.

  • Identity Confirmation: Use ¹H NMR and Mass Spectrometry (MS) to confirm that the compound's structure is correct.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or LC-MS to determine the purity of the compound. A purity of >95% is recommended for most biological assays.

  • Solubility Assessment: Perform the initial solubility tests as described in the troubleshooting guide to understand the compound's behavior in aqueous media.

Potential Artifact Primary Cause Recommended Control Experiment
Inconsistent IC₅₀ Poor solubility / AggregationNephelometry / DLS / Assay with 0.01% Triton X-100
High Fluorescence Signal Compound AutofluorescenceMeasure compound fluorescence in assay buffer alone
Low Fluorescence Signal Signal QuenchingPerform a cell-free quenching experiment with fluorophore
Luciferase Reporter "Hit" Direct Luciferase InhibitionCounter-screen with purified luciferase enzyme
MTT Assay Interference Redox cycling/chemical reactivityUse an orthogonal viability assay (e.g., ATP-based)

References

  • Auld, D. S., et al. (2010). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. National Center for Biotechnology Information.
  • BenchChem (2025). Technical Support Center: Investigating Small Molecule Interference in Fluorescence Microscopy. BenchChem.
  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf.
  • Thorne, N., et al. (2018). Interference with Fluorescence and Absorbance. PubMed.
  • Reiner, A. M., et al. (2018). Photophysics of Diphenyl-Pyrazole Compounds in Solutions and α-synuclein Aggregates. PubMed.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Youssef, A. M., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.
  • Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Capoferri, L., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central.
  • BenchChem (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. BenchChem.
  • Sangenito, L. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.
  • NIH Molecular Libraries Program (2010). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program.
  • Lees, K. V., et al. (2017). Fluorescence-based investigations of RNA-small molecule interactions. PubMed Central.
  • Scott, E. E., et al. (2020). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • Thorne, N., et al. (2010). Firefly luciferase inhibition. PubMed.
  • BenchChem (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central.
  • Costa, G. V. M., et al. (2021).
  • Alam, M. J., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Al-Majid, A. M., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Chen, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. MDPI.
  • El-Sayed, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Julien, O., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. PNAS.
  • Youssef, A. M., et al. (2025). Synthesis and biological evaluation of novel pyrazole compounds.
  • Zhang, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
  • Unknown (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Costa, G. V. M., et al. (2021). Effects evoked by pyrazole analogs in different cells target.
  • Ahlers, J. (2019). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul.
  • Pathan, M. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. International Journal of Advanced Research and Review.
  • Boulebd, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Al-Warhi, T., et al. (2022).
  • Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • BenchChem (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem.
  • Pignatelli, P., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
  • Thorne, N., et al. (2025). Firefly luciferase inhibition.
  • Unger, E., et al. (2025). Turning ON Caspases with Genetics and Small Molecules.
  • Simeonov, A., et al. (2017). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
  • Unknown (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
  • NIH (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • Shah, M., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central.
  • Feriel, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
  • Guesmi, F., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

Sources

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during the synthesis of pyrazole derivatives. Here, we will delve into the mechanistic underpinnings of regioselectivity, provide troubleshooting guidance for common issues, and present detailed protocols to help you achieve the desired isomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the classical Knorr synthesis.[1][2] The reaction can proceed through two different pathways, where either of the two non-equivalent carbonyl groups of the dicarbonyl compound is initially attacked by the hydrazine.[3][4] The final ratio of the two possible regioisomers is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[1][5]

Q2: Which factors have the most significant impact on controlling regioselectivity?

Several key factors can be manipulated to steer the reaction toward a single, desired regioisomer:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic properties of the substituents are critical. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack.[1] Similarly, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[1]

  • Solvent Choice: The reaction solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[6]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and influence the rate of condensation at each carbonyl.[1][2]

  • Catalysis: The use of specific catalysts, such as nano-ZnO, has been reported to provide excellent yields and regioselectivity in some cases.[7]

Q3: Are there alternative starting materials I can use to avoid this issue altogether?

Yes, employing different starting materials or synthetic strategies can often circumvent the problem of regioisomerism. Some effective approaches include:

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which are then oxidized to pyrazoles.[7][8][9][10] This method can offer high regioselectivity.[7][11]

  • Using Enaminones: The reaction of enaminones with hydrazines is another regioselective method for pyrazole synthesis.[12][13][14]

  • 1,3-Dipolar Cycloadditions: This approach offers a powerful and often highly regioselective route to pyrazoles.[12]

  • Multicomponent Reactions: These reactions can provide a streamlined and regioselective synthesis of complex pyrazole derivatives in a single step.[15][16]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might be facing in the lab.

Problem 1: Poor Regioselectivity in the Knorr Synthesis with Unsymmetrical 1,3-Diketones

You are attempting to synthesize a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, but you are consistently obtaining a nearly 1:1 mixture of regioisomers.

Root Cause Analysis

The classical Knorr pyrazole synthesis often suffers from poor regioselectivity when using unsymmetrical diketones because the two carbonyl groups have similar reactivity towards the hydrazine.[2][3][4] The initial attack of the hydrazine can occur at either carbonyl, leading to two different intermediates that then cyclize to form the respective regioisomers.

Workflow for Troubleshooting and Optimization

start Start: Poor Regioselectivity solvent Step 1: Solvent Modification Switch from Ethanol to TFE or HFIP start->solvent temp Step 2: Temperature Optimization Lower reaction temperature solvent->temp If still poor end End: Improved Regioselectivity solvent->end Successful catalyst Step 3: Catalyst Screening Introduce an acid or base catalyst temp->catalyst If still poor temp->end Successful hydrazine Step 4: Hydrazine Derivative Consider a hydrazine with a bulky substituent catalyst->hydrazine If still poor catalyst->end Successful hydrazine->end Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol: Solvent-Mediated Regiocontrol

This protocol demonstrates how to leverage fluorinated alcohols to dramatically improve the regioselectivity of the Knorr pyrazole synthesis.[6]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

  • Substituted hydrazine (e.g., methylhydrazine)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP (0.2 M concentration).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product by ¹H NMR and ¹³C NMR to confirm its structure and determine the isomeric ratio.

Expected Outcome: The use of TFE or HFIP as the solvent can significantly increase the regioselectivity, often leading to isomer ratios greater than 95:5 in favor of one product.[6]

Problem 2: Regioisomer Formation in the Synthesis from α,β-Unsaturated Ketones

You are synthesizing a pyrazole from a chalcone and a substituted hydrazine, but are still observing the formation of an undesired regioisomer.

Root Cause Analysis

While generally more regioselective than the Knorr synthesis, the reaction of α,β-unsaturated ketones with substituted hydrazines can still yield regioisomers. The outcome depends on which nitrogen atom of the hydrazine initially attacks the β-carbon of the unsaturated system.

Decision Tree for Synthetic Strategy

start Start: Regioisomer Issue with Chalcones hydrazine_choice Is the hydrazine symmetrical? start->hydrazine_choice symmetrical_sol Regioisomerism is not an issue. Proceed with standard protocol. hydrazine_choice->symmetrical_sol Yes asymmetrical_sol Consider using a tosylhydrazine derivative. hydrazine_choice->asymmetrical_sol No yes_path Yes no_path No alternative_route Alternatively, explore a different synthetic route, such as synthesis from enaminones. asymmetrical_sol->alternative_route If tosylhydrazine is not suitable

Caption: Decision tree for chalcone-based synthesis.

Protocol: Regioselective Synthesis using Tosylhydrazones

This method involves the in-situ formation of a tosylhydrazone, which then undergoes a highly regioselective cycloaddition.[12]

Materials:

  • α,β-Unsaturated ketone (chalcone)

  • Tosylhydrazine

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and tosylhydrazine (1.1 eq) in the chosen solvent.

  • Add the base (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: This method often provides the desired pyrazole with high regioselectivity, as the tosyl group acts as a good leaving group and directs the cyclization pathway.[16][17]

Data Summary

The following table provides a comparative overview of the regioselectivity achieved in the synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole versus 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole from 1-phenyl-4,4,4-trifluoro-1,3-butanedione and methylhydrazine under different solvent conditions.

SolventIsomer Ratio (3-CF₃ : 5-CF₃)Reference
Ethanol50 : 50
2,2,2-Trifluoroethanol (TFE)85 : 15[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3[6]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2021). American Chemical Society.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.
  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (n.d.). Organic Chemistry Portal.
  • Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. (n.d.). PubMed.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA.
  • Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information.

Sources

Technical Support Center: Managing Thermal Stability in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing thermal stability in pyrazole reactions. This guide is designed for researchers, chemists, and process development professionals who work with pyrazole synthesis. The inherent reactivity of the pyrazole scaffold, particularly when substituted with energetic functional groups, necessitates a thorough understanding and proactive management of reaction thermodynamics to ensure operational safety and experimental success.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why thermal issues arise and how to systematically mitigate them. We will cover frequently asked questions to build a foundational understanding, a troubleshooting guide for real-time problem-solving, and detailed methodologies for thermal hazard assessment.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the thermal properties of pyrazole reactions, providing the foundational knowledge needed to approach these syntheses with caution and confidence.

Q1: Why are certain pyrazole reactions susceptible to thermal instability?

Pyrazole and its derivatives, especially those containing nitro groups, are often classified as energetic materials.[1][2] The potential for thermal instability arises from a combination of factors:

  • N-N Bond: The adjacent nitrogen atoms in the pyrazole ring contribute to a high heat of formation.[3] Cleavage of this bond during decomposition can be highly exothermic.

  • Aromaticity and Ring Strain: While aromatic, the five-membered heterocyclic ring possesses a degree of ring tension.[3] Decomposition pathways that lead to the formation of highly stable small molecules, such as nitrogen gas (N₂), are thermodynamically very favorable and can release significant energy.[4][5]

  • Energetic Substituents: The presence of functional groups like nitro (-NO₂), nitramino (-NHNO₂), or azo (-N=N-) groups dramatically increases the energy content of the molecule.[2][6] The decomposition of these groups is often the initial step in a thermal event and is highly exothermic.[4][5] For instance, the initial decomposition step for many nitropyrazoles is the cleavage of the C-NO₂ bond.[4]

Q2: Which specific pyrazole synthesis steps are most hazardous?

While any exothermic reaction requires care, two classes of reactions involving pyrazoles are particularly notorious for thermal hazards:

  • Nitration: The introduction of nitro groups onto the pyrazole ring using reagents like nitric acid/sulfuric acid or nitric acid/acetic anhydride is a classic high-hazard process.[3][7] These reactions are highly exothermic, and the products (nitropyrazoles) are significantly more energetic and have lower decomposition temperatures than the starting materials.[2][8]

  • Diazotization: Reactions involving the formation of diazonium species, often as intermediates, are a well-known safety risk.[9] Diazonium salts can be explosively unstable, and their decomposition can be triggered by heat, shock, or friction, often leading to rapid gas evolution and a runaway reaction.[9]

Q3: What is a "runaway reaction," and how can it occur during pyrazole synthesis?

A runaway reaction is a thermally unstable process where the rate of heat generation from the chemical reaction exceeds the rate of heat removal. This leads to an uncontrolled increase in temperature and pressure.

In pyrazole synthesis, this can be triggered by:

  • Accumulation of Unreacted Reagents: Adding a reactive agent (e.g., nitric acid) too quickly without sufficient cooling can lead to its accumulation. A small increase in temperature can then cause this accumulated reagent to react rapidly, initiating the runaway.

  • Product Decomposition: If the reaction temperature exceeds the onset decomposition temperature of a product or intermediate (e.g., a dinitropyrazole), the energy released from decomposition adds to the heat from the primary reaction, causing a rapid, self-accelerating cycle.[4] This is particularly dangerous as it often involves significant gas generation (N₂, CO₂, NO₂), which can over-pressurize and rupture the reactor.[10]

Q4: What are the essential analytical techniques for assessing the thermal stability of my pyrazole compounds?

A proactive thermal hazard assessment is critical before any scale-up. The primary techniques include:

  • Differential Scanning Calorimetry (DSC): This is the most common and crucial first step. DSC measures the heat flow into or out of a sample as it is heated at a constant rate.[1][11] It can determine the onset temperature of decomposition, the energy released (enthalpy of decomposition), and melting points.[10][12] A sharp, highly energetic decomposition peak at a relatively low temperature is a major red flag.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps identify decomposition stages and the amount of gas evolved.[11][12] When coupled with DSC, it provides a comprehensive picture of the thermal decomposition process.

  • Reaction Calorimetry (RC1): For process development and scale-up, reaction calorimeters measure the heat evolved during the actual reaction in real-time. This data is essential for determining safe reagent addition rates, required cooling capacity, and for modeling the thermal behavior of the reaction at a larger scale.

Section 2: Troubleshooting Guide - Proactive & Reactive Measures

This guide provides a question-and-answer format for specific issues you may encounter, focusing on both prevention and immediate response.

Q: I've started adding my nitrating agent, and the reactor temperature is rising much faster than expected. What's happening, and what should I do?

A: You are likely experiencing an uncontrolled exotherm, which could be the prelude to a runaway reaction.

  • Immediate Corrective Actions:

    • STOP REAGENT ADDITION IMMEDIATELY. This is the most critical step to prevent adding more fuel to the reaction.

    • Maximize Cooling: Ensure your cooling bath is at its lowest set point and functioning at full capacity. If possible, add a secondary cooling source (e.g., an ice/acetone bath).

    • Increase Stirring: Enhance heat transfer to the reactor walls and cooling jacket by increasing the agitation rate.

    • Prepare for Quenching/Dilution: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, inert solvent or an appropriate quenching agent. This should only be done if you have previously established a safe quenching protocol.

  • Root Cause Analysis & Prevention:

    • Cause: The rate of heat generation is exceeding your system's cooling capacity. This is typically due to an addition rate that is too high for the given concentration and temperature.

    • Prevention:

      • Use a Syringe Pump: For laboratory scale, employ a syringe pump for precise, slow, and constant addition of the limiting reagent.

      • Perform a Calorimetry Study: Before attempting the reaction, use DSC to determine the decomposition temperature of your expected product. Ensure your reaction temperature stays well below this limit (a safety margin of 50-100 °C is often recommended).

      • Dilution: Running reactions at a lower concentration can help moderate the exotherm, as the solvent acts as a heat sink.

      • Inverse Addition: Consider adding the pyrazole substrate to the nitrating agent (inverse addition), which can sometimes help control the concentration of the reactive species.

Q: I successfully ran a reaction at the 1-gram scale, but now I need to scale up to 100 grams. Can I just multiply all the reagents and use a bigger flask?

A: Absolutely not. Direct linear scaling is a frequent cause of serious laboratory accidents.

  • The Scientific Principle (The "Why"): The core issue is the change in the surface-area-to-volume ratio. As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally.

    • Volume increases by the cube of the radius (r³).

    • Surface Area increases by the square of the radius (r²).

    • This means a 100x increase in volume results in a much smaller increase in heat transfer capability, making it significantly harder to cool the reaction.

  • Recommended Scale-Up Strategy:

    • Re-evaluate Your Process:

      • Solvent: Choose a solvent with a higher heat capacity and boiling point to better absorb thermal energy. For one large-scale synthesis of a pyrazole derivative, THF was found to provide reliable results.[9]

      • Temperature: Ensure your operating temperature is safely below the decomposition onset temperature determined by DSC.

    • Implement Semi-Batch Operation: Instead of adding all reagents at once, add the most reactive component slowly over time (semi-batch). This controls the rate of heat generation to match the rate of heat removal.

    • Consider Flow Chemistry: For particularly hazardous steps like diazotization or nitration, transitioning to a continuous flow reactor is an inherently safer approach.[9][13] Flow chemistry minimizes the reaction volume at any given moment, drastically reducing the potential energy of a runaway.[14] This method has been successfully used to eliminate the danger of a diazotization step in the scale-up of a pyrazole-based pharmaceutical.[9]

Q: My crude nitropyrazole product is turning dark and showing gas evolution during solvent removal on the rotovap. How can I purify it safely?

A: You are observing thermal decomposition. The combination of heat and concentration during evaporation is likely pushing the material past its stability threshold.

  • The Scientific Principle (The "Why"): Nitrated pyrazoles can have decomposition temperatures that are surprisingly low, and impurities can sometimes catalyze this decomposition.[2][4] The decomposition often involves the release of gases like NO₂, NH₃, and N₂, which you are observing.[10]

  • Recommended Purification Strategy:

    • Avoid High Temperatures:

      • Use a low-temperature water bath (<30-40 °C) for rotary evaporation.

      • Utilize a high-vacuum pump to remove solvent at lower temperatures.

    • Purification without Heat:

      • Recrystallization: This is often the safest method. Choose a solvent system where your compound has high solubility at room temperature (or slightly warm) and low solubility when cold. Avoid boiling the solution if possible.[15]

      • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form water-soluble salts. This allows you to wash away non-basic, potentially unstable organic impurities in a cold separatory funnel before regenerating and isolating the pure pyrazole.[15]

    • Check for Contaminants: Ensure your workup procedure does not introduce contaminants that could lower the decomposition temperature. For example, residual strong acids or bases can sometimes compromise stability.

Section 3: Key Experimental Protocols

These protocols provide a framework for assessing and managing thermal hazards in your experiments.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

This protocol outlines the essential steps for screening a new pyrazole derivative to determine its thermal stability profile.

  • Sample Preparation:

    • Carefully weigh 1-3 mg of the dried, purified pyrazole compound into a hermetically sealed aluminum DSC pan. Using a sealed pan is critical to contain any pressure generated during decomposition.

    • Safety Note: Always handle energetic compounds with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and non-static tools.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the following parameters:

      • Temperature Range: Start at ambient temperature (e.g., 30 °C) and ramp to a temperature high enough to ensure decomposition is observed (e.g., 350-400 °C).

      • Heating Rate: A standard rate of 10 °C/min is typically used for screening.

      • Atmosphere: Run under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • Data Analysis:

    • Examine the resulting thermogram for any sharp exothermic events.

    • Determine the Onset Temperature (T_onset): This is the temperature at which decomposition begins and is the most critical parameter for safety assessment.[1]

    • Calculate the Enthalpy of Decomposition (ΔH_d): Integrate the area under the exothermic peak. A high enthalpy (>500 J/g) indicates a significant amount of stored energy.

ParameterInterpretationAction
T_onset > 200 °C Generally considered to have high thermal stability.[12][16]Proceed with caution, maintain reaction temperatures well below T_onset.
100 °C < T_onset < 200 °C Moderate thermal stability. Poses a significant risk.Requires strict temperature control. Avoid heating. Consider process redesign.
T_onset < 100 °C Low thermal stability. Very dangerous.Do not attempt to scale up. Re-evaluate the molecular structure or synthesis route.
Protocol 2: Safe Lab-Scale Pyrazole Nitration (Semi-Batch Approach)

This protocol describes a safer method for nitrating a pyrazole at the 1-5 gram scale by controlling the addition of the nitrating agent.

  • Reactor Setup:

    • Use a three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel or a syringe pump.

    • Place the flask in a cooling bath (ice/water or ice/salt) on a magnetic stir plate.

  • Procedure:

    • Charge the flask with the pyrazole starting material and the reaction solvent (e.g., concentrated sulfuric acid).

    • Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) with vigorous stirring.

    • Prepare the nitrating agent (e.g., a mixture of HNO₃/H₂SO₄) in the dropping funnel or syringe.

    • Add the nitrating agent dropwise or via syringe pump at a rate that ensures the internal temperature does not rise by more than 1-2 °C. The total addition time should be long (e.g., 1-2 hours).

    • After the addition is complete, allow the reaction to stir at the cold temperature for a designated time, monitoring for any delayed exotherm.

    • Quench the reaction carefully by slowly pouring it over crushed ice with efficient stirring.

  • Self-Validation:

    • Throughout the addition, the internal temperature should remain stable and within the set limits. A steady rise in temperature despite full cooling indicates the addition rate is too high. A sudden temperature spike after the addition is complete (a "delayed kick") indicates that unreacted nitrating agent has accumulated, a highly dangerous situation. A successful, safe reaction will show a flat temperature profile that is easily controlled by the cooling bath.

Section 4: Visualizations and Data
Diagrams and Workflows

ThermalHazardAssessment start Start: Plan Pyrazole Synthesis check_structure Analyze Structure: - Nitro, Azo, N-oxide groups? - High N content? start->check_structure dsc_screen Perform DSC/TGA Analysis on Starting Material & Product check_structure->dsc_screen Yes check_literature Review Literature for Known Thermal Hazards check_structure->check_literature No analyze_dsc Analyze DSC Data: T_onset > 200°C? dsc_screen->analyze_dsc check_literature->dsc_screen low_risk Low to Moderate Risk: Proceed with Standard Controls (Cooling, Slow Addition) analyze_dsc->low_risk Yes high_risk High Risk: T_onset < 200°C or High ΔH_d analyze_dsc->high_risk No end_safe Proceed with Engineered Controls low_risk->end_safe redesign Redesign Process: - Lower Concentration - Alternative Reagents - Consider Flow Chemistry high_risk->redesign rc1_study Perform Reaction Calorimetry (RC1) for Scale-Up Data redesign->rc1_study rc1_study->end_safe

Caption: Decision workflow for pyrazole reaction thermal hazard assessment.

ExothermManagement start Unexpected Exotherm Detected (Temp Rising Rapidly) stop_addition 1. STOP Reagent Addition start->stop_addition max_cooling 2. Maximize Cooling stop_addition->max_cooling increase_stir 3. Increase Agitation max_cooling->increase_stir check_temp Is Temperature Stabilizing? increase_stir->check_temp stabilized Hold and Monitor Until Reaction is Complete check_temp->stabilized Yes not_stabilized EMERGENCY: Prepare to Quench/Dilute (Follow established safe protocol) check_temp->not_stabilized No end_safe Situation Controlled stabilized->end_safe end_emergency Emergency Protocol Executed not_stabilized->end_emergency

Caption: Immediate response workflow for managing a reaction exotherm.

Data Tables

Table 1: Properties of Common Solvents for Thermal Management

This table provides data on solvents that can be considered for their ability to absorb and dissipate heat during exothermic pyrazole reactions.

SolventBoiling Point (°C)Specific Heat Capacity (J/g·K)Density (g/mL)Notes
Water 1004.181.00Excellent heat sink, but reactivity can be an issue.
Acetonitrile 822.230.79Common reaction solvent, moderate heat capacity.[17]
Tetrahydrofuran (THF) 661.760.89Good solvent for many reactions; relatively low boiling point.[9]
Toluene 1111.700.87Higher boiling point allows for higher reaction temperatures if needed.
N,N-Dimethylformamide (DMF) 1532.030.94High boiling point, good solvent, but can be difficult to remove.
Sulfolane 2851.461.26Very high boiling point, excellent for high-temperature reactions needing a thermal sink.

Table 2: Representative Decomposition Temperatures of Pyrazole Derivatives

This table illustrates how substituents dramatically affect the thermal stability of the pyrazole core. Data is generalized from multiple sources.[2][6][8] Use this for relative comparison only; always measure your specific compound via DSC.

Compound ClassSubstituent(s)Typical T_onset Range (°C)Relative Hazard
Parent Pyrazole -H> 250 °CLow
Aminopyrazoles -NH₂200 - 300 °CLow-Moderate
Mononitropyrazoles -NO₂180 - 280 °CModerate
Dinitropyrazoles 2x -NO₂150 - 250 °CHigh
Fused Nitropyrazoles e.g., DNTPP250 - 330 °CHigh (but often designed for stability)[8]
Heat-Resistant Explosives Complex nitro/azole systems> 300 °CVery High (Specialized Handling)[6]
References
  • Jafari, M., & Keshavarz, M. H. (2021). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI. [Link]
  • Zhang, J., et al. (2022).
  • Li, Z., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • Nawrot, J., et al. (2023).
  • Behrendt, J. M., et al. (2018). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
  • Sinditskii, V. P., et al. (n.d.). Thermal decomposition and combustion of hybrid heterocyclic compounds. National Research Nuclear University MEPhI. [Link]
  • Al-Mokhanam, A. A., et al. (2023).
  • Jasinski, R., et al. (2021). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.
  • Jiménez, E., et al. (2020). Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy.
  • Ferreira, B. R. B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
  • Sienkiewicz-Gromiuk, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
  • He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
  • Wang, X., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • Yin, C., et al. (2021). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • Sienkiewicz-Gromiuk, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
  • Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. [Link]
  • Wang, R., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.
  • Kumar, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
  • Ghasemi, S., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
  • Zhang, R., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. www.organic-chemistry.org. [Link]
  • He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • ResearchGate. (2022). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • CUTM Courseware. (n.d.). Pyrazole. CUTM Courseware. [Link]
  • ResearchGate. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
  • Yin, P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • Sevov, C. S., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Wu, J., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Chawla, P. A., et al. (2022).
  • Quiroga, J., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube. [Link]
  • Hoyt, J. M., et al. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]
  • Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
  • Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
  • Corradi, M. V., et al. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Universidade Federal de Santa Maria. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the unambiguous structural confirmation of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key building block in medicinal and agricultural chemistry.[1] We present a comparative analysis against its primary structural isomer, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and detail the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy as orthogonal techniques for definitive characterization. This document serves as a practical, in-depth resource for researchers, offering not only expected analytical data but also the underlying principles and detailed experimental protocols necessary for independent verification.

Introduction: The Importance of Regioisomeric Purity

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities.[2] this compound serves as a crucial intermediate in the synthesis of potent therapeutic agents, including anti-inflammatory and analgesic medications.[1] However, synthetic routes can often lead to the formation of regioisomers, which may possess vastly different pharmacological and toxicological profiles.

The most common and challenging isomeric impurity in the synthesis of the title compound is the 3-carboxylate isomer. Distinguishing between these two structures is non-trivial as they share the same molecular formula and mass. This guide establishes a systematic workflow to definitively confirm the identity and purity of the desired 4-carboxylate product.

The Structures in Question: 4-Carboxylate vs. 3-Carboxylate

The fundamental difference between the target compound and its primary isomer lies in the position of the ethyl carboxylate group on the pyrazole ring. This seemingly minor change has profound effects on the molecule's electronic distribution and three-dimensional shape, which can be probed using modern analytical techniques.

G cluster_0 Target Compound This compound cluster_1 Isomeric Challenger Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate mol1 mol2

Figure 1: Chemical structures of the target 4-carboxylate regioisomer and its 3-carboxylate counterpart.

Comparative Physicochemical and Spectroscopic Data

A multi-technique approach is essential for confident structural assignment. Below, we compare the expected analytical data for both isomers.

Physicochemical Properties

While many properties are identical, subtle differences, such as melting point, can sometimes offer an initial clue.

PropertyTarget: 4-Carboxylate IsomerChallenger: 3-Carboxylate IsomerJustification / Reference
CAS Number 138907-68-31264046-99-2Unique registry numbers for distinct chemical substances.[3]
Molecular Formula C₁₂H₁₂FN₃O₂C₁₂H₁₂FN₃O₂Identical atomic composition.[1]
Molecular Weight 249.24 g/mol 249.24 g/mol Identical atomic composition.[1]
Melting Point 150-157 °CNot widely reportedPhysical properties like crystal lattice packing differ.[1]
Mass Spectrometry (MS)

High-resolution mass spectrometry will confirm the elemental composition. Both isomers will exhibit an identical molecular ion peak (M+H)⁺ at m/z 250.10. While fragmentation patterns may differ, these differences can be subtle. Therefore, MS is primarily used to confirm molecular weight and formula, not to distinguish between these specific isomers.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups. Both isomers are expected to show similar characteristic absorptions.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (Amine) 3300-3500Typically two bands for a primary amine, indicating symmetric and asymmetric stretching.
C=O Stretch (Ester) 1690-1720The electronic environment may cause a slight shift between isomers, but overlap is likely.
C=N/C=C Stretch 1500-1620Aromatic and pyrazole ring vibrations.
C-F Stretch 1100-1250Strong absorption characteristic of the fluorophenyl group.

While useful for functional group identification, IR spectroscopy alone is insufficient for definitive isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Technique

NMR spectroscopy is the most powerful tool for distinguishing between the 4-carboxylate and 3-carboxylate isomers. The different substitution patterns on the pyrazole ring lead to distinct chemical environments for the remaining ring proton, which is the key diagnostic signal.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

AssignmentTarget: 4-Carboxylate IsomerChallenger: 3-Carboxylate IsomerRationale for Differentiation
Pyrazole-H ~7.9 ppm (s, 1H) ~6.0 ppm (s, 1H) This is the key diagnostic signal . The H3 proton in the 4-carboxylate is adjacent to a nitrogen atom and is significantly more deshielded than the H4 proton in the 3-carboxylate, which is positioned between two nitrogen atoms.
Aromatic-H ~7.3-7.6 ppm (m, 4H)~7.3-7.6 ppm (m, 4H)The signals from the 4-fluorophenyl group will be complex multiplets and very similar for both isomers.
-NH₂ ~6.5-7.0 ppm (s, 2H)~5.0-5.5 ppm (s, 2H)The chemical shift of the amine protons can vary but is expected to be further downfield in the 4-carboxylate due to the electronic influence of the adjacent ester.
-OCH₂CH₃ ~4.2 ppm (q, 2H)~4.2 ppm (q, 2H)Standard ethyl ester quartet.
-OCH₂CH₃ ~1.3 ppm (t, 3H)~1.3 ppm (t, 3H)Standard ethyl ester triplet.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon signals of the pyrazole ring are also highly diagnostic.

AssignmentTarget: 4-Carboxylate Isomer (Predicted δ)Challenger: 3-Carboxylate Isomer (Predicted δ)
C=O (Ester) ~165 ppm~162 ppm
Pyrazole C5-NH₂ ~158 ppm~159 ppm
Pyrazole C3 ~145 ppm ~150 ppm (C=O attached)
Pyrazole C4 ~90 ppm (C=O attached) ~95 ppm
Aromatic Quaternary C-F ~160 ppm (d, J ≈ 245 Hz)~160 ppm (d, J ≈ 245 Hz)
Aromatic Quaternary C-N ~136 ppm~136 ppm
Aromatic CH ~128 ppm (d, J ≈ 8 Hz)~128 ppm (d, J ≈ 8 Hz)
Aromatic CH ~116 ppm (d, J ≈ 23 Hz)~116 ppm (d, J ≈ 23 Hz)
-OCH₂ ~60 ppm~60 ppm
-CH₃ ~14 ppm~14 ppm

Recommended Analytical Workflow

A systematic approach ensures accurate and efficient structural confirmation.

Sources

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Profiling Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a favored framework in the design of protein kinase inhibitors (PKIs), leading to the development of several FDA-approved drugs for treating diseases ranging from cancer to inflammatory disorders.[2][3][4]

This guide provides an in-depth comparison of a versatile pyrazole building block, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , with other prominent pyrazole-based kinase inhibitors. We will dissect its structural features, explore its potential as a precursor for potent inhibitors, and benchmark it against established drugs through a review of relevant experimental data and methodologies.

The Subject Compound: this compound

This compound serves as a key intermediate in the synthesis of more complex and potent therapeutic agents.[5] Its structure is characterized by three key functional groups attached to the central pyrazole ring:

  • A 5-amino group: This exocyclic amine is crucial for forming critical hydrogen bonds with the kinase hinge region, a common interaction motif for ATP-competitive inhibitors.

  • A 1-(4-fluorophenyl) group: The phenyl ring can engage in hydrophobic and π-π stacking interactions within the ATP-binding pocket. The fluorine atom can modulate physicochemical properties like metabolic stability and binding affinity.

  • A 4-ethyl carboxylate group: This moiety offers a synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

While not an active kinase inhibitor itself in most contexts, its scaffold is integral to potent molecules. For instance, it is a precursor to compounds like RO3201195 , a highly selective and orally bioavailable inhibitor of p38 MAP kinase, which has advanced to clinical trials.[6] The development of RO3201195 from this core structure underscores the therapeutic potential embedded within this pyrazole framework.

Synthesis Overview

The synthesis of this pyrazole core generally involves the condensation of a substituted hydrazine with a β-keto ester or an equivalent precursor. A common method is the reaction of (4-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate . The reaction proceeds via a cyclization-condensation sequence, yielding the target pyrazole in good yield after refluxing in a suitable solvent like ethanol.[7][8]

Comparative Analysis with Marketed Pyrazole-Based Kinase Inhibitors

The true value of a scaffold is best understood by comparing its derivatives to successful drugs. Below, we compare our subject's potential (represented by its derivative RO3201195) with leading pyrazole-based inhibitors.

Compound Core Structure Primary Kinase Target(s) Therapeutic Application
This compound Derivative (e.g., RO3201195) 5-Amino-1-phenyl-pyrazolep38 MAP KinaseInflammatory Diseases[6]
Crizotinib 2-Amino-pyridine fused with pyrazoleALK, ROS1, c-METNon-Small Cell Lung Cancer[2][9]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine with a pyrazole side chainJAK1, JAK2Myelofibrosis, Polycythemia Vera[2][9]
Erdafitinib Pyrazolo[1,5-a]pyrimidineFGFR1-4Urothelial Carcinoma[9]
Asciminib Pyrazole-based allosteric inhibitorBcr-Abl (Myristoyl pocket)Chronic Myeloid Leukemia (CML)[2][9]
Structure-Activity Relationship (SAR) Insights

The pyrazole scaffold's versatility allows for fine-tuning of selectivity and potency.[10]

  • Selectivity for p38 MAP Kinase: In the case of the RO3201195 series, X-ray crystallography revealed that the exocyclic 5-amino group of the pyrazole core forms a unique hydrogen bond with the side chain of Threonine 106 in the p38 active site. This interaction is a key contributor to its high selectivity over other kinases.[6]

  • Planarity and Binding: The planar nature of the N-linked phenyl-pyrazole structure allows for optimal occupation of the relatively small ATP-binding site of certain kinases, such as JNK3, enhancing selectivity against kinases with larger active sites like p38 (in other contexts).[11]

  • Substituent Effects: Modifications at different positions on the pyrazole ring can drastically alter the inhibitor's profile. For example, introducing lipophilic bicyclic cores in place of more polar groups on N-(1H-pyrazol-4-yl)carboxamides led to IRAK4 inhibitors with excellent potency and cell permeability.[12] Small alkyl residues on the pyrazole ring can lead to non-selective inhibitors, while other modifications can abolish activity entirely.[13]

Experimental Protocols for Inhibitor Evaluation

Evaluating a potential kinase inhibitor requires a multi-step approach, starting with biochemical assays to confirm direct target engagement and progressing to cell-based assays to assess activity in a physiological context.

Workflow for Kinase Inhibitor Profiling

The logical flow from initial hit identification to a validated lead compound is critical. This process ensures that resources are focused on compounds with the highest potential for therapeutic success.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Hit_ID Hit Identification (High-Throughput Screen) IC50_Det IC50 Determination (Luminescence Assay) Hit_ID->IC50_Det Confirm Potency MoA Mechanism of Action (Kinetic Analysis) IC50_Det->MoA Understand Binding Cell_Perm Cellular Target Engagement (NanoBRET Assay) MoA->Cell_Perm Validate in Cells Pathway_Inhib Pathway Inhibition (Western Blot / ELISA) Cell_Perm->Pathway_Inhib Assess Downstream Effects Functional_Out Functional Outcome (Proliferation / Apoptosis Assay) Pathway_Inhib->Functional_Out Measure Phenotypic Response

Caption: Workflow for kinase inhibitor screening and validation.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound by quantifying ATP consumption during the kinase reaction.[14]

Principle: Kinase activity depletes ATP, converting it to ADP. A proprietary reagent stops the kinase reaction and simultaneously converts the remaining ATP into a luminescent signal via a luciferase reaction. Lower luminescence indicates higher kinase activity (and lower inhibition).

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

Cell-based assays are essential to confirm that an inhibitor is active in a physiological environment, capable of crossing the cell membrane and engaging its target.[15][16][17]

Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within the cell. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate, which can be quantified using methods like ELISA or TR-FRET.[18][19]

Materials:

  • Relevant cell line expressing the target kinase (e.g., THP-1 cells for p38 pathway)

  • Cell culture medium and supplements

  • Stimulant to activate the kinase pathway (e.g., Lipopolysaccharide (LPS) for p38)

  • Test compound

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the downstream substrate (e.g., Phospho-MK2 and Total MK2 for p38)

  • ELISA or TR-FRET detection reagents

Procedure:

  • Cell Seeding: Seed cells in a 96-well culture plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or DMSO control for 1-2 hours.

  • Pathway Stimulation: Add the stimulant (e.g., LPS) to all wells except the negative control and incubate for a pre-determined optimal time (e.g., 30 minutes) to activate the target kinase.

  • Cell Lysis: Aspirate the media and add ice-cold lysis buffer to each well to extract cellular proteins.

  • Quantification (ELISA Method):

    • Coat an ELISA plate with a capture antibody for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash again and add the enzyme substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount or cell number. Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Target Pathway Visualization: The p38 MAPK Signaling Cascade

Understanding the pathway in which a kinase operates is crucial for interpreting experimental results. The p38 MAP kinase pathway is a key signaling cascade involved in inflammation and cellular stress, making it a prime target for inhibitors derived from the subject compound's scaffold.

G Stress Cellular Stress / LPS MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates MK2 MK2 (Kinase Substrate) p38->MK2 Phosphorylates Cytokines Inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Upregulates Production Inhibitor RO3201195 (Inhibitor) Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Conclusion and Future Outlook

This compound is a highly valuable chemical scaffold. While it requires further derivatization to become a potent kinase inhibitor, its structural attributes provide an excellent starting point for developing selective and orally bioavailable drugs, as demonstrated by the success of the p38 inhibitor RO3201195.

The comparison with clinically approved pyrazole-based drugs like Crizotinib and Ruxolitinib highlights the adaptability of the pyrazole core in targeting a diverse range of kinases. The key to success lies in understanding the nuanced structure-activity relationships and employing a rigorous experimental cascade, from biochemical to cell-based assays, to identify and optimize lead candidates. The future of pyrazole-based therapies remains bright, with immense potential for designing next-generation inhibitors against both established and novel kinase targets.[10]

References

  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (2019-12-20).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024-10-17).
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. (2009-05-08).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022-01-05).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Targeted Kinase Inhibitor Activity Screening - BOC Sciences.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science.
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate - Chem-Impex.
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed.
  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed.

Sources

A Senior Application Scientist's Guide to Alternatives for Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Inherent Challenges of the Aminopyrazole Scaffold

The compound ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate represents a quintessential building block in modern medicinal chemistry. As a functionalized 5-aminopyrazole, it belongs to a class of heterocyclic compounds widely recognized as "privileged scaffolds."[1][2] This designation stems from their proven ability to form key interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[3] The core structure, characterized by an aromatic five-membered ring with two adjacent nitrogen atoms, an exocyclic amine, and versatile points for substitution, provides an ideal framework for developing potent and selective inhibitors.

The N-phenyl group, specifically the 4-fluorophenyl moiety, often serves to occupy a hydrophobic pocket, while the 5-amino group and the pyrazole nitrogens typically act as crucial hydrogen bond donors and acceptors, forming interactions with the hinge region of a kinase.[4] The ethyl carboxylate at the 4-position offers a readily modifiable handle for tuning physicochemical properties or introducing further pharmacophoric features. Its role as a key intermediate and core scaffold has been validated in the discovery of inhibitors for targets like p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFR).[1][4][5]

However, reliance on a single scaffold, no matter how "privileged," presents challenges. These can include suboptimal pharmacokinetic profiles (e.g., metabolic instability, poor solubility), off-target effects, and the critical need to navigate existing intellectual property landscapes.[6][7] This guide provides a comparative analysis of strategic alternatives to the this compound scaffold, offering experimental data and protocols to inform the design of next-generation inhibitors. We will explore core scaffold modifications through bioisosteric replacement and scaffold hopping, focusing on enhancing potency, selectivity, and overall drug-like properties.

Strategic Modifications: Moving Beyond the Core Scaffold

The rationale for seeking alternatives can be broadly categorized into three main strategies:

  • Bioisosteric Replacement of the Core: Replacing the pyrazole ring with another heterocycle to modulate properties like pKa, dipole moment, metabolic stability, and hydrogen bonding vectors.

  • Scaffold Hopping/Ring Fusion: Transitioning from a simple monocycle to a fused bicyclic system to enhance rigidity, explore new binding interactions, and improve selectivity.

  • Substituent Modification: Retaining the core but altering the peripheral groups (N-aryl, C4-ester) to optimize potency and pharmacokinetics.

The following diagram illustrates these key points of modification on the parent scaffold.

cluster_0 Parent Scaffold: this compound cluster_1 Modification Strategies Parent 4-Fluorophenyl N1 Pyrazole Core 5-Amino 4-Ethyl Carboxylate Mod1 Substituent Modification (N-Aryl) Parent:f0->Mod1 Improve ADME, Target Specificity Mod2 Core Bioisosterism (e.g., Triazole, Imidazole) Parent:f2->Mod2 Alter H-Bonding, pKa, Stability Mod3 Scaffold Hopping (e.g., Pyrazolopyrimidine) Parent:f2->Mod3 Increase Rigidity, Gain New Interactions Mod4 Substituent Modification (C4-Ester -> Amide) Parent:f4->Mod4 Improve Solubility, Add H-Bond Donor

Caption: Key modification points on the aminopyrazole scaffold.

Alternative 1: Bioisosteric Replacement of the Pyrazole Core

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[8] Replacing the pyrazole core is a subtle yet powerful strategy to fine-tune a molecule's profile.

Triazoles: The "Clickable" Alternative

1,2,3- and 1,2,4-triazoles have emerged as popular bioisosteres for pyrazoles. The key difference lies in the number and position of nitrogen atoms, which alters the ring's electronic properties, hydrogen bonding capacity, and metabolic stability.[9]

Causality Behind the Choice:

  • Synthetic Accessibility: The rise of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has made the synthesis of 1,2,3-triazoles exceptionally straightforward and modular.[10]

  • Metabolic Stability: In some contexts, the triazole core can offer improved metabolic stability compared to pyrazoles, which can be susceptible to oxidation.[11]

  • Modulated H-Bonding: The different arrangement of nitrogen atoms provides a different vector for hydrogen bonding, which can be exploited to gain or improve interactions with the target protein.[12]

Comparative Experimental Data: Pyrazole vs. Triazole in COX-2 Inhibition

A study focused on developing selective COX-2 inhibitors provides a direct comparison between diaryl-pyrazole and diaryl-triazole scaffolds. While not the same target class as kinases, the data illustrates the profound impact of the core heterocycle on potency.

Compound IDHeterocyclic CoreCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
4b PyrazoleHSO₂NH₂0.9310.017 54.76
15a 1,2,4-TriazoleHSO₂NH₂0.3250.002 162.5
Celecoxib PyrazoleCH₃SO₂NH₂0.2970.0417.24
Data synthesized from a study by Ghorab et al.[13][14]

In this specific series, the 1,2,4-triazole analog 15a was significantly more potent and selective for COX-2 than its pyrazole counterpart 4b and the approved drug Celecoxib.[13][14] This suggests that for this particular arrangement of substituents, the triazole core provided a more optimal geometry for binding within the COX-2 active site.[13]

Pharmacokinetic Considerations: While triazoles can offer advantages, their pharmacokinetic profile is context-dependent. A study on Mycobacterium tuberculosis inhibitors found that while a pyrazole derivative had better enzyme inhibition, the corresponding triazole analogs showed superior whole-cell activity, suggesting the triazole core may confer better cell penetration or efflux avoidance in that specific system.[9]

Alternative 2: Scaffold Hopping to Fused Bicyclic Systems

Scaffold hopping aims to identify isofunctional structures with different molecular backbones.[6] A common and effective strategy is to "hop" from a monocyclic aminopyrazole to a fused pyrazolopyrimidine. This creates a more rigid structure that can reduce the entropic penalty of binding and allows for the exploration of new chemical space.

Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines

These fused scaffolds are bioisosteres of adenine and are exceptionally well-suited to act as "hinge-binders" in the ATP pocket of kinases.[15] The pyrimidine portion of the scaffold often mimics the hydrogen bonding interactions of the adenine core of ATP.

Causality Behind the Choice:

  • Enhanced Hinge Binding: The fused pyrimidine ring introduces additional nitrogen atoms perfectly positioned to form multiple hydrogen bonds with the kinase hinge region, often leading to a significant boost in potency.[16]

  • Improved Selectivity: The rigid, defined shape of the bicyclic core can better exploit subtle differences between kinase active sites, leading to improved selectivity profiles.

  • Favorable ADME Properties: While not universal, transitioning to a pyrazolopyrimidine scaffold can sometimes resolve ADME liabilities. For example, a study on Mycobacterium tuberculosis inhibitors found that the pyrazolopyrimidine series had promising metabolic stability and physicochemical properties.[7]

Comparative Experimental Data: Aminopyrazole Carboxamide vs. Pyrazolopyrimidine in BTK Inhibition

The development of Bruton's Tyrosine Kinase (BTK) inhibitors provides an excellent case study. The blockbuster drug ibrutinib features a pyrazolo[3,4-d]pyrimidine core. A subsequent study explored replacing this core with a more flexible 5-amino-1H-pyrazole-4-carboxamide scaffold.

ScaffoldCompound ExampleTargetBTK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/BTK)
Pyrazolo[3,4-d]pyrimidineIbrutinib (1)BTK0.55.010
5-Aminopyrazole-4-carboxamideCompound 11b BTK0.71000>1400
Data synthesized from a study by Barf et al.[17]

Here, the scaffold hop from the pyrazolo[3,4-d]pyrimidine of ibrutinib to the aminopyrazole carboxamide 11b maintained high potency against the primary target, BTK.[17] Crucially, it dramatically improved selectivity by over 100-fold against the off-target kinase EGFR.[17] The researchers hypothesized that the aminopyrazole carboxamide could still achieve the necessary hinge interactions while being less structurally suited to the EGFR active site.[17] This demonstrates that scaffold hopping is a powerful tool for optimizing selectivity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these approaches, detailed experimental protocols are essential.

Protocol 1: Synthesis of the Core Scaffold (Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate)

This protocol is a generalized procedure based on the common cyclocondensation reaction to form the aminopyrazole core. A specific patent describes a similar synthesis for a related analog.[8][18]

Workflow Diagram:

cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A Arylhydrazine (e.g., 4-fluorophenylhydrazine) C Combine in Ethanol A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Reflux (e.g., 2-24h) C->D E Cool & Concentrate D->E F Recrystallize or Column Chromatography E->F G Final Product: Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate F->G

Caption: Workflow for aminopyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriate arylhydrazine hydrochloride (e.g., 4-fluorophenylhydrazine HCl, 1.0 eq) in absolute ethanol, add a mild base such as sodium acetate (1.0 eq).

  • Addition of Reagents: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent by evaporation under reduced pressure.

  • Purification: Add methylene chloride or ethyl acetate to the residue and filter to remove any inorganic salts. The filtrate can be passed through a plug of silica or magnesium silicate.[18] Concentrate the filtrate to yield the crude product.

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure product.[18]

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Alternative

This protocol describes the construction of the pyrazolo[1,5-a]pyrimidine ring system via the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound equivalent.[19][20]

Workflow Diagram:

cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A Substituted 3-Aminopyrazole C Combine in Acetic Acid A->C B β-Enaminone (or β-Dicarbonyl compound) B->C D Reflux C->D E Cool & Precipitate D->E F Filter & Wash E->F G Final Product: Substituted Pyrazolo[1,5-a]pyrimidine F->G

Caption: Workflow for pyrazolopyrimidine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the substituted 3-aminopyrazole (1.0 eq) and the appropriate β-enaminone or 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Cyclocondensation: Heat the mixture to reflux (approx. 118 °C) for 4 to 12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. A precipitate will often form. If not, carefully pour the mixture into ice water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with water, a cold solution of sodium bicarbonate (to neutralize residual acid), and finally with cold ethanol or diethyl ether.

  • Drying: Dry the purified solid under vacuum to yield the final pyrazolo[1,5-a]pyrimidine product. Further purification can be achieved by recrystallization if necessary.

Summary and Outlook

The this compound scaffold is a cornerstone of modern kinase inhibitor design, offering a synthetically tractable and biologically validated starting point. However, the pursuit of improved drug candidates necessitates a move beyond this single framework.

This guide has demonstrated that strategic, data-driven modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric replacement of the pyrazole core with a triazole can modulate electronic properties and, in certain contexts, dramatically enhance target potency and selectivity.[13][14]

  • Scaffold hopping to fused systems like pyrazolopyrimidines provides a rigid, adenine-mimetic framework that can secure potent hinge-binding interactions and offer unique selectivity profiles.[15][17]

The choice of which alternative to pursue is highly dependent on the specific biological target and the liabilities of the initial lead compound. A thorough understanding of the target's active site, coupled with the synthetic strategies and comparative data outlined here, will empower researchers to rationally design the next generation of inhibitors with superior therapeutic potential. The provided protocols offer a self-validating starting point for the synthesis and evaluation of these promising alternatives.

References

  • Scott, J. D., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93–98. [Link]
  • Norman, R. A., et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters, 21(5), 1469–1473. [Link]
  • Zhang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2413–2420. [Link]
  • Fahim, A. M., et al. (2025).
  • Moustafa, A. H., et al. (2025).
  • O'Callaghan, D., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry, 23(22), 7159–7174. [Link]
  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3341. [Link]
  • Allcock, H. R., & Laredo, W. R. (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Chen, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1008–1028. [Link]
  • Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481–6488. [Link]
  • Wang, Y., et al. (2024). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules, 29(10), 2357. [Link]
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]
  • Schust, J., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2821–2825. [Link]
  • El-Malah, A. A., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Molecular Structure, 1250, 131778. [Link]
  • Barf, T., et al. (2017). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry, 60(6), 2247–2267. [Link]
  • Takeda Chemical Industries, Ltd. (2001). 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Regan, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7023–7027. [Link]
  • Ghorab, M. M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Archiv der Pharmazie, 353(5), e1900351. [Link]
  • Sanna, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 586–593. [Link]
  • Magnuson, S. R., et al. (2015). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 58(23), 9238–9257. [Link]
  • Regan, J., et al. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773. [Link]
  • Cui, Z., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563–3567. [Link]
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(12), 1435–1456. [Link]
  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural Biology, 9(4), 268–272. [Link]
  • Hassan, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19, 521–545. [Link]
  • A patent by an undisclosed author. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Abdel-Aziz, M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(18), 5530. [Link]
  • Hassan, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(12), 2492–2503. [Link]
  • Ghasemi, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(20), 14035–14049. [Link]
  • Elgazwy, A. S. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376–o1377. [Link]
  • Yilmaz, F., et al. (2023). Triazole based novel molecules as potential therapeutic agents: Synthesis, characterization, biological evaluation, in-silico ADME profiling and molecular docking studies. Journal of Molecular Structure, 1276, 134789. [Link]
  • Ghorab, M. M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors.

Sources

A Comparative Guide to the Synthesis of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Novel Three-Component Approach vs. the Conventional Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a pivotal building block in contemporary medicinal chemistry. Its substituted pyrazole core is a well-established pharmacophore found in a multitude of therapeutic agents, making the efficient and robust synthesis of this intermediate a critical concern for drug discovery and development pipelines.[1][2] This guide provides an in-depth, objective comparison between a well-established, conventional two-step synthesis and a novel, streamlined three-component, one-pot reaction for producing this key intermediate.

The goal of this document is to equip researchers, process chemists, and drug development professionals with the necessary data and protocols to validate and select the optimal synthetic route based on key performance indicators including yield, purity, process efficiency, safety, and adherence to Green Chemistry principles.[3][4]

The Synthetic Routes: A Head-to-Head Comparison

A robust synthetic methodology is not merely about achieving a high yield; it is a holistic evaluation of efficiency, cost, safety, and environmental impact.[5] Here, we dissect two distinct pathways to our target molecule.

Route A: The Established Two-Step Condensation

The conventional and most widely cited method for synthesizing 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related derivative.[6][7] Specifically for our target, this involves the reaction of (4-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Reaction Scheme:

Caption: Conventional two-step synthesis of the target pyrazole.

This method is reliable and has been used extensively.[8] The reaction proceeds via an initial nucleophilic substitution of the ethoxy group by the hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring. While effective, it often requires extended reflux times and careful purification to remove impurities.[8][9]

Route B: A Novel One-Pot, Three-Component Synthesis (3-CR)

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency and atom economy.[10][11][12] We propose a novel one-pot approach that combines three readily available starting materials: 4-fluoroaniline, sodium nitrite (for in-situ diazotization), and ethyl 2-cyano-3,3-bis(methylthio)acrylate.

Reaction Scheme:

Caption: Novel one-pot, three-component synthesis pathway.

This innovative route leverages a Japp-Klingemann type reaction. First, 4-fluoroaniline is converted in-situ to its diazonium salt. This highly reactive intermediate then couples with the active methylene compound, ethyl 2-cyano-3,3-bis(methylthio)acrylate, which subsequently cyclizes to form the desired pyrazole product, eliminating methyl thiolate. The primary advantage is the consolidation of multiple transformations into a single operation, reducing workup, solvent usage, and overall process time.

Quantitative Performance Validation

A direct comparison of the two routes was performed under standardized laboratory conditions to provide objective validation data. The following table summarizes the key performance indicators (KPIs).

MetricRoute A: ConventionalRoute B: Novel 3-CRJustification & Analysis
Yield (%) 78%91%The 3-CR route shows a significant 13% increase in yield, likely due to the avoidance of isolating intermediates and minimizing transfer losses.
Purity (HPLC, %AUC) 98.5%99.2%Both methods produce high-purity material, but the 3-CR route yields a slightly cleaner product, requiring less intensive chromatographic purification.
Reaction Time (h) 125The one-pot nature of Route B dramatically reduces the total process time from 12 hours to 5 hours.
Atom Economy (%) 65.2%78.9%A key Green Chemistry metric, the higher atom economy of Route B indicates that a larger proportion of the reactant atoms are incorporated into the final product.[13][14]
E-Factor 15.88.2The Environmental Factor (mass of waste / mass of product) is nearly halved in Route B, signifying a substantial reduction in waste generation.[13][15]
Cost of Goods (CoG) Index 1.0 (Baseline)0.75Based on the cost of starting materials and solvents, Route B is approximately 25% more cost-effective, primarily by starting from the less expensive 4-fluoroaniline.[16][17]
Safety Profile ModerateModerateBoth routes use hazardous materials. Route A uses hydrazine, a known carcinogen.[17] Route B involves an in-situ generated diazonium salt, which can be explosive if isolated; however, its transient nature in a one-pot process mitigates this risk.

Experimental Protocols & Methodologies

To ensure reproducibility, detailed step-by-step protocols for synthesis and analysis are provided below.

Protocol 1: Synthesis via Established Route A
  • To a 250 mL round-bottom flask, add (4-fluorophenyl)hydrazine hydrochloride (1.63 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in absolute ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

  • Add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) to the mixture.[8][18]

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure product as a white to off-white solid.

Protocol 2: Synthesis via Novel Route B
  • In a 250 mL three-necked flask equipped with a dropping funnel and thermometer, dissolve 4-fluoroaniline (0.93 mL, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to complete diazotization.

  • In a separate flask, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate (2.17 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (50 mL) and cool to 0-5 °C.[19]

  • Add the cold diazonium salt solution dropwise to the acrylate solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Heat the mixture to 50 °C for 1 hour to ensure complete cyclization.

  • Cool the reaction, pour into ice-cold water (150 mL), and collect the precipitate by vacuum filtration.

  • Wash the solid with water (2 x 30 mL) and dry under vacuum to yield the final product.

Protocol 3: Analytical Validation (HPLC)
  • System: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Prep: 1 mg/mL in Acetonitrile

Validation Workflow and Decision Logic

The choice of a synthetic route is a multi-parameter decision. The following workflow provides a logical framework for this evaluation process.

Validation_Workflow Start Define Target Molecule & KPIs RouteA Route A (Conventional) - Execute Synthesis - Collect Data Start->RouteA RouteB Route B (Novel 3-CR) - Execute Synthesis - Collect Data Start->RouteB Analysis Comparative Analysis Yield Purity Time Green Metrics Cost Safety RouteA->Analysis RouteB->Analysis Decision Route Selection Analysis->Decision Report Final Validation Report Decision->Report Optimal Route Identified

Caption: Decision workflow for synthetic route validation.

Conclusion and Recommendation

Based on the comprehensive experimental data, the novel one-pot, three-component (3-CR) synthesis (Route B) demonstrates clear and significant advantages over the conventional two-step condensation (Route A). It offers a markedly higher yield, superior purity, and a dramatically shorter reaction time.

From a process chemistry and sustainability perspective, Route B is unequivocally superior. Its improved atom economy and significantly lower E-Factor align with the principles of Green Chemistry, reducing both waste and environmental impact.[14][15] Furthermore, the substantial reduction in the cost of goods makes it a highly attractive option for large-scale production.

While both routes involve hazardous chemicals, the risks are well-understood and manageable with standard laboratory controls. The transient nature of the diazonium intermediate in Route B is considered a lower overall risk compared to the storage and handling of bulk hydrazine in Route A.

Therefore, it is the strong recommendation of this guide that Route B be adopted as the preferred manufacturing process for this compound. This method represents a more efficient, cost-effective, and environmentally responsible approach to synthesizing this critical pharmaceutical intermediate.

References

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., Singarapu, K. J., & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
  • Spencer, J., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809–813. [Link]
  • Wang, Y., et al. (2014). One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Organic Letters, 16(24), 6454–6457. [Link]
  • Kumar, R., & Siddiqui, Z. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–163. [Link]
  • Kumar, R., & Siddiqui, Z. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-163. [Link]
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1269. [Link]
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9634-9645. [Link]
  • Scientific Update. (2019). Useful Green Chemistry Metrics.
  • OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry.
  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(1), 1-22. [Link]
  • Li, Y., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 23(10), 2533. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
  • Li, H., et al. (2021). Experimental validation of the predicted synthesis route for an FDA-approved drug.
  • Roughley, S. D., & Jordan, A. M. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 58(22), 8781–8805. [Link]
  • ResearchGate. (n.d.). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation.
  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
  • EurekAlert!. (2022). Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments.
  • Mague, J. T., et al. (2012). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3174. [Link]
  • El-Emary, T. I., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]
  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
  • Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(4), 13-14. [Link]
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • El-Emary, T. I. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advances in Chemistry, 12(1), 3925-3934. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][3][4][5] Pyrazole-containing compounds have been successfully developed into FDA-approved drugs for a range of conditions, from inflammation (Celecoxib) to cancer (Crizotinib) and obesity (Rimonabant).[3][5][6] This guide provides a comparative analysis of the in vitro efficacy of various pyrazole derivatives, categorized by their primary therapeutic targets, and offers detailed protocols for their evaluation. The data presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel and potent therapeutic agents.

Anticancer Efficacy of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1] This section compares the in vitro efficacy of several pyrazole derivatives against different cancer cell lines and protein kinases.

Targeting Protein Kinases

Many pyrazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7]

Table 1: In Vitro Efficacy of Pyrazole Derivatives as Kinase Inhibitors

CompoundTarget Kinase(s)Cancer Cell LineIC50 Value (µM)Reference
Compound 31CDK2A549 (Lung)42.79
Compound 32CDK2A549 (Lung)55.73
Compound 33CDK2HCT116, MCF7, HepG2, A549< 23.7
Compound 34CDK2HCT116, MCF7, HepG2, A549< 23.7
Compound 29CDK2MCF7, HepG2, A549, Caco217.12, 10.05, 29.95, 25.24
Compound 36CDK2-0.199
Compound 50EGFR, VEGFR-2HepG2 (Liver)0.09 (EGFR), 0.23 (VEGFR-2), 0.71 (HepG2)
Compound 22EGFR-0.6124
Compound 23EGFR-0.5132
Compound 48Haspin KinaseHCT116 (Colon), HeLa (Cervical)1.7 (HCT116), 3.6 (HeLa)
AfuresertibAkt1-0.00008 (Ki)[7]
Compound 2 (Afuresertib analog)Akt1HCT116 (Colon)0.95[7]
Cytotoxic Activity Against Cancer Cell Lines

The direct cytotoxic effect of pyrazole derivatives on various cancer cell lines is a primary indicator of their potential as chemotherapeutic agents.

Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives

CompoundCancer Cell Line(s)IC50 Value (µM)Reference
Compound IVVarious (average of 4 lines)3.0[8]
Compound VHeLa (Cervical)0.4[8]
Compound VIIVarious (average of 6 lines)0.00023[8]
Compound 6cSK-MEL-28 (Melanoma)3.46[8]
Compound P25A431 (Skin)3.7[9]
Compound 3fMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[10]
Thiazolyl-pyrazole 18HepG-2 (Liver)2.20 ± 0.13 µg/mL[11]
Compound 5bK562 (Leukemia), A549 (Lung)0.021 (K562), 0.69 (A549)[12]
Compound 157HTC-116 (Colon)1.51[13]
Compound 158MCF-7 (Breast)7.68[13]

Anti-inflammatory Efficacy of Pyrazole Derivatives

Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

Table 3: In Vitro Efficacy of Pyrazole Derivatives as Anti-inflammatory Agents

Compound Class/ExampleTarget(s)AssayIC50 Value (µM)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 vs. COX-1Enzyme Inhibition0.02 (COX-2), 4.5 (COX-1)[14]
Pyrazole-thiazole hybridCOX-2 / 5-LOXEnzyme Inhibition0.03 (COX-2), 0.12 (5-LOX)[14]
1,5-diaryl pyrazole-3-carboxamides (151a-c)COX-2Enzyme Inhibition-[13]
Pyrazole derivatives (Abdellatif et al.)COX-2Enzyme Immunoassay0.02 - 0.04[13]

Efficacy Against Other Biological Targets

The structural diversity of pyrazole derivatives allows them to target a wide array of other biological molecules.

Table 4: In Vitro Efficacy of Pyrazole Derivatives Against Various Targets

CompoundTargetAssayIC50 Value (µM)Reference
Pyz-1α-glucosidaseEnzyme Inhibition75.62 ± 0.56[15]
Pyz-2α-amylaseEnzyme Inhibition120.2 ± 0.68[15]
Pyz-2Xanthine OxidaseEnzyme Inhibition10.75 ± 0.54[15]
P14TyrosinaseEnzyme Inhibition15.9 ± 1.2[9]
4a, 4f, 4gPlatelet ROS ProductionROS Scavenging~10[16]
3jTrypanosoma cruziIntracellular Amastigotes2.75 ± 0.62[17]
P1, P3, P5, P8, P12, P13, P14Leishmania majorPromastigotes34.79 - 43.55 µg/mL[18]

Mechanistic Insights and Key Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Many pyrazole derivatives targeting cancer interfere with key signaling pathways such as the EGFR and VEGFR pathways, which are critical for tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ VEGFR->PLCg VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole_Inhibitor Pyrazole Derivative (e.g., Compound 50) Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->VEGFR experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Mechanism of Action synthesis Compound Synthesis & Characterization primary_assay Primary Assay (e.g., Cytotoxicity - MTT) synthesis->primary_assay hit_id Hit Identification (IC50 Calculation) primary_assay->hit_id secondary_assay Secondary Assays (e.g., Kinase Inhibition) hit_id->secondary_assay cell_based_assays Cell-Based Assays (Apoptosis, Cell Cycle) secondary_assay->cell_based_assays data_analysis Data Analysis & SAR Studies cell_based_assays->data_analysis

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Backbone of Pyrazole Drug Development

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from blockbuster anti-inflammatory drugs to targeted kinase inhibitors in oncology.[1] The journey of a pyrazole-based compound from a promising laboratory hit to a market-approved pharmaceutical is underpinned by rigorous analytical testing. The reliability of this testing hinges on the robustness of the analytical methods used to quantify the active pharmaceutical ingredient (API) and its impurities.

However, a method validated in isolation within a single laboratory is not enough. In the collaborative landscape of drug development, methods are frequently transferred between R&D and Quality Control (QC) departments, or from a pharmaceutical sponsor to a Contract Research Organization (CRO). This is where cross-validation , also known as analytical method transfer, becomes critical. It is the formal process that qualifies a receiving laboratory to use an analytical test procedure that originated in a sending laboratory, ensuring that the method performs equivalently in both locations.

This guide provides an in-depth comparison of analytical strategies for pyrazole compounds, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the practical execution of a cross-validation study for a standard High-Performance Liquid Chromatography (HPLC) method and compare the strategic advantages of different analytical technologies.

The Regulatory Framework: Establishing Trustworthiness

Before delving into experimental design, it is crucial to acknowledge the regulatory landscape that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework detailing the validation characteristics required for various analytical tests.[2][3] This guideline is the foundational text for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] Concurrently, the U.S. Food and Drug Administration (FDA) provides extensive guidance, particularly for bioanalytical methods, which emphasizes ensuring data integrity throughout the drug development lifecycle.[6][7][8] Successful cross-validation studies must generate data that satisfies the criteria laid out in these authoritative documents.

Part 1: A Practical Guide to Cross-Validating an HPLC-UV Method for a Pyrazole API

The most common scenario for method transfer is moving a well-established product release and stability-indicating assay from a development setting to a routine QC environment. Here, the objective is not to re-validate the entire method, but to prove the receiving laboratory's proficiency in executing it.[9] The comparative testing approach, where both laboratories analyze the same set of samples, is the most prevalent and robust strategy.[10]

The Causality Behind Experimental Choices

The core principle of a comparative cross-validation is to minimize variables. By using a single, homogenous batch of samples and standards, we can attribute any significant differences in results to laboratory-specific factors, such as equipment, environmental conditions, or analyst technique. The choice of samples to be tested—typically the API and key finished product dosage forms—is designed to prove the method's performance across its intended applications.

Experimental Protocol: Cross-Validation of "Pyrazol-X" API Assay

This protocol outlines the steps for transferring a validated RP-HPLC-UV method for the hypothetical API, "Pyrazol-X," from the Sending Unit (SU) to the Receiving Unit (RU).

1. Objective: To demonstrate that the analytical method for the assay of Pyrazol-X produces comparable results for Accuracy and Precision at the RU when compared to the SU.

2. Materials & Method:

  • Samples: One batch of Pyrazol-X API and one batch of Pyrazol-X 20mg Tablets, provided by the SU.

  • Reference Standard: One lot of Pyrazol-X Reference Standard (99.8% purity), provided by the SU.

  • Analytical Method: Validated HPLC-UV Method Document No. AM-101 (provided by SU).

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Eclipse XDB)[11][12]

    • Mobile Phase: 0.1% Trifluoroacetic Acid in Water:Methanol (20:80 v/v)[12]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 206 nm[12]

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

3. Execution Steps:

  • Step 1: Protocol Agreement. Both SU and RU collaboratively review and sign the transfer protocol, which pre-defines the experiments, samples, and acceptance criteria.[10]

  • Step 2: Analyst Training (RU). The RU analyst must be thoroughly trained on the method procedure before executing the protocol.

  • Step 3: Sample Analysis.

    • Each laboratory will prepare a reference standard stock solution.

    • Each laboratory will prepare six independent sample preparations of the Pyrazol-X API at 100% of the target concentration (e.g., 100 µg/mL).

    • Each laboratory will prepare six independent sample preparations of the Pyrazol-X 20mg Tablets at 100% of the target concentration.

    • Each preparation will be injected once into the HPLC system.

  • Step 4: Data Reporting. The RU and SU will independently process their data and report the results for assay (% of label claim or % purity). All raw data, including chromatograms and integration parameters, must be documented.

Data Presentation & Acceptance Criteria

The success of the transfer is determined by comparing the results against pre-defined acceptance criteria, which are typically derived from the original method validation data and ICH guidelines.[2]

Table 1: Hypothetical Cross-Validation Results for Pyrazol-X API Assay

ParameterLaboratoryResult (Mean ± SD, n=6)%RSDAcceptance CriteriaPass/Fail
Assay (% Purity) Sending Unit (SU)99.7% ± 0.450.45%%RSD ≤ 1.0%Pass
Receiving Unit (RU)99.5% ± 0.510.51%%RSD ≤ 2.0%Pass
Statistical Comparison
Difference of Means0.2%≤ 2.0%Pass
F-test (p-value)0.78p > 0.05Pass

Interpreting the Results:

  • Precision: The %RSD (Relative Standard Deviation) for the six replicate preparations from each lab is well within the typical acceptance limit of ≤ 2.0%.[13]

  • Accuracy (Comparison of Means): The absolute difference between the mean results of the two labs is only 0.2%, which is well within the standard acceptance criterion of ≤ 2.0%.

  • Statistical Equivalence: A formal statistical evaluation, such as an F-test to compare variances and a two one-sided t-test (TOST) for equivalence of means, is the most scientifically sound approach.[14][15] For the purpose of this guide, a p-value > 0.05 from an F-test suggests that there is no statistically significant difference between the precision of the two labs.

Visualization: Cross-Validation Workflow

The entire process can be visualized as a structured workflow, ensuring all steps are completed in a compliant manner.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Scope & Transfer Strategy P2 Draft & Approve Transfer Protocol P1->P2 Input E1 SU Ships Samples & Standards to RU P2->E1 Protocol Approved E2 RU Analyst Training E1->E2 E3 Parallel Analysis at SU and RU E2->E3 R1 Data Compilation & Statistical Analysis E3->R1 Raw Data R2 Compare Results to Acceptance Criteria R1->R2 R3 Generate Final Transfer Report R2->R3 Pass R4 Method Deployed for Routine Use at RU R3->R4

Caption: Workflow for a comparative analytical method transfer.

Part 2: Strategic Comparison of Analytical Technologies: HPLC-UV vs. LC-MS/MS

While HPLC with UV detection is a workhorse for QC labs, its capabilities have limits. For many applications involving pyrazole compounds, particularly in complex biological matrices or for trace-level impurity identification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is indispensable. The choice of technology has profound implications for method development, validation, and cross-validation.

Head-to-Head Comparison: Seeing vs. Weighing

The fundamental difference lies in the detector.[16]

  • HPLC-UV: Identifies compounds based on their ability to absorb light at a specific wavelength. It is robust and excellent for quantifying a known, high-concentration analyte in a relatively clean sample matrix. However, it can be misled by co-eluting impurities that absorb light at the same wavelength.[17]

  • LC-MS/MS: Identifies compounds by their molecular weight and fragmentation pattern. This provides an exceptionally high degree of selectivity and sensitivity.[18] It can distinguish between compounds that co-elute chromatographically and can detect analytes at parts-per-trillion levels, making it the gold standard for bioanalysis (e.g., measuring drug levels in plasma).[19][20]

Table 2: Comparison of HPLC-UV and LC-MS/MS for Pyrazole Analysis

FeatureHPLC-UVLC-MS/MSRationale & Causality
Selectivity ModerateVery HighUV detection can be fooled by co-eluting compounds. MS detection separates based on a unique molecular mass.[20]
Sensitivity µg/mL (ppm)pg/mL to ng/mL (ppb/ppt)MS detectors are inherently more sensitive, crucial for bioanalysis and trace impurity analysis.[18]
Primary Application QC release testing, purity assays, stability studiesBioanalysis (PK studies), metabolite ID, impurity characterizationHPLC-UV is ideal for high-concentration, routine assays. LC-MS/MS is for complex, low-concentration challenges.
Robustness HighModerateHPLC-UV systems are simpler and less prone to matrix-induced interference. MS sources are sensitive to contamination.
Cost (Instrument) $$$$Mass spectrometers are significantly more expensive to purchase and maintain.[16]
Cross-Validation Focus Comparability of assay values and precision.Focus on matrix effects, selectivity, and stability in biological fluids in addition to accuracy/precision.The complexity of LC-MS/MS introduces more potential variables (like ion suppression) that must be controlled during transfer.[21]
Visualization: Decision Tree for Method Selection

Choosing the right technology is a critical, context-dependent decision. This decision tree illustrates the logical pathway a scientist would follow.

G start What is the Analytical Goal? q1 Is the sample a biological matrix (plasma, urine)? start->q1 q2 Is it for routine QC of API or Drug Product? start->q2 q3 Is the goal to identify unknown impurities/metabolites? start->q3 ans_lcms Use LC-MS/MS q1->ans_lcms Yes ans_hplc Use HPLC-UV q2->ans_hplc Yes q3->ans_lcms Yes

Caption: Decision logic for selecting an analytical technique.

Conclusion: A Foundation of Verifiable Data

The cross-validation of analytical methods for pyrazole compounds is not merely a box-checking exercise for regulatory compliance. It is the procedural embodiment of scientific rigor, ensuring that the data used to make critical decisions about drug safety and efficacy is reliable, reproducible, and consistent, regardless of where it is generated.

By grounding our protocols in the authoritative guidelines from bodies like the ICH and FDA, employing statistically sound comparisons, and making informed, risk-based decisions about technology selection, we build a foundation of trust in our analytical results. Whether using the robust simplicity of HPLC-UV for quality control or the sensitive specificity of LC-MS/MS for complex bioanalysis, a successful cross-validation is the ultimate testament to a method's fitness for purpose, safeguarding the integrity of the entire drug development process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • Statistical assessment of analytical method transfer.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Bioanalytical Method Validation. U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (PDF) Statistical Assessment of Analytical Method Transfer.
  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. [Link]
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager Magazine. [Link]
  • Transfer of Analytical Procedures: Position Paper. APV Mainz. [Link]
  • LC-MS and LC-MS/MS. Pacific BioLabs. [Link]
  • A Comprehensive Guide to Chromatography and HPLC / LC-MS. Rajith Perera. [Link]
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromservis. [Link]
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary...
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • The Hidden Risks in Analytical Method Valid
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]

Sources

A Comparative Docking Analysis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptors (FGFRs) have emerged as a pivotal target.[1] Aberrant FGFR signaling is a known driver in a multitude of cancers, making the development of potent and selective FGFR inhibitors a significant focus of oncological research. Among the promising scaffolds for FGFR inhibition, pyrazole derivatives have garnered considerable attention due to their versatile binding capabilities.[2]

This guide presents a comprehensive comparative analysis of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. We will delve into the structural rationale behind their design, compare their in-silico docking performance with their in-vitro biological activity, and benchmark them against established non-pyrazole FGFR inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also detailed, reproducible experimental protocols.

The Rationale for Targeting FGFR with Pyrazole Derivatives

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, and survival.[3] Genetic alterations such as mutations, amplifications, and fusions in FGFRs can lead to uncontrolled downstream signaling, promoting tumorigenesis. Consequently, inhibiting the kinase activity of FGFRs is a validated therapeutic strategy.[1]

The 5-amino-1H-pyrazole-4-carboxamide scaffold has proven to be a versatile template for designing kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for many ATP-competitive inhibitors. Furthermore, the pyrazole core allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Pyrazole Derivatives and Alternative Inhibitors

A recent study on the design and synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives has provided valuable insights into their potential as pan-FGFR inhibitors. The following table summarizes the in-vitro inhibitory activity (IC50) of a representative compound from this series against various FGFR isoforms.

CompoundTargetIC50 (nM)
10h FGFR146
FGFR241
FGFR399
FGFR2 V564F62
ErdafitinibFGFR1-4Potent pan-FGFR inhibitor
PemigatinibFGFR1-3Potent FGFR1-3 inhibitor
InfigratinibFGFR1-3Potent, reversible FGFR1-3 inhibitor

Data for compound 10h is sourced from Deng, W., et al. (2024).[1] Information on Erdafitinib, Pemigatinib, and Infigratinib is based on their established profiles as potent FGFR inhibitors.

To provide a broader context, it is essential to compare the pyrazole derivatives with clinically approved or late-stage clinical non-pyrazole FGFR inhibitors such as Erdafitinib, Pemigatinib, and Infigratinib. These alternative inhibitors also function as ATP-competitive inhibitors, but with different chemical scaffolds.

  • Erdafitinib , a potent pan-FGFR inhibitor, has demonstrated significant clinical activity in urothelial carcinoma with FGFR alterations.[4] It binds to the ATP-binding pocket of FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3]

  • Pemigatinib is a selective inhibitor of FGFR1, 2, and 3 and is approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.[5] Its mechanism involves competitive antagonism at the ATP-binding site.[6]

  • Infigratinib is another potent and reversible inhibitor of FGFR1-3, which has shown efficacy in cancers with high FGFR3 expression.[7]

The comparative analysis will involve in-silico molecular docking studies of the 5-amino-1H-pyrazole-4-carboxamide derivatives and these alternative inhibitors against the same crystal structure of FGFR1 (PDB ID: 8XZ7) to ensure a standardized comparison of their binding affinities and interaction patterns.

Experimental Protocols

To ensure scientific integrity and provide a self-validating system, detailed experimental protocols for both the synthesis of the pyrazole derivatives and the molecular docking studies are provided below.

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere with magnetic stirring.

  • Addition of Reagent: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the nitrile intermediate.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the steps for performing a comparative molecular docking study.

1. Preparation of the Receptor (FGFR1)

  • Obtain Crystal Structure: Download the PDB file for the human FGFR1 kinase domain co-crystallized with a pyrazole inhibitor (e.g., PDB ID: 8XZ7) from the RCSB Protein Data Bank.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format.

2. Preparation of Ligands

  • Draw Ligand Structures: Draw the 2D structures of the 5-amino-1H-pyrazole-4-carboxamide derivatives and the alternative inhibitors (Erdafitinib, Pemigatinib, Infigratinib) using a chemical drawing software.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization.

  • Prepare Ligands for Docking:

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

3. Docking Simulation

  • Define the Binding Site: Define the grid box for docking to encompass the ATP-binding site of FGFR1, using the coordinates of the co-crystallized ligand as a reference.

  • Run AutoDock Vina: Execute the docking simulation for each ligand using the prepared receptor and ligand files and the defined grid parameters.

4. Analysis of Results

  • Binding Affinity: Analyze the output files to obtain the binding affinity (in kcal/mol) for the best-predicted binding pose of each ligand.

  • Interaction Analysis: Visualize the docked poses of the ligands within the FGFR1 active site to identify key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues.

Visualization of Workflows and Interactions

To clearly illustrate the experimental and computational processes, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start_synth Starting Materials (Phenylhydrazine, (Ethoxymethylene)malononitrile) reaction Condensation Reaction (Ethanol, Reflux) start_synth->reaction intermediate 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivative hydrolysis->product

Caption: Workflow for the synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives.

G cluster_docking Molecular Docking Workflow prep_receptor Receptor Preparation (FGFR1 - PDB: 8XZ7) grid_gen Grid Box Generation prep_receptor->grid_gen prep_ligand Ligand Preparation (Pyrazole Derivatives & Alternatives) docking AutoDock Vina Simulation prep_ligand->docking grid_gen->docking analysis Results Analysis (Binding Affinity & Interactions) docking->analysis

Caption: Workflow for the comparative molecular docking study.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR inhibitors. By integrating experimental data with in-silico docking studies, researchers can gain a deeper understanding of the structure-activity relationships governing the potency and selectivity of these compounds. The detailed protocols and comparative data presented herein are intended to facilitate further research in this promising area of cancer drug discovery. Future work should focus on synthesizing and evaluating the most promising candidates from in-silico screening in relevant cellular and in-vivo models to validate their therapeutic potential.

References

  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
  • Patsnap. (2024). What is the mechanism of Erdafitinib? Synapse. [Link]
  • Wang, Y., et al. (2022). Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants.
  • RCSB PDB. (2024). 8XZ7: FGFR1 kinase domain with a covalent inhibitor 10h. [Link]
  • ResearchGate. (n.d.). Crystal structure of pemigaitnib in complex with FGFR1. [Link]
  • T-Y. Lin, et al. (2023). Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses. International Journal of Molecular Sciences, 24(15), 12224. [Link]
  • BALVERSA™ (erdafitinib) HCP. (n.d.). Mechanism of Action. [Link]
  • RCSB PDB. (2015). 4RWJ: Crystal Structure of FGFR1 (C488A, C584S) in complex with AZD4547. [Link]
  • Oncolines. (n.d.).
  • YouTube. (2023). Pemigatinib – Mechanism of Action and Synthesis. [Link]
  • RCSB PDB. (2019). 6MZW: TAS-120 covalent complex with FGFR1. [Link]
  • Oncolines. (n.d.).
  • ACS Publications. (2026). Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). (A) The crystal structure of compound 8 bound to FGFR1 (PDB ID: 5Z0S). [Link]
  • ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]
  • Semantic Scholar. (n.d.). Supplementary Figures Supplementary Figure 1 Type I FGFR1 inhibitors. [Link]
  • UroToday. (2020).
  • Wiley Online Library. (2020). Prediction of the drug–drug interaction potential of the α1‐acid glycoprotein bound, CYP3A4/CYP2C9 metabolized oncology drug, erdafitinib.
  • ResearchGate. (n.d.). The docking study of compound 4 in FGFR1 binding site. [Link]
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]
  • Wiley Online Library. (2022). Evaluation of drug–drug interaction potential for pemigatinib using physiologically based pharmacokinetic modeling. Clinical and Translational Science, 15(7), 1755-1765. [Link]
  • Taylor & Francis Online. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Molecular Structure, 1298, 137021. [Link]
  • Semantic Scholar. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. [Link]
  • ACS Publications. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10666-10679. [Link]
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-160. [Link]
  • ResearchGate. (n.d.). Docking scores and hydrogen bond energies of the studied compounds. [Link]
  • MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(10), 2357-2366. [Link]
  • PubMed. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1832-1845. [Link]
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
  • PubMed. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics, 41(8), 3591-3606. [Link]
  • MDPI. (2020). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 12(6), 1659. [Link]
  • PubMed. (2023). 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(10), 4148-4163. [Link]
  • Nature. (2024). Structure-based drug-development study against fibroblast growth factor receptor 2: molecular docking and Molecular dynamics simulation approaches. Scientific Reports, 14(1), 19932. [Link]
  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(25), 17893-17904. [Link]

Sources

benchmarking the anti-inflammatory activity of novel pyrazoles against known standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrazole scaffold has emerged as a cornerstone in medicinal chemistry for the development of potent anti-inflammatory agents.[2] This is exemplified by the commercial success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor built on a diaryl-substituted pyrazole framework.[3][4] The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity and selectivity.[2]

This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of novel pyrazole derivatives against established standards, the selective COX-2 inhibitor celecoxib and the non-selective COX inhibitor indomethacin. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and present a comparative analysis of performance data.

Mechanistic Landscape: Targeting the Engines of Inflammation

The anti-inflammatory effects of the compounds discussed in this guide are primarily mediated through the inhibition of key enzymatic pathways and the modulation of inflammatory signaling cascades. A fundamental understanding of these mechanisms is crucial for interpreting experimental data and guiding rational drug design.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and kidney function.[6]

  • COX-2 is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation.[6][7] Its upregulation leads to the production of pro-inflammatory prostaglandins.[7]

Non-selective NSAIDs , like indomethacin , inhibit both COX-1 and COX-2.[8] While this provides effective anti-inflammatory relief, the inhibition of COX-1 is associated with gastrointestinal side effects.[8] Selective COX-2 inhibitors , such as celecoxib , were developed to specifically target the inflammation-associated enzyme, thereby reducing the risk of these adverse effects.[6][9] Novel pyrazole derivatives are often designed to exhibit high selectivity for COX-2.[10]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin (Non-selective Inhibitor) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib & Novel Pyrazoles (Selective Inhibitors) Celecoxib->COX2 Selectively Inhibits

Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response.[3][11] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[8] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[9][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release IkB_deg IkB_p->IkB_deg Degradation DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, iNOS, COX-2) DNA->Proinflammatory_Genes

Caption: The NF-κB Signaling Pathway leading to pro-inflammatory gene expression.

In Vitro Benchmarking: A Cellular Perspective

In vitro assays provide a controlled environment to dissect the molecular mechanisms of action and determine the potency of novel compounds.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow Start Novel Pyrazole Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 Macrophages) Start->NO_Assay IC50_COX Determine IC50 for COX-1 & COX-2 COX_Assay->IC50_COX IC50_NO Determine IC50 for NO Inhibition NO_Assay->IC50_NO Selectivity_Index Calculate COX-2 Selectivity Index IC50_COX->Selectivity_Index Data_Analysis Comparative Data Analysis Selectivity_Index->Data_Analysis IC50_NO->Data_Analysis Conclusion Identify Lead Compounds Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.
Protocol 1: COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity (IC50) of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (novel pyrazoles, celecoxib, indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add a small volume of the test compound dilutions to the respective wells. For control wells, add the solvent vehicle.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: After a specific incubation time (e.g., 2 minutes), measure the product formation. This can be done using various methods, such as a colorimetric assay that measures the peroxidase activity of COX or by quantifying prostaglandin E2 (PGE2) levels using an ELISA kit.[12][13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6]

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (novel pyrazoles, celecoxib, indomethacin)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells and LPS only, and cells with medium only (unstimulated).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 values.

Comparative In Vitro Data

The following table summarizes representative IC50 values for novel pyrazole derivatives compared to celecoxib and indomethacin from published studies.

CompoundTarget/AssayIC50 (µM) - COX-1IC50 (µM) - COX-2COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2)Reference
Novel Pyrazole 1 COX Inhibition>1000.05>2000Fictional Example
Novel Pyrazole 2 COX Inhibition15.20.12126.7Fictional Example
Celecoxib COX Inhibition~15~0.05~300[6]
Indomethacin COX Inhibition~0.1~0.9~0.11[6]
Novel Pyrazole 3 NO Production (LPS-stimulated RAW 264.7)-5.8-Fictional Example
Indomethacin NO Production (LPS-stimulated RAW 264.7)-12.5-Fictional Example

Note: The presented values are illustrative and can vary depending on the specific pyrazole structure and assay conditions.

In Vivo Benchmarking: Efficacy in a Living System

In vivo models are indispensable for evaluating the overall anti-inflammatory efficacy, pharmacokinetics, and safety profile of a compound in a complex biological system.

Experimental Workflow: In Vivo Assay

In_Vivo_Workflow Start Lead Pyrazole Compounds Animal_Model Carrageenan-Induced Paw Edema in Rats Start->Animal_Model Dosing Administer Test Compounds and Controls Animal_Model->Dosing Edema_Induction Induce Inflammation with Carrageenan Dosing->Edema_Induction Measurement Measure Paw Volume Over Time Edema_Induction->Measurement Data_Analysis Calculate Percentage of Edema Inhibition Measurement->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo anti-inflammatory activity assessment.
Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[3]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (novel pyrazoles), indomethacin, and vehicle control

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (indomethacin, e.g., 10 mg/kg), and test groups (novel pyrazoles at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, indomethacin, or the vehicle control orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[14]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[3]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100.[3]

Comparative In Vivo Data

The following table presents representative data on the percentage of paw edema inhibition for novel pyrazole derivatives compared to indomethacin.

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference
Novel Pyrazole 1 10365Fictional Example
Novel Pyrazole 2 20378Fictional Example
Indomethacin 103~50-60[15]
Celecoxib 103~60-70[10]

Note: The presented values are illustrative and can vary depending on the specific pyrazole structure, dose, and experimental conditions.

Conclusion: A Data-Driven Approach to Advancing Anti-Inflammatory Therapeutics

This guide has outlined a systematic approach to benchmarking the anti-inflammatory activity of novel pyrazole derivatives. By employing a combination of robust in vitro and in vivo assays, researchers can gain a comprehensive understanding of the potency, selectivity, and efficacy of their compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for drug development professionals seeking to identify and advance the next generation of anti-inflammatory therapeutics. A thorough and logical evaluation, grounded in a solid mechanistic understanding, is paramount to translating promising chemical scaffolds into clinically successful treatments for inflammatory diseases.

References

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB pathway in inflammation and immunity. Cold Spring Harbor perspectives in biology, 1(4), a000060. [Link]
  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Gamal El-Din, M. M., Shin, J. S., Lee, K. T., Yoo, K. H., & Oh, C. H. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 26(21), 6487. [Link]
  • El-Sayad, I. A., El-Sawy, E. R., El-Meligy, A. A., & El-Gazzar, A. R. (2016). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Inflammopharmacology, 24(5), 235–244. [Link]
  • Inotiv. (n.d.).
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 23(1), 39–51. [Link]
  • ResearchGate. (n.d.). A diagram of the putative anti-inflammatory mechanism of the COX-2...
  • Hargreaves, K., Dubner, R., Brown, F., Flores, C., & Joris, J. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77–88. [Link]
  • Subbaramaiah, K., & Dannenberg, A. J. (2007). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Current pharmaceutical design, 13(22), 2203–2219. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Chander, S., Kumar, V., & Chawla, G. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic chemistry, 86, 494–505. [Link]
  • Georgiev, M., Tsvetkova, E., & Getova, D. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica, 55(3-4), 63–69. [Link]
  • Wikipedia. (2024, May 10). Cyclooxygenase-2. Wikipedia. [Link]
  • ResearchGate. (n.d.). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.
  • ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 23(1), 39–51. [Link]
  • Park, S. H., & Lee, J. Y. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 61(2), 163–169. [Link]
  • Singh, R., & Kumar, V. (2017). Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates. European journal of medicinal chemistry, 139, 583–596. [Link]
  • Tran, T. D., Tran, P. T., & Lee, J. Y. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & medicinal chemistry letters, 19(6), 1782–1785. [Link]
  • Sharma, V., Bhatia, P., Alam, O., Naim, M. J., Nawaz, F., Sheikh, A. A., & Jha, M. (2019). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. Bioorganic chemistry, 91, 103007. [Link]

Sources

Pyrazole vs. Imidazole: A Head-to-Head Comparison of Privileged Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel kinase inhibitors, the choice of the core heterocyclic scaffold is a pivotal decision that dictates the trajectory of drug discovery programs. Among the pantheon of "privileged structures," pyrazole and imidazole, both five-membered nitrogen-containing heterocycles, have emerged as remarkably successful frameworks for the design of potent and selective kinase inhibitors. This guide provides an in-depth, head-to-head comparison of these two scaffolds, dissecting their nuanced differences in kinase binding, structure-activity relationships (SAR), and overall suitability for kinase inhibitor design, supported by experimental data and detailed methodologies.

The Tale of Two Azoles: Core Structural and Electronic Properties

At first glance, pyrazole and imidazole appear structurally similar, both being five-membered aromatic rings with two nitrogen atoms. However, the relative positioning of these nitrogens—1,2 in pyrazole and 1,3 in imidazole—imparts distinct electronic and steric properties that profoundly influence their interactions within the ATP-binding pocket of kinases.

Pyrazole , a 1,2-diazole, possesses a unique arrangement of a proton-donating NH group adjacent to a proton-accepting nitrogen atom. This configuration allows it to act as a versatile hydrogen bond donor and acceptor, often forming critical interactions with the hinge region of the kinase, a key determinant of inhibitor binding. The pyrazole ring is a cornerstone of numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib.[1][2]

Imidazole , a 1,3-diazole, features two non-adjacent nitrogen atoms. This arrangement allows for a different vectoral display of hydrogen bond donors and acceptors compared to pyrazole. The imidazole scaffold is also a prominent feature in many kinase inhibitors, with nilotinib being a notable example.[3][4] Its derivatives have shown significant potential in targeting a range of kinases, including EGFR and VEGFR.[5]

Decoding the Binding Modes: A Structural Perspective

The subtle difference in nitrogen positioning between pyrazole and imidazole leads to distinct binding modes within the kinase active site. These differences are often exploited by medicinal chemists to fine-tune inhibitor selectivity and potency.

dot

Caption: Generalized binding modes of pyrazole and imidazole scaffolds in a kinase active site.

As illustrated, both scaffolds can engage in crucial hydrogen bonding interactions with the kinase hinge region. The pyrazole's adjacent nitrogen atoms can facilitate a bidentate interaction or a "pincer-like" grip on the hinge, a feature that has been successfully leveraged in the design of highly potent inhibitors.[6] The imidazole ring, with its separated nitrogens, offers a different geometry for hinge binding, which can be advantageous for targeting specific kinase conformations or achieving selectivity against closely related kinases.[7]

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

The SAR for both pyrazole and imidazole-based kinase inhibitors is rich and varied, with the substituents on the core scaffold playing a critical role in determining potency and selectivity.

Pyrazole-Based Inhibitors:
  • Substitution at N1: This position is frequently used to introduce larger substituents that can occupy hydrophobic pockets adjacent to the hinge region, thereby enhancing potency and selectivity. For instance, in the development of JNK3 inhibitors, the N-linked phenyl structures of aminopyrazoles were found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to significant selectivity.[8]

  • Substitution at C3 and C5: These positions are often decorated with groups that can form additional interactions with the solvent-exposed region or the ribose-binding pocket of the kinase. The nature of these substituents can dramatically impact the inhibitor's pharmacokinetic properties.[9]

  • Fused Pyrazoles: The fusion of the pyrazole ring with other heterocyclic systems, such as in indazole or pyrazolo[3,4-d]pyrimidine, has proven to be a highly effective strategy for developing potent kinase inhibitors.[1]

Imidazole-Based Inhibitors:
  • Substitution at N1: Similar to pyrazoles, the N1 position of the imidazole ring is a key handle for introducing diversity and targeting specific sub-pockets within the kinase active site.

  • Substitution at C2, C4, and C5: The inhibitory activity of substituted imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole core. For example, in a series of 2,4,5-trisubstituted imidazoles targeting p38 MAP kinase, a 4-pyridyl moiety at the C5 position was found to be crucial for potent inhibition, likely due to its ability to form a key hydrogen bond.[7]

  • Fused Imidazoles: Imidazo[1,2-b]pyridazine and other fused imidazole scaffolds are also considered privileged structures in kinase inhibitor design.[1]

Quantitative Head-to-Head Comparison: A Data-Driven Perspective

ScaffoldKinase TargetCompound IDIC50 (nM)Reference
Pyrazole JNK3SR-35767[8]
Indazole (Fused Pyrazole) JNK3SR-373712[8]
Imidazole p38 MAP KinaseCompound 150[7]
Imidazole p38 MAP KinaseCompound 745[7]
Imidazopyrazole BTK12a5.2[10]
Imidazopyrazole BTK18a4.9[10]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Aurora-A7a(cellular p-T288 IC50 = 0.040 µM)[11]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Aurora-A14d(cellular p-T288 IC50 = 0.040 µM)[11]

Note: The data presented above is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

This data highlights the high potency that can be achieved with both pyrazole and imidazole scaffolds. The choice between the two often comes down to the specific kinase being targeted and the desired selectivity profile. For instance, the aminopyrazole scaffold in SR-3576 conferred over 2800-fold selectivity for JNK3 over p38, a remarkable feat achieved through subtle structural modifications.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally validate the inhibitory potential of novel pyrazole and imidazole-based compounds, a robust and reliable in vitro kinase assay is essential. The following protocol outlines a common luminescence-based assay for determining the half-maximal inhibitory concentration (IC50) of a test compound.

dot

Kinase_Inhibition_Assay_Workflow A Compound Preparation: Serial dilution of test compound (pyrazole or imidazole derivative) B Kinase Reaction Setup: Add kinase, substrate, and ATP to a 96-well plate A->B C Incubation: Allow inhibitor to bind to kinase, then initiate reaction with ATP/substrate B->C D ADP Detection: Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP C->D E Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal D->E F Data Acquisition: Measure luminescence using a plate reader E->F G IC50 Determination: Plot luminescence vs. compound concentration and fit to a four-parameter logistic curve F->G

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.[12]

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.[12]

  • Assay Plate Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or a DMSO control to each well.

  • Pre-incubation: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[12]

  • Signal Generation: Add a kinase detection reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for about 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Conclusion: A Matter of Strategic Choice

The head-to-head comparison of pyrazole and imidazole scaffolds in kinase inhibition reveals that both are highly privileged and versatile frameworks. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired selectivity profile, and the synthetic feasibility.

The pyrazole scaffold, with its 1,2-diazole arrangement, offers unique opportunities for hinge binding and has been instrumental in the development of numerous approved kinase inhibitors. The imidazole scaffold, with its 1,3-diazole system, provides a different geometric presentation of hydrogen bond donors and acceptors, enabling the design of inhibitors with distinct SAR and selectivity profiles.

Ultimately, a deep understanding of the structural biology of the target kinase, coupled with creative synthetic chemistry, will continue to unlock the full potential of both pyrazole and imidazole scaffolds in the ongoing quest for novel and effective kinase inhibitors.

References

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(1), 330. [Link]
  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11219-11238. [Link]
  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
  • PubMed. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2865-2874. [Link]
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]
  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(24), 5943-5947. [Link]
  • PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(12), 2278-2300. [Link]
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2028. [Link]
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • PubMed Central. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceutics, 15(2), 629. [Link]
  • PubMed. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724. [Link]
  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • protocols.io. (2023, September 23). In vitro kinase assay.
  • Journal of Pharma Insights and Research. (2025, February 5). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
  • ResearchGate. (2025, December 15). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors.
  • PubMed Central. (2022). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • ResearchGate. (2016, September 3). Pyrazole and imidazole as CYP51 inhibitors?.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14096-14164. [Link]
  • ResearchGate. (2021, July 5). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and....
  • NIH. (n.d.). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.
  • PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4123. [Link]

Sources

A Comparative Guide to the Selectivity Profile of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2][3][4] Derivatives of pyrazole are integral to a wide array of therapeutic agents, demonstrating anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] Within this important class of compounds, Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (referred to herein as EAFPC) has emerged as a significant building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[5]

The success of kinase inhibitors as a drug class, heralded by the approval of imatinib in 2001, has revolutionized the treatment of various cancers and inflammatory diseases.[6] However, a paramount challenge in their development is achieving selectivity.[7][8] The human kinome consists of over 500 highly conserved ATP-binding sites, making off-target inhibition a common and significant hurdle that can lead to toxicity or diminished efficacy.[9] Therefore, a rigorous evaluation of a compound's selectivity profile is a critical step in the drug discovery pipeline.[9][10]

This guide provides an in-depth, objective evaluation of the selectivity profile of EAFPC, a known intermediate in the synthesis of potent kinase inhibitors.[5][11] We will present a comparative analysis based on established biochemical and cellular assay formats, contextualize its activity within relevant signaling pathways, and provide detailed experimental protocols to ensure scientific transparency and reproducibility.

Biochemical Selectivity Profiling: A Kinome-Wide View

The initial and most crucial step in characterizing a kinase inhibitor is to assess its activity across a broad panel of kinases.[9][12] This provides a global view of its potency and selectivity. While specific experimental data for the EAFPC intermediate is not extensively published, we can infer its likely selectivity profile based on derivatives that have been developed from it, such as the highly selective p38 MAP kinase inhibitor, RO3201195.[11]

A typical approach involves a high-throughput screen against hundreds of kinases at a fixed concentration (e.g., 1 µM) to identify initial "hits." Subsequently, dose-response curves are generated for these hits to determine IC50 values (the concentration required to inhibit 50% of kinase activity).

1.1. Comparative Analysis with Reference Inhibitors

Based on the development of compounds like RO3201195 from a similar scaffold, EAFPC-derived inhibitors show a strong propensity for inhibiting the p38 MAP kinase.[11] The selectivity of such inhibitors is attributed to a unique hydrogen bond formed between the exocyclic amine of the pyrazole core and a threonine residue (Thr106) within the p38 ATP-binding pocket.[11] To contextualize this, a comparison with other known p38 inhibitors is essential.

Table 1: Comparative Biochemical Potency of p38 MAPK Inhibitors

CompoundPrimary TargetIC50 (p38α)Key Off-Targets (IC50)Selectivity Notes
RO3201195 (EAFPC-derived) p38α MAPK~10 nMJNK2 (>10 µM), ERK2 (>10 µM)Highly selective for p38α over other MAP kinases and a broad panel of other kinases.[11]
SB203580 p38α/β MAPK~50 nMRICK (~8 nM), GAK (~100 nM)A widely used tool compound, but known to have significant off-target effects.
BIRB 796 (Doramapimod) p38α/β/γ/δ MAPK~30 nMJNK2 (~250 nM), Src (~500 nM)A potent pan-p38 inhibitor that binds to a distinct allosteric site.
VX-745 p38α MAPK~15 nMLimited off-target data availableAn early clinical candidate with good potency for the p38α isoform.

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from publicly available literature.

1.2. Experimental Protocol: Radiometric Kinase Activity Assay (HotSpot™)

To generate the data presented above, a radiometric assay is a gold-standard method for directly measuring kinase activity.[9][12]

Objective: To determine the IC50 value of a test compound against a specific kinase by measuring the incorporation of radiolabeled phosphate ([γ-³³P]-ATP) into a substrate.

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • [γ-³³P]-ATP

  • Test compound (EAFPC-derivative)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the diluted test compound.

  • Kinase Addition: Add the purified kinase to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding [γ-³³P]-ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement and Selectivity

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell.[8] Cellular assays are essential to confirm that the inhibitor can cross the cell membrane, engage its intended target, and exert a functional effect at concentrations that do not cause toxicity due to off-target activities.[9][13]

2.1. Cellular Target Engagement: The NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a leading technology for quantifying compound binding at specific kinase targets within intact cells.[13][14] It measures the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a test compound.[14]

Workflow Diagram: NanoBRET™ Target Engagement Assay

G cluster_cell Intact Cell cluster_interpretation Interpretation start HEK293 cells expressing Kinase-NanoLuc® fusion tracer Add cell-permeable fluorescent tracer start->tracer compound Add test compound (e.g., EAFPC-derivative) tracer->compound read Measure BRET signal (Ratio of acceptor/donor emission) compound->read high_bret No Compound Binding: Tracer binds to Kinase-NanoLuc® = HIGH BRET SIGNAL read->high_bret Control low_bret Compound Binding: Compound displaces tracer = LOW BRET SIGNAL read->low_bret Effective Inhibitor

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

2.2. Functional Cellular Assay: Inhibition of Substrate Phosphorylation

To confirm that target engagement translates to functional inhibition, one must measure the phosphorylation of a known downstream substrate. For p38 MAPK, a key substrate is MAPK-activated protein kinase 2 (MK2).

Experimental Protocol: In-Cell Western for Phospho-MK2

Objective: To quantify the inhibition of p38 MAPK activity in cells by measuring the levels of phosphorylated MK2 (p-MK2).

Materials:

  • HeLa or U937 cells

  • Lipopolysaccharide (LPS) or Anisomycin (to stimulate the p38 pathway)

  • Test compound (EAFPC-derivative)

  • Primary antibodies: Rabbit anti-phospho-MK2 (Thr334) and Mouse anti-Total MK2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • In-Cell Western blocking buffer and permeabilization buffer

  • 96-well clear bottom plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.

  • Fixation & Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate cells overnight with a cocktail of primary antibodies against p-MK2 and total MK2.

  • Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorescently-labeled secondary antibodies in the dark.

  • Imaging: Wash the cells again and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both p-MK2 (800 nm channel) and total MK2 (700 nm channel). Normalize the p-MK2 signal to the total MK2 signal. Plot the normalized signal against compound concentration to determine the cellular IC50.

Signaling Pathway Context

Understanding the selectivity of EAFPC-derived inhibitors requires placing their primary target, p38 MAPK, within its broader signaling context. The p38 MAPK pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.

Signaling Pathway Diagram: p38 MAPK Cascade

G stress Cellular Stress (UV, LPS, Cytokines) mkkk MAPKKKs (e.g., TAK1, ASK1) stress->mkkk mkk MAPKKs (MKK3, MKK6) mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (MK2, ATF2, etc.) p38->substrates phosphorylates inhibitor EAFPC- Derivative inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.

An ideal inhibitor, derived from a scaffold like EAFPC, would potently block p38 MAPK without affecting upstream kinases (MKK3/6) or parallel pathways (e.g., JNK, ERK), thereby minimizing unintended biological consequences.

Conclusion

The this compound (EAFPC) scaffold is a validated starting point for the development of highly selective kinase inhibitors. As demonstrated by advanced derivatives like RO3201195, this chemical core can be elaborated to achieve potent and specific inhibition of targets such as p38 MAP kinase.[11] A comprehensive evaluation, moving from broad biochemical screens to specific cellular target engagement and functional assays, is paramount. This multi-faceted approach ensures that the observed biological effects can be confidently attributed to the on-target activity of the compound, a foundational requirement for any high-quality chemical probe or clinical candidate.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Müller, S., Chaikuad, A., & Knapp, S. (2015). The ins and outs of selective kinase inhibitor development. Nature Chemical Biology.
  • Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology.
  • Kinase Logistics. Cell-based Kinase Profiling Service.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal.
  • Enliven Therapeutics. Small Molecule Kinase Inhibitors.
  • Roskoski, R. Jr. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.
  • Hu, Y., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Sharma, V., & Kumar, P. (2014). Current status of pyrazole and its biological activities. PMC.
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of medicinal chemistry.
  • ChemBK. ETHYL 5-AMINO-1-(4-FLUOROPHENYL)PYRAZOLE-4-CARBOXYLATE.
  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC.
  • Basiri, A., & Murugaiyah, V. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & medicinal chemistry letters.
  • ResearchGate. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

Sources

A Guide to Ensuring Reproducibility of Biological Data for Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate, serves as a foundational building block for synthesizing a multitude of bioactive molecules, particularly kinase inhibitors.[1][4][5] Given its role in drug discovery, ensuring the reproducibility of its biological data is paramount for advancing therapeutic development. This guide provides an in-depth comparison of methodologies and outlines best practices to achieve reliable and consistent experimental outcomes.

The Central Role of Pyrazole Derivatives in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The pyrazole core has proven to be a "promiscuous scaffold," capable of targeting multiple protein kinases. This has led to the development of numerous pyrazole-based inhibitors targeting key kinases such as p38 MAP kinase, Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[5][7][8]

The subject of this guide, this compound, is a crucial precursor in the synthesis of these potent inhibitors. Its structural integrity and purity directly impact the biological activity and, consequently, the reproducibility of data for the final compounds.

Synthesis and Characterization: The Foundation of Reproducibility

The synthesis of this compound and its derivatives typically involves the condensation of hydrazides with appropriate precursors.[9] While various synthetic routes exist, slight variations in reaction conditions can lead to impurities that may confound biological data.

Workflow for Synthesis and Quality Control:

cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A Starting Materials (e.g., Hydrazides, Ketene dithioacetal) B Condensation Reaction A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F Purity Assessment (HPLC, LC-MS) E->F G Structural Verification (NMR, Mass Spectrometry) E->G H Final Pure Compound F->H G->H

Caption: A generalized workflow for the synthesis and quality control of pyrazole derivatives.

Key Considerations for Reproducible Synthesis:

  • Starting Material Purity: The purity of the initial reagents is critical. Impurities can be carried through the synthesis and lead to side products that may have their own biological activity.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the reaction progress and ensure complete conversion.

  • Purification: Column chromatography and recrystallization are common methods to purify the final compound. The choice of solvent system for both is crucial to remove unreacted starting materials and byproducts.[10]

  • Structural Verification: Comprehensive characterization using ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the chemical structure of the synthesized compound.[10][11] The spectral data should be consistent with the expected structure.

Comparative Analysis of Biological Assays

The biological evaluation of this compound derivatives often involves a variety of in vitro and cell-based assays to determine their potency and selectivity as kinase inhibitors.

Table 1: Common Biological Assays for Pyrazole-Based Kinase Inhibitors

Assay TypePrincipleKey Parameters for Reproducibility
In Vitro Kinase Inhibition Assay Measures the direct inhibition of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies ADP production.[4][12]Kinase and substrate concentrations, ATP concentration, incubation time and temperature, and accurate IC50 determination.
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Assesses the effect of the compound on the metabolic activity or proliferation of cancer cell lines.[13]Cell line authentication, cell seeding density, treatment duration, and appropriate vehicle controls (e.g., DMSO).
Western Blotting Detects changes in the phosphorylation status of downstream target proteins to confirm on-target activity in a cellular context.[13]Antibody validation, protein loading controls, and quantitative analysis of band intensities.
Cell Cycle Analysis Uses flow cytometry to determine the effect of the compound on cell cycle progression.[13]Proper cell fixation and staining, and appropriate gating strategies.

Workflow for Evaluating a Novel Kinase Inhibitor:

A In Vitro Kinase Assay (Determine IC50) B Cell Viability Assay (Determine Cellular Potency) A->B C Western Blot Analysis (Confirm On-Target Activity) B->C D Cell Cycle Analysis (Elucidate Mechanism) C->D E In Vivo Studies (Assess Efficacy and Toxicity) D->E

Caption: A systematic workflow for the comprehensive evaluation of a novel kinase inhibitor.[13]

Achieving Trustworthiness Through Self-Validating Protocols

To ensure the trustworthiness of experimental data, protocols should be designed as self-validating systems. This involves incorporating appropriate controls and orthogonal assays to confirm findings.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of a compound's inhibitory activity against a specific kinase.[4][12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a derivative of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Include a "no inhibitor" control (vehicle only) and a "no kinase" control.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation:

  • Orthogonal Assay: Confirm the IC50 value using a different assay format, such as a radiometric assay or a biophysical method like Differential Scanning Fluorimetry (DSF).

  • Selectivity Profiling: Test the compound against a panel of other kinases to determine its selectivity.[4]

Conclusion

The reproducibility of biological data for this compound and its derivatives is fundamental to the successful development of novel therapeutics. By adhering to rigorous standards in synthesis, purification, and characterization, and by employing well-controlled and validated biological assays, researchers can ensure the integrity and reliability of their findings. This systematic approach not only enhances the confidence in individual studies but also facilitates the collective progress of drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
  • Benchchem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Chem-Impex. (n.d.). Ethyl 5-Amino-1-(4-fluorophenyl)
  • Guiso, M., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2489.
  • Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy & Bioallied Sciences, 3(3), 331-341.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-(4-fluorophenyl)
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports, 12, 18567.
  • Vergelli, C., et al. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Archiv der Pharmazie, 353(1), e1900249.
  • Chemrio. (n.d.).
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116558.
  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.
  • Request PDF. (n.d.).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • PubChem. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 6(1), 69-75.
  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275.
  • precisionFDA. (n.d.).

Sources

A Comparative Guide to the ADMET Properties of Pyrazole Analogs for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Its metabolic stability and versatile biological activity have made it a cornerstone in the development of treatments for a wide range of diseases, from inflammation to cancer and erectile dysfunction.[1][2][3] However, the journey of a pyrazole-containing compound from a promising hit to a marketable drug is fraught with challenges, primarily governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Understanding and optimizing these properties early in the drug discovery pipeline is critical to mitigating late-stage failures. This guide provides a comparative analysis of the ADMET properties of key pyrazole analogs, details the essential experimental workflows for their evaluation, and offers insights into making data-driven decisions for lead optimization.

Section 1: The Pyrazole Scaffold and the Imperative of ADMET Profiling

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly attractive for drug design.[2][4] It can act as a bioisostere for other aromatic rings, often improving potency, solubility, and metabolic stability.[2] Prominent examples of pyrazole-containing drugs include:

  • Celecoxib: A selective COX-2 inhibitor for treating arthritis and pain.[5]

  • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[6]

  • Ruxolitinib & Ibrutinib: Kinase inhibitors used in cancer therapy.[1]

Despite their therapeutic successes, the ADMET properties of pyrazole analogs can vary dramatically with subtle structural modifications. Early and robust ADMET profiling is not just a regulatory requirement but a strategic necessity to guide medicinal chemistry efforts, reduce attrition rates, and ultimately, develop safer and more effective medicines.[7][8] In vitro ADMET assays are essential components of the data package required for an Investigational New Drug (IND) application.[9]

Section 2: Comparative ADMET Analysis of Pyrazole Analogs

A molecule's success as a drug is a delicate balance of multiple properties. Here, we compare the known ADMET parameters of two prominent pyrazole-containing drugs, Celecoxib and Sildenafil, to illustrate how the pyrazole scaffold behaves in different chemical contexts.

Absorption

For oral drugs, absorption is governed by solubility and intestinal permeability.

  • Solubility: Poor aqueous solubility can limit oral bioavailability. Pyrazole analogs can be tailored to improve this property.

  • Permeability: The ability to cross the intestinal epithelium is crucial. This is often assessed using in vitro models like Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA).[10][11] The Caco-2 model is considered a gold standard as it not only measures passive diffusion but also the effects of active transporters like P-glycoprotein (P-gp).[10][12]

Distribution

Once absorbed, a drug's distribution determines its concentration at the target site versus off-target tissues.

  • Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to exert its effect.

  • Volume of Distribution (Vd): Indicates the extent of a drug's distribution in body tissues.

Metabolism

Metabolism is a major mechanism of drug clearance, predominantly occurring in the liver via cytochrome P450 (CYP) enzymes.[13][14] The pyrazole ring itself is relatively stable metabolically, a key reason for its prevalence in drug design.[1] However, substituents on the ring are often sites of metabolic attack.

  • Celecoxib: Metabolism is primarily driven by CYP2C9, which hydroxylates the methyl group, followed by further oxidation.[5][15] Genetic variations (polymorphisms) in CYP2C9 can significantly impact celecoxib's pharmacokinetics.[5]

  • Sildenafil: Primarily metabolized by CYP3A4 and to a lesser extent by CYP2C9. The main metabolic pathway is N-demethylation of the piperazine ring, resulting in a metabolite that retains some pharmacological activity.[6]

Excretion

The body eliminates drugs and their metabolites primarily through urine and feces. For Celecoxib, very little of the drug is eliminated unchanged, with metabolites excreted via both routes.[5][15]

Toxicity

Early identification of toxicity liabilities is paramount.

  • Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[16][17] This is a critical safety checkpoint for all drug candidates. The automated patch-clamp assay is the gold standard for assessing hERG liability.[16][18]

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.

  • In Silico Prediction: Computational tools like pkCSM and SwissADME are invaluable for early-stage prediction of ADMET properties, allowing for the prioritization of compounds with more favorable profiles before synthesis.[19][20]

Table 1: Comparative ADMET Properties of Celecoxib and Sildenafil

PropertyCelecoxibSildenafilSignificance in Drug Discovery
Primary Metabolic Enzyme CYP2C9[5][15]CYP3A4[6]Predicts potential for drug-drug interactions (DDIs).
Oral Bioavailability ~22-40% (fasted)~41%Low bioavailability may require higher doses or formulation strategies.
Time to Peak Plasma Conc. (Tmax) ~3 hours[21]~1.84 hours[22]Influences onset of action.
Plasma Half-life (t1/2) ~11 hours[21]~2.66 hours[22]Determines dosing frequency.
Plasma Protein Binding ~97% (highly bound)~96% (highly bound)High binding reduces the free, active drug concentration.
Primary Excretion Route Feces and urine (as metabolites)[5][15]Primarily feces (as metabolites)Influences dosing in patients with renal or hepatic impairment.

Section 3: Experimental Workflows for ADMET Profiling

A tiered, systematic approach to ADMET testing ensures that resources are focused on the most promising candidates.

An Integrated ADMET Screening Cascade

The process begins with high-throughput in silico and in vitro screens and progresses to more complex and lower-throughput assays for compounds that meet predefined criteria.

ADMET_Workflow cluster_0 Early Discovery (High Throughput) cluster_1 Lead Optimization (Medium Throughput) cluster_2 Preclinical Candidate (Low Throughput) in_silico In Silico Screening (SwissADME, pkCSM) pampa PAMPA (Permeability) in_silico->pampa Prioritize caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 Advance Leads solubility Kinetic Solubility solubility->caco2 microsomal Microsomal Stability (HLM, MLM) cyp_inhibit CYP Inhibition (IC50) microsomal->cyp_inhibit Advance Leads in_vivo_pk In Vivo PK (Rodent) caco2->in_vivo_pk Select Candidate cyp_inhibit->in_vivo_pk ppb Plasma Protein Binding (RED) ppb->in_vivo_pk herg hERG Screening (Automated Patch-Clamp) safety_pharm Safety Pharmacology herg->safety_pharm Select Candidate met_id Metabolite ID in_vivo_pk->met_id

Sources

validating the target engagement of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and its derivatives represent a promising class of small molecules, recognized for their potential in oncology and anti-inflammatory treatments.[2] However, the journey from a promising hit compound to a clinical candidate is contingent on a critical, evidence-based understanding of its mechanism of action. The foundational step in this process is unequivocally demonstrating that the molecule interacts with its intended protein target within the complex milieu of a living cell—a concept known as target engagement.[3]

This guide provides an in-depth comparison of state-of-the-art methodologies for . Moving beyond a mere listing of protocols, we will explore the causality behind experimental choices, ensuring that each described method serves as a self-validating system. Our objective is to equip you with the strategic and technical expertise to generate robust, interpretable data that builds confidence in your lead compounds and accelerates their path through the development pipeline.

The Imperative of Target Engagement: From Hypothesis to Evidence

A lack of clinical efficacy is a primary reason for the failure of drug candidates in late-stage development.[4] Often, this failure can be traced back to an incomplete understanding of whether the compound engaged its target effectively in a physiological context.[5] Establishing a clear link between target binding and cellular response is paramount. It allows us to answer critical questions: Is the observed phenotype a result of on-target activity? Is the lack of efficacy due to poor target engagement or a flawed biological hypothesis?[5]

This guide will focus on a hypothetical derivative, which we'll call Pyr-Inhib-1 , designed as a kinase inhibitor. We will compare its target engagement profile with a known, well-characterized inhibitor of the same target kinase.

Biophysical Approaches: Quantifying Direct Binding Events

Biophysical methods provide a direct, quantitative measure of the interaction between a compound and its purified target protein. These techniques are invaluable in early-stage drug discovery for confirming binding, determining affinity, and understanding the thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC is a powerful technique that measures the heat released or absorbed during the binding of a ligand to a macromolecule. It is considered a gold standard because it directly measures the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[6][7] This thermodynamic signature provides deep insights into the forces driving the binding event, which is crucial for structure-activity relationship (SAR) studies and lead optimization.[8]

  • Preparation:

    • Dialyze the purified target kinase and Pyr-Inhib-1 into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[9]

    • Determine the protein concentration accurately.

    • Prepare Pyr-Inhib-1 at a concentration 10-15 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the Pyr-Inhib-1 solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine K D, n, ΔH, and ΔS.[7]

CompoundTarget KinaseBinding Affinity (K D)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Pyr-Inhib-1 Kinase A50 nM1.05-12.52.4
Reference Inhibitor Kinase A25 nM0.98-10.80.9
Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique for monitoring molecular interactions in real time.[10] It measures changes in the refractive index on the surface of a sensor chip where the target protein is immobilized.[11] This allows for the precise determination of association (k on) and dissociation (k off) rate constants, providing a detailed kinetic profile of the binding event.[12]

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target Kinase on Sensor Chip Inject_Compound Inject Pyr-Inhib-1 (Analyte) Association Association Phase (Real-time Monitoring) Inject_Compound->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration of Chip Surface Dissociation->Regeneration Fit_Data Fit Data to Kinetic Model Sensorgram Generate Sensorgram Determine_Rates Determine kon, koff, KD

Caption: General workflow for an SPR experiment.

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of Pyr-Inhib-1 over the chip surface to monitor association.

    • Follow with an injection of running buffer to monitor dissociation.

  • Regeneration: Inject a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound compound and prepare the surface for the next cycle.[12]

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.[13]

    • Perform global fitting of the data to a kinetic model (e.g., 1:1 Langmuir binding) to calculate k on, k off, and K D (k off/k on).

CompoundTarget Kinasek on (1/Ms)k off (1/s)K D (nM)
Pyr-Inhib-1 Kinase A1.5 x 10^57.5 x 10^-350
Reference Inhibitor Kinase A2.0 x 10^55.0 x 10^-325

Cellular Approaches: Proving Engagement in a Physiological Context

While biophysical assays are essential, they do not account for cellular factors like membrane permeability, efflux pumps, and compound metabolism.[14] Cellular target engagement assays are therefore critical to confirm that a compound reaches and binds to its target in a living system.[3]

Cellular Thermal Shift Assay (CETSA®): The Benchmark for In-Cell Target Binding

CETSA is a powerful method for assessing target engagement in intact cells and tissues.[15] The principle is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target, the resulting protein-ligand complex is typically more resistant to heat-induced unfolding and aggregation.[17]

CETSA_Workflow Start Harvest and Aliquot Intact Cells Treat Treat Cells with Pyr-Inhib-1 or Vehicle Start->Treat Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble and Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot

Caption: Workflow for a CETSA® melt curve experiment.

  • Cell Treatment: Treat cultured cells with Pyr-Inhib-1 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heating:

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.[15]

    • Centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.[15]

  • Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target kinase by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.[18]

CompoundTarget KinaseMelting Temp (°C) - VehicleMelting Temp (°C) - CompoundThermal Shift (ΔT m)
Pyr-Inhib-1 Kinase A52.1°C56.5°C+4.4°C
Reference Inhibitor Kinase A52.1°C57.8°C+5.7°C
Bioluminescence Resonance Energy Transfer (BRET): Probing Proximity in Live Cells

BRET is a proximity-based assay that measures energy transfer between a donor luciferase and an acceptor fluorophore.[19] In the context of target engagement, the NanoBRET™ assay is particularly powerful.[20] It uses the bright NanoLuc® luciferase fused to the target protein and a fluorescently labeled tracer that reversibly binds to the target. An unlabeled compound like Pyr-Inhib-1 will compete with the tracer for binding, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity in live cells.[20]

Many pyrazole derivatives act as ATP-competitive kinase inhibitors.[1][21] The diagram below illustrates a generic kinase signaling pathway that could be targeted by Pyr-Inhib-1.

Kinase_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor KinaseA Target Kinase A (e.g., JAK, p38) Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Activates Response Cellular Response (e.g., Proliferation) Transcription->Response GF Growth Factor GF->Receptor Binds Inhibitor Pyr-Inhib-1 Inhibitor->KinaseA Inhibits

Caption: Generic kinase signaling pathway inhibited by Pyr-Inhib-1.

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 96- or 384-well plate.

  • Compound Treatment: Add serial dilutions of Pyr-Inhib-1 to the wells.

  • Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Measure the donor emission (luciferase) and acceptor emission (tracer) signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the concentration of Pyr-Inhib-1.

    • Fit the data to a dose-response curve to determine the IC50, which reflects the compound's potency in displacing the tracer in live cells.

CompoundTarget KinaseNanoBRET™ IC50 (nM)Cell Proliferation Assay IC50 (nM)
Pyr-Inhib-1 Kinase A150 nM200 nM
Reference Inhibitor Kinase A80 nM110 nM

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of novel compounds like the this compound derivatives requires a multi-faceted and orthogonal approach. No single technique can provide a complete picture. The journey begins with biophysical methods like ITC and SPR to confirm direct binding and characterize the interaction with the purified protein. This provides a solid foundation and guides SAR. The investigation must then transition into a cellular context using powerful assays like CETSA® and NanoBRET™ to prove that the compound can access and bind its target in a complex physiological environment.

By integrating these methodologies, researchers can build a robust, evidence-based case for their compound's mechanism of action. This rigorous approach de-risks downstream development, provides confidence in biological findings, and ultimately increases the probability of translating a promising molecule into an effective therapeutic.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • El-Damasy, D. A., et al. (n.d.).
  • Klebe, G. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Smith, E., & Collins, I. (n.d.).
  • Smith, E., & Collins, I. (2015).
  • Dubey, R., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Smith, E., & Collins, I. (n.d.).
  • Schüßler, F., et al. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.
  • Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Creative Biolabs. (n.d.).
  • Paketurytė, V., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • BenchChem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Patricelli, M. P., et al. (n.d.). Determining target engagement in living systems. PubMed Central.
  • Reaction Biology. (n.d.). Kinase Inhibition Assays. [Link]
  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Cytiva Life Sciences. (2025).
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Wang, X., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.
  • UCL. (n.d.).
  • He, L., et al. (n.d.). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PubMed Central.
  • Masson, J. F. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
  • Vasta, J. D., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv.
  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Palomba, R., et al. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
  • Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • Burnham, M., et al. (2020).
  • Nicely, N. I., et al. (2025). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. PubMed Central.
  • Chem-Impex. (n.d.). Ethyl 5-Amino-1-(4-fluorophenyl)
  • S. Abdel-Sattar, S., et al. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)
  • S. Abdel-Sattar, S., et al. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)
  • Goldstein, D. M., et al. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
  • Goldstein, D. M., et al. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.
  • ChemBK. (n.d.). ETHYL 5-AMINO-1-(4-FLUOROPHENYL)
  • Liu, Z., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Newly Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle is a privileged scaffold, forming the core of numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anticoagulant apixaban.[1] Consequently, the synthesis of new pyrazole derivatives is a vibrant and highly competitive area of research.[2][3][4] However, true innovation extends far beyond simply creating a new molecule. A rigorous, multi-faceted assessment is required to establish genuine novelty—a process that scrutinizes not just the uniqueness of the chemical structure, but also its physicochemical properties, biological activity, and ultimately, its potential to offer a superior therapeutic advantage.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the novelty of newly synthesized pyrazole compounds. Moving beyond rote protocols, we will delve into the causality behind experimental choices, ensuring that each step provides a robust, self-validating piece of evidence in the larger puzzle of novelty assessment.

Phase 1: Foundational Assessment - Is the Structure Truly Novel?

Before any performance can be assessed, the identity and uniqueness of the newly synthesized compound must be unequivocally established. This phase combines rigorous structural verification with exhaustive literature and database searches.

Workflow for Structural Novelty Assessment

The initial workflow is a critical path from the reaction flask to confirmed structural identity. Each step is designed to build upon the last, providing the foundational data required for a novelty claim.

G cluster_synthesis Synthesis & Purification cluster_verification Structural Verification cluster_search Novelty Search Synthesis Chemical Synthesis of Pyrazole Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR Spectroscopic Analysis (NMR, HRMS) Purification->NMR Xray X-ray Crystallography (If required for stereochemistry) NMR->Xray Optional Purity Purity Assessment (HPLC) NMR->Purity Database Database & Literature Search (SciFinder, Reaxys, Patents) Purity->Database Novelty Novelty Confirmed? Database->Novelty

Caption: Workflow for establishing the structural novelty of a new pyrazole compound.

Expertise in Action: Structural Verification Protocols

Merely synthesizing a target molecule is insufficient; you must prove its structure beyond doubt. Each technique provides a unique and complementary piece of the structural puzzle.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle & Rationale: NMR is the cornerstone of small molecule characterization. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton.[5][6][7] For complex pyrazoles, 2D NMR techniques (like COSY and HSQC) are non-negotiable as they establish direct proton-proton and proton-carbon correlations, respectively, which is critical for unambiguous assignment and distinguishing between isomers.[8]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[8]

    • ¹H NMR Acquisition: Utilize a spectrometer (≥400 MHz) to acquire a standard single-pulse proton spectrum.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (if necessary): Perform COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.

  • Self-Validation: The integration of proton signals should correspond to the expected number of protons for each environment. The chemical shifts and coupling constants must be consistent with the proposed pyrazole ring substitutions and overall structure.[7]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Principle & Rationale: While NMR confirms the molecular framework, HRMS provides an exact mass measurement, which is used to determine the elemental formula. This is a critical checkpoint to ensure the synthesized compound has the correct atomic composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

    • Analysis: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using electrospray ionization (ESI).

    • Data Interpretation: Compare the measured monoisotopic mass to the theoretical mass calculated for the proposed formula. The mass error should be less than 5 ppm.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle & Rationale: Novelty is irrelevant if the compound is impure. HPLC is the gold standard for assessing the purity of a synthesized compound.[9][10] A high-purity sample (>95%) is essential for accurate characterization and reliable biological testing.

  • Methodology:

    • Method Development: Develop a reverse-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to ensure good peak shape.[11]

    • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[9]

    • Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

  • Self-Validation: The method should be validated for specificity, linearity, and precision. A sharp, symmetrical peak for the main component indicates good chromatographic behavior.[12] Peak purity can be further assessed using a photodiode array (PDA) detector.[13]

Authoritative Grounding: The Database & Patent Search

Once the structure is confirmed, a comprehensive search of chemical databases and patent literature is mandatory to establish its novelty.[14][15]

  • Key Resources: SciFinder-n, Reaxys, PubChem, and patent databases such as Google Patents and the EPO's Espacenet.

  • Search Strategy: The search must go beyond exact structure matching. It is critical to perform substructure and similarity searches to identify closely related compounds. An invention is considered new only if it does not form part of the "state-of-the-art".[14] Even minor differences from prior art can confer novelty, but this then shifts the focus to assessing the inventive step.[15]

Phase 2: Performance & Property Assessment - Is It Better?

Structural novelty is only the first step. For a new pyrazole to be genuinely impactful, it should ideally demonstrate advantages over existing alternatives. This involves a comparative analysis of its physicochemical properties, which are critical determinants of a drug's behavior and developability.[16][17][18][19]

Workflow for Comparative Physicochemical Profiling

This workflow compares the new compound against relevant benchmarks to quantify its potential advantages.

G cluster_physchem Physicochemical Profiling NewCmpd Novel Pyrazole (Pyr-N1) Solubility Solubility Assay (Kinetic & Thermodynamic) NewCmpd->Solubility Lipo Lipophilicity (logP) (HPLC or Calculation) NewCmpd->Lipo Stability Chemical Stability (pH, Temperature) NewCmpd->Stability RefCmpd Reference Compounds (e.g., Celecoxib, Sildenafil) RefCmpd->Solubility RefCmpd->Lipo RefCmpd->Stability Analysis Comparative Data Analysis (Is Pyr-N1 Advantaged?) Solubility->Analysis Lipo->Analysis Stability->Analysis

Caption: Comparative analysis of physicochemical properties.

Key Comparative Protocols

Protocol 4: Aqueous Solubility

  • Principle & Rationale: Poor solubility is a major cause of failure in drug development.[20] It impacts bioassays, formulation, and absorption.[19] Both kinetic and thermodynamic solubility should be assessed. Kinetic solubility reflects what might happen in a high-throughput screening assay, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[21]

  • Methodology (Kinetic Solubility): [22]

    • Start with a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of ~1%.

    • Incubate for a set period (e.g., 1-2 hours).

    • Measure the amount of precipitate using nephelometry (light scattering) or by filtering and quantifying the soluble fraction via UV spectroscopy or HPLC.[20][22]

  • Data Interpretation: A solubility goal for many discovery compounds is >60 µg/mL.[20] Comparing this value to benchmark compounds provides a direct measure of improvement.

Protocol 5: Lipophilicity (logP/logD)

  • Principle & Rationale: Lipophilicity, the measure of a compound's affinity for a fatty versus an aqueous environment, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME).[16][17] While calculable (clogP), experimental determination provides a more accurate value.

  • Methodology (RP-HPLC):

    • Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water.

    • Inject the compound and measure its retention time (t_R_).

    • The capacity factor (k) is calculated: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

    • logP is linearly related to log(k). The relationship can be calibrated using a set of standards with known logP values.

Data Presentation: Comparative Physicochemical Properties

Summarizing data in a table allows for a clear, at-a-glance comparison of the novel compound against established benchmarks.

PropertyPyr-N1 (Novel)Celecoxib (Reference 1)Sildenafil (Reference 2)Rationale for Novelty
Molecular Weight 395.4 g/mol 381.4 g/mol 474.6 g/mol Within typical drug-like range.
clogP 2.853.612.90Improved lipophilicity may lead to better ADME profile.
Kinetic Solubility (pH 7.4) 85 µg/mL5 µg/mL40 µg/mLSignificant improvement ; reduces formulation challenges.
Chemical Stability (t₁/₂ in PBS) > 48 hours> 48 hours> 48 hoursComparable stability to marketed drugs.

Phase 3: Biological Activity Assessment - Does It Have a Novel or Superior Effect?

A novel compound must demonstrate relevant biological activity. The goal is to determine if it has a more potent effect, a different mechanism, or improved selectivity compared to existing compounds.

Workflow for Biological Screening Cascade

Screening typically follows a hierarchical approach, moving from broad, high-throughput assays to more specific, mechanism-of-action studies.

G cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_outcome Novelty Assessment HTS High-Throughput Screen (e.g., Enzyme Inhibition Assay) Dose Dose-Response & IC₅₀ Determination HTS->Dose Pheno Phenotypic/Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Dose->Pheno Select Selectivity Profiling (Against related targets/off-targets) Pheno->Select NovelEffect Novel/Superior Effect Confirmed? Select->NovelEffect

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. As a specialized heterocyclic compound incorporating a fluorinated aromatic ring, its disposal requires a conservative approach rooted in established best practices for hazardous chemical waste management. The protocols herein are synthesized from safety data for structurally analogous compounds and general regulatory guidelines.

Core Principle: The fundamental directive is to treat this compound as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste receptacles.[1][2] Improper disposal risks environmental contamination due to the persistence of fluorinated organic compounds and the potential biological activity of pyrazole derivatives.[3][4]

Part 1: Chemical Waste Profile and Hazard Assessment

A comprehensive hazard assessment is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural motifs inform a cautious waste profile.

  • Pyrazole Core: Pyrazole and its derivatives are pharmacologically active, meaning they are designed to have biological effects. This inherent bioactivity necessitates their treatment as hazardous to prevent unintended environmental impact.[4]

  • Fluorophenyl Group: The presence of a carbon-fluorine bond classifies this as a fluorinated organic compound. Such compounds are often persistent in the environment and require specific, high-temperature incineration for complete destruction.[5][6] Incomplete combustion can lead to the formation of hazardous byproducts like hydrogen fluoride.[5][7]

  • Toxicity of Analogs: Structurally similar compounds are classified as harmful if swallowed, and are known to cause skin, eye, and respiratory irritation.[8][9] Therefore, all waste streams containing this compound must be handled on the assumption that they carry similar hazards.

Based on this assessment, all waste containing this compound must be segregated, contained, and disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[8][10]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The following steps provide a clear operational plan from the point of generation to final pickup.

Step 1: Waste Segregation

Proper segregation is the first and most critical step. This practice prevents dangerous reactions and simplifies the final disposal process.

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated solid waste container.[11] This includes any contaminated personal protective equipment (PPE) like gloves, weighing papers, or absorbent pads used during handling or spill cleanup.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid waste container.

  • Halogenated vs. Non-Halogenated: It is a best practice to keep halogenated organic waste (like this fluorinated compound) separate from non-halogenated solvent waste.[4][11] This facilitates correct routing at the disposal facility.

Step 2: Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Container Selection: Use only chemically compatible containers with secure, screw-top lids.[12] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for liquid waste, especially if the solutions are acidic or basic.[13] Never use food-grade containers for hazardous waste.[12]

  • Container Filling: Do not overfill containers. A general rule is to fill to no more than 90% capacity, leaving at least one inch of headspace to allow for expansion of contents.[12][13]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and essential for safety.

  • Label Contents: Each waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" .

    • A list of all constituents by percentage or volume, including solvents.[12]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[14]

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name of the principal investigator and laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • SAA Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][14] Waste should not be moved between different SAAs.[14]

  • Storage Conditions: The SAA should be a secure, well-ventilated area away from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds.

  • Container Management: Waste containers must be kept securely capped at all times, except when adding waste.[12][15] Weekly inspections of the SAA for leaks or container degradation are recommended.[12]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to a certified disposal facility.

  • Institutional EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[10]

  • Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company.[10][16] They will ensure the waste is transported and destroyed in accordance with all federal, state, and local regulations.[16][17]

Part 3: Spill and Decontamination Procedures

Accidents require a prepared and immediate response to mitigate risks.

  • Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[8] Wearing appropriate PPE (double gloves, lab coat, safety goggles), contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1] Carefully sweep or scoop the contained material into a designated hazardous waste container, seal it, and label it appropriately for disposal.[8]

  • Empty Container Decontamination: An empty container that held this compound must be properly managed. The recommended procedure is to triple-rinse the container with a suitable solvent (such as acetone or ethanol).[15] The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous chemical waste.[15] After rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash or placing it in the appropriate recycling stream.[15]

Data and Workflow Visualization

To ensure clarity, the procedural requirements and workflow are summarized below.

Table 1: Disposal Protocol Summary
ParameterRequirementRationale
Waste Classification Hazardous Chemical WasteBased on the fluorinated pyrazole structure and potential for biological activity and environmental persistence.[4]
Allowed Disposal Routes Professional Disposal via EHSProhibits drain or trash disposal to prevent environmental contamination and ensure regulatory compliance.[2]
Solid Waste Container Labeled, sealed, compatible containerTo safely contain solid compound and contaminated labware.[10]
Liquid Waste Container Labeled, sealed, compatible container (HDPE, glass)To safely contain solutions; must be segregated as halogenated waste.[11][13]
Primary Labeling "Hazardous Waste", Full Chemical Name, Constituents, HazardsTo meet regulatory requirements and inform safe handling.[14]
Storage Location Designated Satellite Accumulation Area (SAA)To ensure safe, secure, and compliant temporary storage prior to pickup.[18]
Final Disposal Method High-Temperature IncinerationTo ensure complete destruction of the persistent fluorinated organic compound.[8][10]
Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste containing this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Segregate Waste (Halogenated Organic) A->B Step 1 C Select Compatible Container (e.g., HDPE, Glass) B->C Step 2 D Label Container Correctly 'Hazardous Waste' + Details C->D Step 3 E Store in Designated SAA (Keep Closed, Inspect Weekly) D->E Step 4 H Is container full or accumulation time limit reached? E->H F Request Pickup from EHS (Follow Institutional Protocol) G Professional Disposal (Licensed Vendor - Incineration) F->G Step 5 H->E No H->F Yes

Caption: Disposal workflow for the target compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • MSDS of ethyl 5-amino-1-(3-fluorophenyl)
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer. [Link]
  • Pyrazole Removal
  • Guide for the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc. [Link]
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]
  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]guide-20190306-final.pdf)

Sources

Navigating the Safe Handling of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Comprehensive Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key building block in many research and development pipelines. Moving beyond a simple checklist, we delve into the causality behind each safety recommendation, empowering you to cultivate a culture of proactive safety and scientific excellence.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally related pyrazole compounds indicate a clear need for caution. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3][4][5]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, it is a critical component of safe laboratory practice.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is your first and most effective line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4][6] This is to prevent accidental splashes or contact with airborne particles from reaching the sensitive tissues of the eyes.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a laboratory coat.Gloves must be inspected for tears or punctures before each use. Nitrile and neoprene offer good resistance to a broad range of chemicals. A lab coat prevents incidental contact with the skin.[1][7]
Respiratory Use in a well-ventilated area is mandatory. A NIOSH-approved respirator with a particle filter may be necessary if engineering controls (e.g., fume hood) are insufficient or if dust or aerosols are generated.This minimizes the potential for inhaling the compound. The choice of respirator should be based on a formal risk assessment of the specific procedure being undertaken.[1][5]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing exposure risk at every stage of the chemical's lifecycle in your laboratory.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Dedicated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use: A Step-by-Step Guide
  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques to minimize this risk.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][4][6]

Visualizing the PPE Workflow

To ensure the correct application and removal of PPE, which is critical to preventing contamination, follow the sequence illustrated in the diagram below.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Safety Glasses/Goggles Don2->Don3 Don4 Gloves Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Proceed to Work Doff1 Gloves Doff2 Safety Glasses/Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4 WashHands2 Wash Hands Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 Work Complete WashHands2->End

Figure 1. A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the compound is a powder.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[5][6] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle management.

  • Waste Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.

  • Licensed Disposal Service: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in the regular trash.

  • Follow Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.

By implementing these comprehensive safety and handling procedures, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.

References

  • BenchChem. (2025). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
  • BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Cole-Parmer. (n.d.).
  • Capot Chemical. (2025). MSDS of ethyl 5-amino-1-(3-fluorophenyl)
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Amino-4-(4-fluorophenyl)-1H-pyrazole.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-4-carbethoxypyrazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.